4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-tert-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-15(2,3)19-12-13-8-10-14(11-9-13)18-20-16(4,5)17(6,7)21-18/h8-12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUHECHOAUPUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675348 | |
| Record name | (E)-N-tert-Butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-47-6 | |
| Record name | 2-Methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N-tert-Butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester, a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry. As a building block, it uniquely combines the robust reactivity of a boronic ester with the synthetic utility of an imine functional group. This guide moves beyond a simple recitation of facts to explain the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid understanding of the molecule's behavior.
Strategic Importance and Molecular Profile
This compound serves as a stable, readily handled precursor for a variety of chemical transformations. The pinacol ester moiety offers enhanced stability over the free boronic acid, mitigating issues of dehydration to boroxines and protodeboronation that can plague synthetic routes.[1][2] This stability is crucial for purification and storage, making it a reliable reagent in multi-step syntheses.[3][4]
The imine linkage, formed from a sterically bulky tert-butyl group, provides a masked aldehyde functionality. This group is generally stable under conditions used for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) yet can be readily hydrolyzed back to the aldehyde under mild acidic conditions. This dual functionality allows for a synthetic strategy where carbon-carbon bond formation at the boronic ester site can be followed by subsequent modification at the latent aldehyde position, opening pathways to complex molecular architectures.
Synthesis: A Mechanistic and Practical Approach
The synthesis of the title compound is achieved through a classical Schiff base condensation reaction. This approach is favored for its high efficiency, operational simplicity, and atom economy.
Reaction Principle: The core of the synthesis is the nucleophilic attack of the primary amine (tert-butylamine) on the electrophilic carbonyl carbon of 4-formylphenylboronic acid pinacol ester. This is followed by dehydration to yield the stable imine product. The choice of a non-protic solvent and the removal of the water byproduct are critical to drive the reaction equilibrium towards the product.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the synthesis, from reagent preparation to the isolation of the pure product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
Materials:
-
4-Formylphenylboronic acid pinacol ester (1.0 eq)[5]
-
Tert-butylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-formylphenylboronic acid pinacol ester (1.0 eq) and anhydrous magnesium sulfate (2.0 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve the starting material (concentration approx. 0.2 M).
-
Reagent Addition: Slowly add tert-butylamine (1.1 eq) to the stirring suspension at room temperature.
-
Reaction Execution: Allow the reaction to stir at room temperature. The formation of the imine is typically rapid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The product should have a higher Rf value than the starting aldehyde. The reaction is complete when the starting aldehyde spot is no longer visible.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the magnesium sulfate. Wash the filter cake with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Comprehensive Characterization: Validating Molecular Identity
Thorough characterization is non-negotiable for confirming the structure and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous evidence of success.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for the target compound.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~8.45 (s, 1H, -CH=N), ~7.85 (d, 2H, Ar-H), ~7.65 (d, 2H, Ar-H), ~1.35 (s, 12H, pinacol -CH₃), ~1.30 (s, 9H, t-Bu -CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~161 (C=N), ~140, ~135, ~128, ~127 (Ar-C), ~84 (pinacol C-O), ~58 (t-Bu C), ~29 (t-Bu -CH₃), ~25 (pinacol -CH₃) |
| ¹¹B NMR | Chemical Shift (δ) | ~25-30 ppm (Characteristic for tetracoordinate boronate esters) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2970 (C-H stretch), ~1640 (C=N imine stretch), ~1360 (B-O stretch)[6][7][8] |
| Mass Spec (ESI-MS) | m/z | Calculated for C₁₇H₂₆BNO₂: 287.21. Expected [M+H]⁺: 288.22 |
Interpreting the Data: The "Why" Behind the Peaks
-
¹H NMR: The singlet at ~8.45 ppm is highly diagnostic for the imine proton. The two doublets in the aromatic region confirm the 1,4-disubstituted benzene ring. The large singlets at ~1.35 and ~1.30 ppm correspond to the chemically equivalent methyl protons of the pinacol and tert-butyl groups, respectively.
-
¹³C NMR: The peak around 161 ppm is characteristic of the imine carbon. The signals at ~84 ppm and ~25 ppm are definitive for the pinacol ester group.
-
IR Spectroscopy: The most crucial peak to observe is the C=N stretching vibration around 1640 cm⁻¹.[9] Its presence, along with the disappearance of the aldehyde C=O stretch from the starting material (typically ~1700 cm⁻¹), confirms the imine formation. The strong B-O stretch around 1360 cm⁻¹ confirms the integrity of the boronic ester.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should provide a mass measurement that matches the theoretical value to within a few parts per million (ppm), confirming the elemental composition of the molecule.
Visualizing the Characterization Process
Caption: A multi-pronged approach to the structural verification of the final product.
Stability, Storage, and Handling
While pinacol esters are significantly more stable than their corresponding boronic acids, they are not immune to degradation.[1] Hydrolysis of the C-B bond or the boronic ester itself can occur in the presence of water, particularly under non-neutral pH conditions.[10][11][12]
Best Practices:
-
Storage: Store the solid compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). For long-term storage, refrigeration at 2-8 °C is recommended.
-
Handling: When weighing and handling the compound, minimize its exposure to atmospheric moisture. Use anhydrous solvents for preparing solutions for reactions.
-
Solution Stability: Solutions of the compound should be used fresh. If storage is necessary, use an anhydrous solvent and store under an inert atmosphere. The stability in solution can be monitored by HPLC or NMR to check for the appearance of hydrolysis byproducts.[4]
By adhering to these protocols and understanding the chemical principles at play, researchers can confidently synthesize, characterize, and utilize this compound as a reliable and valuable tool in their synthetic endeavors.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Pivotal Role of 4-Biphenylboronic Acid Pinacol Ester in Modern Organic Synthesis.
- PubChem. (n.d.). 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester.
- PubChem. (n.d.). 4-(hydroxymethyl)benzeneboronic acid pinacol ester.
- Wiley Online Library. (n.d.). Synthesis of boronic acid pinacol ester 4.
- Frontier Specialty Chemicals. (n.d.). Iodomethylboronic acid pinacol ester.
- ChemicalBook. (n.d.). This compound.
- Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
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- ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.
- RSC Publishing. (2020). Transition metal-free synthesis of alkyl pinacol boronates.
- TargetMol. (n.d.). 4-(Boc-amino)benzeneboronic acid pinacol ester.
- NIH. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- Journal of the American Chemical Society. (2020). Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron–Nitrogen Coordination.
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- NIH. (n.d.). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities.
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- ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
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- ACS Publications. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and....
- ResearchGate. (n.d.). ¹H NMR spectrum of phenylboronic acid pinacol ester.
- PubMed. (2020). Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination.
- MDPI. (n.d.). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.
- RSC Publishing. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions.
- AWS. (n.d.). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates.
- ResearchGate. (n.d.). ATR-FT-IR spectra of boronate microparticles.
- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Thermo Fisher Scientific. (n.d.). 4-(2-Methoxyethylaminocarbonyl)benzeneboronic acid pinacol ester, 97%.
- RSC Publishing. (n.d.). Alternating radical copolymerization of α-styrylboronic acid pinacol ester with electron-deficient olefins.
- Wiley Online Library. (n.d.). SUPPORTING INFORMATION.
- Sigma-Aldrich. (n.d.). 4-Bromomethylphenylboronic acid pinacol ester 95%.
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An In-depth Technical Guide to the Physicochemical Properties of Imine-Containing Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The convergence of boronic ester and imine functionalities within a single molecular architecture gives rise to a class of compounds with remarkably tunable and environmentally responsive physicochemical properties. This technical guide provides a comprehensive exploration of imine-containing boronic esters, delving into their synthesis, inherent stability, and dynamic covalent nature. A core focus is placed on their stimuli-responsive behavior, particularly in response to pH fluctuations, which underpins their burgeoning applications in advanced drug delivery systems, molecular sensing, and self-healing materials. Through a synthesis of foundational principles and field-proven insights, this guide aims to equip researchers with the knowledge to rationally design and characterize these versatile molecules for a spectrum of scientific and therapeutic applications.
Introduction: The Synergy of Imine and Boronic Ester Moieties
The fields of supramolecular chemistry and materials science are continually driven by the quest for molecules with programmable and responsive behaviors. Imine-containing boronic esters have emerged as a prominent class of such "smart" materials. The defining characteristic of these compounds lies in the integration of two distinct yet complementary dynamic covalent bonds: the imine (or Schiff base) bond and the boronic ester linkage.
-
The Imine Bond (C=N): Formed from the condensation reaction between an amine and an aldehyde or ketone, the imine bond is known for its reversible nature, particularly its susceptibility to hydrolysis under acidic conditions. This pH-dependent stability is a key lever for designing stimuli-responsive systems.[1][2]
-
The Boronic Ester Bond (B-O-C): This linkage arises from the reaction between a boronic acid and a diol. Boronic esters are also dynamic, capable of undergoing transesterification, and their stability is highly sensitive to pH, the presence of competing diols (like glucose), and reactive oxygen species (ROS).[3][4][5][6]
The strategic placement of these two functionalities within a single molecule, often with the imine nitrogen in proximity to the boron atom, creates a synergistic interplay that modulates their individual reactivities and gives rise to unique physicochemical properties.[1] This guide will dissect these properties, providing both the theoretical underpinnings and practical experimental considerations.
Synthesis and Structural Characterization
The synthesis of imine-containing boronic esters is typically a straightforward condensation reaction.[7] The general approach involves reacting an amine-functionalized boronic acid or ester with an aldehyde or ketone, or conversely, a boronic acid-functionalized aldehyde with an amine.
General Synthetic Protocol
A common synthetic route involves the reaction of an aromatic amine with a phenyl boronic acid bearing an aldehyde group.[7]
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve equimolar amounts of the amine-containing compound and the formylphenylboronic acid in a suitable solvent, such as absolute ethanol.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the condensation reaction to completion.[7]
-
Product Isolation: Upon cooling, the imine-containing boronic ester product often precipitates out of the solution. The solid can then be collected by filtration.
-
Purification: The crude product is typically washed with the reaction solvent and water to remove any unreacted starting materials and then dried.
Spectroscopic and Analytical Characterization
The structural elucidation of newly synthesized imine-containing boronic esters relies on a suite of standard spectroscopic and analytical techniques:[7]
| Technique | Purpose | Key Observables |
| ¹H NMR | To confirm the formation of the imine bond and the presence of the boronic acid/ester protons. | A characteristic singlet resonance for the imine proton (-CH=N-) and signals corresponding to the boronic acid/ester protons (e.g., Ph-B(OH)₂).[7] |
| ¹³C NMR | To identify the carbon atoms in the molecule, including the imine carbon. | A signal corresponding to the imine carbon (C=N).[7] |
| FTIR | To identify key functional groups. | Stretching vibrations for the C=N bond (azomethine) and B-O bonds.[7] |
| LC-MS | To determine the molecular weight of the synthesized compound. | A molecular ion peak corresponding to the expected mass of the product.[7] |
| UV-Vis | To investigate the electronic properties of the molecule. | Characteristic absorption bands related to the electronic transitions within the molecule.[7] |
| Elemental Analysis | To confirm the elemental composition of the compound. | The experimentally determined percentages of C, H, and N should match the calculated values.[7] |
Physicochemical Properties: A Deep Dive
The unique properties of imine-containing boronic esters stem from the dynamic and responsive nature of their constituent bonds.
pH-Responsiveness: The Core Attribute
The most significant physicochemical property of these compounds is their sensitivity to pH. Both the imine and boronic ester linkages exhibit pH-dependent stability, leading to a dual-responsive system.
-
Imine Hydrolysis in Acidic Media: Under acidic conditions, the nitrogen atom of the imine is protonated, forming an iminium ion. This species is highly susceptible to nucleophilic attack by water, leading to the hydrolysis of the imine bond and the regeneration of the parent amine and aldehyde/ketone.[2]
-
Boronic Ester Stability and pKa: The stability of the boronic ester is intricately linked to the pKa of the parent boronic acid.[8] Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[8] The formation of stable boronic esters is generally favored at pH values above the pKa of the boronic acid.[9] However, the introduction of an imine group, particularly in the ortho position to the boronic acid, can influence the local electronic environment and modulate the pKa.[1]
This dual pH-sensitivity allows for the design of materials that can be stable at physiological pH (around 7.4) but disassemble in the more acidic microenvironments of tumors or endosomes.[10]
Experimental Protocol: pH-Lability Study
-
Sample Preparation: Prepare solutions of the imine-containing boronic ester in a series of buffers with varying pH values (e.g., from acidic to basic).
-
Incubation: Incubate the solutions at a constant temperature.
-
Monitoring Hydrolysis: At specific time intervals, withdraw aliquots and analyze the extent of hydrolysis using techniques such as UV-Vis spectroscopy (monitoring the disappearance of the imine absorbance band) or HPLC.
-
Data Analysis: Plot the rate of hydrolysis as a function of pH to determine the pH-dependent stability profile of the compound.[11]
Diagram: pH-Responsive Hydrolysis
Caption: pH-triggered reversible hydrolysis of an imine-containing boronic ester.
Dynamic Covalent Chemistry and Self-Healing
The reversible nature of both the imine and boronic ester bonds imparts dynamic covalent properties to materials constructed from these molecules.[1][12] This allows for bond exchange and network rearrangement, which can lead to macroscopic properties such as self-healing and adaptability.[13][14] When a material containing these linkages is damaged, the bonds can break and reform, enabling the material to repair itself.
Experimental Workflow: Self-Healing Assessment
Caption: Workflow for evaluating the self-healing properties of a material.
Interaction with Diols: Sensing Applications
A hallmark of boronic acids and their esters is their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides.[5][6][15] This interaction forms the basis of many glucose sensors. The binding of a diol to the boronic acid moiety can lead to a change in the electronic properties of the molecule, which can be transduced into a detectable signal, such as a change in fluorescence.[5][6]
Table: Binding Constants of Boronic Acids with Saccharides
| Boronic Acid Derivative | Saccharide | Binding Constant (M⁻¹) | Reference |
| Phenylboronic Acid (PBA) | D-Fructose | 4365 | [5] |
| Phenylboronic Acid (PBA) | D-Glucose | 110 | [5] |
| Sensor 16 (a pyridinium-based boronic acid) | D-Fructose | 353 | [5] |
| Sensor 16 (a pyridinium-based boronic acid) | D-Glucose | 1378 | [5] |
Note: Binding constants can vary significantly depending on the specific boronic acid derivative, pH, and experimental conditions.
Applications in Drug Development and Beyond
The unique physicochemical properties of imine-containing boronic esters make them highly attractive for a range of applications, particularly in the biomedical field.
Stimuli-Responsive Drug Delivery
The pH-sensitivity of these compounds is a major advantage for targeted drug delivery to cancer cells.[10] Nanoparticles formulated from polymers containing imine-boronate linkages can encapsulate therapeutic agents and remain stable in the bloodstream (at physiological pH). Upon reaching the acidic tumor microenvironment, the linkages hydrolyze, leading to the disassembly of the nanoparticle and the release of the drug payload directly at the target site. This approach can enhance therapeutic efficacy while minimizing systemic toxicity.[10]
Biosensing
The ability of the boronic acid moiety to bind with diols has been extensively exploited in the development of sensors for glucose and other biologically important molecules.[15][16] The imine functionality can be integrated to modulate the sensor's properties or to provide an additional recognition site.
Self-Healing Materials
The dynamic covalent nature of both the imine and boronic ester bonds allows for the creation of polymers and hydrogels with self-healing capabilities.[13][14] These materials have potential applications in soft robotics, flexible electronics, and regenerative medicine.
Future Perspectives
The field of imine-containing boronic esters is poised for continued growth. Future research will likely focus on:
-
Multifunctional Systems: Designing molecules with multiple stimuli-responsive elements (e.g., pH, ROS, and light) for more precise control over material properties and drug release.
-
Enhanced Stability and Biocompatibility: Developing new derivatives with improved stability at physiological pH and lower toxicity for in vivo applications.
-
Advanced Materials: Exploring the use of these compounds in the fabrication of sophisticated materials such as 3D printable hydrogels and adaptive nanocomposites.
Conclusion
Imine-containing boronic esters represent a powerful and versatile class of molecules with a rich and tunable set of physicochemical properties. Their inherent pH-responsiveness, dynamic covalent nature, and ability to interact with biologically relevant molecules have established them as key players in the development of advanced drug delivery systems, biosensors, and smart materials. A thorough understanding of their synthesis, characterization, and fundamental properties, as outlined in this guide, is crucial for harnessing their full potential in addressing contemporary challenges in science and medicine.
References
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- Versatile Stimuli-Responsive Controlled Release of Pinanediol-Caged Boronic Esters for Spatiotemporal and Nitroreductase-Selective Glucose Bioimaging - PubMed. PubMed.
- Stimuli-Responsive Boronate Formation to Control Nucleic Acid-Based Functional Architectures - PubMed. PubMed.
- Multi-stimuli-responsive degradable boronic ester-crosslinked e-spun nanofiber wound dressings - Journal of Materials Chemistry B (RSC Publishing). Royal Society of Chemistry.
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- Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers - MDPI. MDPI.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH.
- Benzylation of Imines with Activated Boronate Nucleophiles - PMC - NIH.
- Rate constant for hydrolysis versus pH profile of (?) imine 1, (?) imine 1 with 0.01M D-fructose, (?) imine 3 at 20 o C; 5x10-5 M in water; 0.05M NaCl osmotic buffer. - ResearchGate.
- The formation of dynamic covalent bond hydrogels through the imine borate and boronic ester bonds. - ResearchGate.
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- Amine-triggered molecular capsules using dynamic boronate esterification | Request PDF - ResearchGate.
- Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. Master Organic Chemistry.
- Stereospecific Enzymatic Conversion of Boronic Acids to Amines - OSTI.GOV.
- Glucose-Responsive Gene Delivery at Physiological pH through Tertiary-Amine Stabilized Boronate-PVA Particles Synthesized by One-Pot Reaction - MDPI. MDPI.
- Chemistry Of Boronic Esters - AA Blocks. AA Blocks.
- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
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- 16. Versatile Stimuli-Responsive Controlled Release of Pinanediol-Caged Boronic Esters for Spatiotemporal and Nitroreductase-Selective Glucose Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester, identified by the CAS number 1218790-47-6, is a versatile organic compound that has garnered significant interest within the scientific community.[1] Its unique structural features, combining a boronic acid pinacol ester and a tert-butyliminomethyl group, make it a valuable reagent in organic synthesis, particularly in the realm of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, applications, and handling procedures, tailored for professionals in research and drug development.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1218790-47-6 |
| Molecular Formula | C17H26BNO2 |
| Molecular Weight | 287.21 g/mol |
| Appearance | Solid |
| Solubility | Soluble in common organic solvents |
| Shelf Life | 1095 days |
Table 1: Physicochemical properties of this compound.[2]
Synthesis and Mechanistic Insights
The synthesis of arylboronic pinacol esters from their corresponding arylamines is a well-established transformation in organic chemistry.[3] While various methods exist, a common approach involves a Sandmeyer-type reaction, which offers a metal-free pathway to these valuable compounds.[3]
Generalized Synthetic Workflow
The synthesis of this compound can be conceptualized through the following workflow, starting from the parent aniline derivative.
Sources
An In-depth Technical Guide to 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester: A Versatile Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester, a bifunctional molecule of increasing interest to researchers in synthetic chemistry and drug discovery. We will delve into its molecular structure, a robust synthesis protocol, and its potential applications, underpinned by established chemical principles and field-proven insights.
Introduction: The Strategic Value of a Bifunctional Reagent
This compound, with the chemical formula C₁₇H₂₆BNO₂ and a molecular weight of 287.21 g/mol , is a synthetic building block that marries two key functional groups: a boronic acid pinacol ester and a tert-butyl imine.[1][2] This combination offers a unique handle for chemists. The boronic acid ester moiety is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allowing for the formation of carbon-carbon bonds. The imine group, on the other hand, provides a site for reversible covalent chemistry, a concept gaining significant traction in the design of novel therapeutics and chemical probes.[3][4]
This guide will provide researchers and drug development professionals with the foundational knowledge to effectively utilize this reagent in their work. While specific, peer-reviewed experimental data for this exact molecule is not widely available, this guide will leverage data from closely related analogs and fundamental chemical principles to provide a reliable and practical framework for its use.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound consists of a central phenyl ring substituted at the 1- and 4-positions. One position is occupied by the boronic acid pinacol ester group, and the other by a tert-butyliminomethyl group. The pinacol ester group serves to protect the boronic acid, enhancing its stability and making it amenable to a wider range of reaction conditions compared to the free boronic acid.
| Property | Value | Source |
| CAS Number | 1218790-47-6 | [5] |
| Molecular Formula | C₁₇H₂₆BNO₂ | [2] |
| Molecular Weight | 287.21 g/mol | [1] |
| Boiling Point (Predicted) | 377.2 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 0.95 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 6.06 ± 0.50 | ChemicalBook |
Note: Physical properties such as boiling point, density, and pKa are predicted values from chemical databases and should be considered as estimates.
Synthesis and Purification: A Proposed Protocol
The synthesis of this compound can be readily achieved through the condensation of 4-formylbenzeneboronic acid pinacol ester with tert-butylamine. This is a standard imine formation reaction, which is typically reversible and often driven to completion by the removal of water.
Experimental Protocol
Materials:
-
4-Formylbenzeneboronic acid pinacol ester
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-formylbenzeneboronic acid pinacol ester (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butylamine (1.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction.
-
Stir for an additional 30 minutes, then filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Rationale Behind Experimental Choices
-
Solvent: Anhydrous DCM or toluene are excellent choices as they are relatively non-polar and aprotic, which favors the forward reaction of imine formation.
-
Stoichiometry: A slight excess of the more volatile tert-butylamine is used to drive the reaction to completion.
-
Drying Agent: The in-situ removal of water by a drying agent like MgSO₄ is a common and effective method to shift the equilibrium of the reversible imine formation towards the product.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of this polarity.
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.
-
Imine Proton: A singlet for the imine proton (-CH=N-) is expected, likely in the region of δ 8.0-8.5 ppm.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons for the tert-butyl group, expected at approximately δ 1.3 ppm.
-
Pinacol Protons: A singlet integrating to twelve protons for the four equivalent methyl groups of the pinacol ester, expected around δ 1.3-1.4 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the range of δ 120-150 ppm. The carbon attached to the boron atom will likely be broad or have a lower intensity.
-
Imine Carbon: The carbon of the imine group (-C=N-) is expected to appear around δ 160-170 ppm.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three methyl carbons.
-
Pinacol Carbons: Two signals are expected for the pinacol group: one for the two quaternary carbons attached to oxygen and one for the four methyl carbons.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 287. Subsequent fragmentation may involve the loss of a methyl group from the tert-butyl or pinacol moieties, or cleavage of the imine bond.
Key Reactions and Applications in Drug Discovery
The true potential of this compound lies in its bifunctionality, which opens up avenues for its use in medicinal chemistry and drug discovery.
Suzuki-Miyaura Cross-Coupling
The boronic acid pinacol ester is a workhorse functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of a new carbon-carbon bond at the position of the boronic ester, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.
Iminoboronate Chemistry and Reversible Covalent Inhibition
The imine functionality, particularly in conjunction with a nearby boronic acid, can engage in unique chemical interactions. Iminoboronates can form through a dative bond between the imine nitrogen and the boron atom, leading to fast and reversible conjugation chemistry at neutral pH.[3] This property is highly sought after in the design of:
-
Reversible Covalent Inhibitors: These inhibitors can form a temporary covalent bond with a target protein, offering the potential for high potency and selectivity while minimizing off-target effects.
-
Chemical Probes and Bioconjugation: The reversible nature of iminoboronate formation allows for the dynamic labeling and tracking of biomolecules in biological systems.[4]
-
Stimuli-Responsive Drug Delivery: The imine bond can be designed to be cleavable under specific conditions (e.g., changes in pH), allowing for the targeted release of a drug payload.
Caption: The dynamic equilibrium of iminoboronate formation and hydrolysis.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential.
-
Safety: this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Boronic acid pinacol esters are generally more stable than their corresponding free boronic acids. However, they can be sensitive to moisture and strong oxidizing agents. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing access to a wide range of complex molecular architectures. While detailed experimental data for this specific molecule is still emerging, the principles outlined in this guide provide a solid foundation for its successful application in research and development. The growing interest in boronic acids and reversible covalent chemistry suggests that compounds like this will continue to play an important role in the future of drug discovery and materials science.
References
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-
NIH. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. [Link]
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ChemRxiv. Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. [Link]
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NIH. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]
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Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
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RSC Publishing. Transition metal-free synthesis of alkyl pinacol boronates. [Link]
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The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]
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-
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A Technical Guide to the Stability and Handling of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Executive Summary
4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester is a bifunctional organic compound of increasing interest in synthetic chemistry, particularly as a versatile building block for complex molecular architectures. Its utility is derived from the presence of two key reactive sites: a boronic acid pinacol ester, a staple in palladium-catalyzed cross-coupling reactions, and a tert-butyl imine, which can serve as a dynamic covalent linkage or a precursor to other functional groups. However, the very features that make this molecule valuable also present unique challenges regarding its stability and handling. This guide provides an in-depth analysis of the compound's chemical stability, outlines field-proven protocols for its safe handling and storage, and offers practical insights for its effective use in experimental settings.
Core Chemical Stability Profile
The stability of this compound is not monolithic; it is a tale of two functional groups, each with its own vulnerabilities. A comprehensive understanding of these liabilities is critical for preventing sample degradation and ensuring reproducibility in synthetic applications.
The Dual-Functionality Challenge: Imine and Boronic Ester
The molecule's structure contains both an imine (Schiff base) linkage and a boronic ester. Both groups are susceptible to hydrolysis, representing the primary degradation pathways for this reagent. Pinacol esters are generally employed as stable surrogates for boronic acids, which can be prone to dehydration to form boroxines.[1] However, this stability is relative, and the pinacol ester can readily hydrolyze back to the free boronic acid in the presence of water, a process that can be catalyzed by acid or base.[2] Similarly, the imine bond is reversible and can be cleaved by water to yield the parent aldehyde and amine.
Hydrolytic Stability
Boronic Ester Moiety: The pinacol ester provides significant protection against the inherent instability of the free boronic acid.[1] However, its formation is a reversible process, particularly in aqueous or protic solvents.[2] The presence of even trace amounts of water can lead to equilibrium-driven hydrolysis, yielding 4-formylphenylboronic acid and pinacol. This degradation is often problematic as free boronic acids have different solubility profiles and may be incompatible with subsequent reaction conditions.
Imine Linkage: The C=N double bond of the imine is electrophilic and susceptible to nucleophilic attack by water. This hydrolysis, which regenerates 4-formylphenylboronic acid pinacol ester and tert-butylamine, is significantly accelerated under acidic conditions. While imine chemistry is a cornerstone of dynamic covalent chemistry, this reactivity becomes a liability when the imine is intended to be a stable, passive component of a molecule during a separate transformation.[3][4]
The diagram below illustrates these primary hydrolytic degradation pathways.
Caption: Primary hydrolytic degradation routes for the title compound.
Thermal Stability
While hydrolytic instability is the primary concern, the thermal stability of related boronic-imine structures has been shown to be quite robust. Studies on similar compounds have indicated thermal stability at temperatures well above those used in typical organic reactions, with some structures showing no significant weight loss until over 300°C.[5] Therefore, thermal decomposition under standard reflux conditions (e.g., 80-120°C) is generally not a primary concern, provided the reaction environment is rigorously anhydrous.
Safe Handling and Storage Protocols
Proper handling and storage are non-negotiable for maintaining the integrity of this reagent. The following protocols are based on safety data sheet (SDS) recommendations and best practices for air- and moisture-sensitive compounds.[6][7]
Personal Protective Equipment (PPE) & Engineering Controls
-
Eye Protection: Always wear safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[6]
-
Skin and Body Protection: Wear a standard laboratory coat. Long-sleeved clothing is recommended.
-
Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a fume hood or a glovebox to minimize inhalation of fine particulates.[6]
Storage and Incompatibilities
The key to long-term stability is the strict exclusion of moisture and incompatible chemicals.
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2-8°C (Refrigerated) | Slows potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which is a primary degradation vector.[6] |
| Container | Keep in a tightly sealed container. | Prevents ingress of moisture and air.[6][8] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases, Water/Moisture. | These materials can directly react with or catalyze the degradation of the boronic ester or imine functionalities.[6][7] |
| Shelf Life | Approx. 1095 days under ideal conditions. | As reported by suppliers, this lifespan is contingent on strict adherence to storage protocols.[9] |
Experimental Considerations & Methodologies
The dual sensitivity of this reagent necessitates careful planning and execution of experimental procedures. The causality behind these steps is to create an environment where the desired reaction proceeds selectively without premature degradation of the starting material.
The Anhydrous Imperative
For nearly all applications, such as Suzuki-Miyaura couplings, the use of anhydrous solvents and reagents is critical. The presence of water can lead to:
-
Hydrolysis of the boronic ester , reducing the effective concentration of the active coupling partner.
-
Competitive binding of water to the palladium catalyst, potentially inhibiting the catalytic cycle.
-
Degradation of the imine moiety , leading to a mixture of products and complicating purification.
Protocol: Inert Atmosphere Handling for Reaction Setup
This protocol describes a self-validating system for the transfer of the solid reagent to a reaction vessel, ensuring its integrity is maintained.
Objective: To accurately weigh and transfer this compound without exposure to atmospheric oxygen or moisture.
Methodology:
-
Preparation: Place the reagent bottle, spatulas, a weigh boat, and the reaction flask (equipped with a stir bar and sealed with a septum) into an inert atmosphere glovebox. Alternatively, assemble the reaction flask for use with a Schlenk line.
-
Inerting the Flask (Schlenk Line Method): Connect the reaction flask to the Schlenk line. Subject the flask to a minimum of three vacuum-backfill cycles with dry argon or nitrogen to ensure a fully inert internal atmosphere.
-
Weighing: Inside the glovebox (or under a positive pressure of inert gas at the Schlenk line balance port), carefully weigh the desired amount of the solid reagent onto the weigh boat.
-
Transfer: Quickly transfer the weighed solid into the reaction flask through a stream of positive inert gas pressure. A powder funnel is recommended to prevent coating the flask's neck.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a gas-tight syringe or cannula, ensuring the septum is pierced cleanly.
-
Initiation: The reaction can now proceed with the addition of other reagents. Maintain a positive pressure of inert gas throughout the experiment.
The following diagram visualizes this inert handling workflow.
Caption: Inert atmosphere workflow for handling the title compound.
Summary of Key Considerations
For researchers, scientists, and drug development professionals utilizing this compound, success hinges on mitigating its inherent instabilities.
-
Primary Vulnerability: The compound is highly susceptible to hydrolysis at both the boronic ester and imine functionalities.
-
Critical Precaution: Strict exclusion of water is mandatory. All solvents, reagents, and glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere.
-
Storage: Long-term viability requires storage in a tightly sealed container under inert gas in a refrigerated, dry location.
-
Chemical Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.
By adhering to the principles and protocols outlined in this guide, users can confidently handle this versatile reagent, ensuring the integrity of their starting material and the successful outcome of their synthetic endeavors.
References
-
Wikipedia. Boronic acid. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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King Scientific. This compound. [Link]
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eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
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Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
-
National Institutes of Health (NIH). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. [Link]
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Fisher Scientific. 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester - SAFETY DATA SHEET. [Link]
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ResearchGate. Synthesis of boronic acid pinacol ester 4. [Link]
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PubMed. Asymmetric homologation of boronic esters bearing azido and silyloxy substituents. [Link]
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VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]
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Journal of the American Chemical Society. A Water-Stable Boronate Ester Cage. [Link]
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A Deep Dive into the Solubility of Substituted Benzeneboronic Acid Pinacol Esters in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Benzeneboronic Acid Pinacol Esters
Substituted benzeneboronic acid pinacol esters are a cornerstone of modern organic synthesis and medicinal chemistry. Their remarkable stability, ease of handling, and exceptional versatility in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have established them as indispensable building blocks for the construction of complex organic molecules.[1] These compounds are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials, including organic light-emitting diode (OLED) precursors. However, to effectively harness their synthetic potential, a thorough understanding of their solubility in various organic solvents is paramount. This guide provides a comprehensive exploration of the factors governing the solubility of these critical reagents, offering field-proven insights and practical methodologies for the laboratory setting.
I. Theoretical Framework: Deconstructing the Determinants of Solubility
The solubility of a substituted benzeneboronic acid pinacol ester in an organic solvent is a complex interplay of intermolecular forces between the solute and the solvent molecules. The fundamental principle of "like dissolves like" serves as a valuable initial guidepost.[2] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[2] Several key factors dictate this behavior:
A. The Influence of Substituents on the Benzene Ring:
The nature and position of substituents on the benzene ring profoundly impact the molecule's overall polarity, and consequently, its solubility.[3][4]
-
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) increase the electron density of the aromatic ring through resonance and inductive effects.[4][5] This can enhance the molecule's polarity, often leading to increased solubility in more polar organic solvents.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl groups deactivate the benzene ring by withdrawing electron density.[3][5][6] This can decrease the molecule's polarity, potentially favoring solubility in less polar solvents. The position of the substituent (ortho, meta, or para) also plays a crucial role in influencing the molecule's dipole moment and crystal lattice energy, further affecting its interaction with solvent molecules.[4][6]
B. The Physicochemical Properties of Organic Solvents:
The choice of solvent is critical and its properties must be carefully considered.[7]
-
Polarity: Solvents are broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO, DMF), and nonpolar (e.g., hexane, toluene). The polarity of the solvent, often quantified by its dielectric constant, determines its ability to solvate the solute molecules by overcoming the solute-solute interactions within the crystal lattice.
-
Hydrogen Bonding Capability: Solvents capable of hydrogen bonding can significantly influence the solubility of boronic esters that possess hydrogen bond donor or acceptor sites.
-
Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to pack around the solute molecule, influencing the solvation process.[8]
C. The Impact of Temperature:
For most solid organic compounds, solubility in a liquid solvent increases with temperature.[8] This is because the increased kinetic energy of the solvent molecules allows them to more effectively break down the solute's crystal lattice. However, this relationship is not always linear and can vary depending on the specific solute-solvent system.
II. Quantitative Solubility Data: A Comparative Overview
While comprehensive, standardized solubility data for a wide range of substituted benzeneboronic acid pinacol esters is not always readily available in the literature, experimental studies on phenylboronic acid and its pinacol ester provide valuable insights.[9][10] The following table summarizes qualitative and semi-quantitative solubility trends observed for phenylboronic acid pinacol ester in common organic solvents.
| Solvent | Polarity | General Solubility of Phenylboronic Acid Pinacol Ester | Reference |
| Chloroform (CHCl3) | Polar Aprotic | High | [9][11] |
| Acetone (C3H6O) | Polar Aprotic | High | [9][11] |
| 3-Pentanone (C5H10O) | Polar Aprotic | High | [9][11] |
| Dipropyl Ether ((C3H7)2O) | Moderately Polar | Moderate | [9][11] |
| Methylcyclohexane (C7H14) | Nonpolar | Low | [9][11] |
| Water (H2O) | Polar Protic | Insoluble | [12] |
Key Observations:
-
Phenylboronic acid pinacol ester generally exhibits good solubility in polar aprotic solvents like chloroform and acetone.[9][11]
-
Its solubility is lower in less polar solvents like dipropyl ether and significantly limited in nonpolar hydrocarbons such as methylcyclohexane.[9][11]
-
Notably, the pinacol ester is significantly more soluble in a range of organic solvents compared to its parent phenylboronic acid.[9][10][11]
III. Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and optimization. The following are established methodologies for assessing both qualitative and quantitative solubility.
A. Qualitative Solubility Assessment: A Rapid Screening Method
This method provides a quick and efficient way to screen the solubility of a compound in various solvents.
Methodology:
-
Preparation: Place a small, accurately weighed amount (e.g., 25 mg) of the substituted benzeneboronic acid pinacol ester into a series of small, dry test tubes.[13]
-
Solvent Addition: To each test tube, add a specific volume (e.g., 0.75 mL) of a different organic solvent in small portions.[13]
-
Agitation: After each addition, vigorously shake the test tube to facilitate dissolution.[13]
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent at that concentration. If not, it is deemed insoluble or partially soluble.[2]
B. Quantitative Solubility Determination: The Shake-Flask Method
This is a traditional and reliable method for determining the equilibrium solubility of a compound.
Methodology:
-
Supersaturation: Add an excess amount of the solid substituted benzeneboronic acid pinacol ester to a known volume of the chosen organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.
-
Concentration Analysis: Accurately determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
IV. Visualizing the Factors Influencing Solubility
The interplay of various factors can be effectively visualized to enhance understanding.
A. Relationship Between Substituent Effects and Solubility
The electronic properties of substituents directly influence the polarity of the benzeneboronic acid pinacol ester, which in turn affects its solubility in different solvents.
Caption: Impact of substituents on molecular polarity and solubility.
B. Experimental Workflow for Solubility Determination
The process of determining the solubility of a substituted benzeneboronic acid pinacol ester follows a logical sequence of steps.
Caption: A typical workflow for determining solubility.
V. Practical Considerations and Best Practices
-
Purity of the Boronic Ester: The presence of impurities, particularly the corresponding boronic acid from hydrolysis, can significantly affect solubility measurements. Ensure the use of high-purity materials. Boronic acid pinacol esters are generally more stable than their corresponding boronic acids but can be sensitive to moisture.[14]
-
Solvent Purity and Water Content: The presence of water in organic solvents can lead to the hydrolysis of the pinacol ester to the less soluble boronic acid, impacting the results. Use anhydrous solvents when possible.
-
Equilibration Time: For quantitative measurements, ensure that sufficient time is allowed for the system to reach equilibrium. This can vary significantly depending on the compound and solvent.
-
Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.
VI. Conclusion
A comprehensive understanding of the solubility of substituted benzeneboronic acid pinacol esters is not merely an academic exercise but a practical necessity for chemists in research and development. By carefully considering the interplay of substituent effects, solvent properties, and temperature, and by employing robust experimental methodologies, scientists can optimize reaction conditions, improve yields, and streamline purification processes. This knowledge is fundamental to unlocking the full potential of these versatile synthetic building blocks in the creation of novel and impactful molecules.
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Websites. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Retrieved from [Link]
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Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]
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Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.). ResearchGate. Retrieved from [Link]
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Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved from [Link]
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role of the tert-butylimine group in modulating reactivity
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The Emergence of Iminoboronates: A Technical Guide to their Catalytic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novel iminoboronate compounds are rapidly emerging from the realm of chemical curiosities to become powerful tools in the arsenal of synthetic chemists. This in-depth technical guide provides a comprehensive overview of the burgeoning field of iminoboronate-catalyzed reactions. Moving beyond their established roles in bioconjugation, this guide delves into their diverse and potent applications in asymmetric catalysis, frustrated Lewis pair (FLP) chemistry, and the formation of complex molecular architectures. We will explore the fundamental principles governing their synthesis and reactivity, provide detailed experimental protocols for the preparation of key iminoboronate catalysts, and present a critical analysis of their performance in a variety of organic transformations. Mechanistic insights, supported by diagrams and quantitative data, will be a central focus, offering readers a robust understanding of how to harness the unique properties of these versatile compounds in their own research endeavors.
Introduction: The Iminoboronate Motif - More Than a Linker
Iminoboronates, characterized by a dative bond between an imine nitrogen and a boron atom, have long been recognized for their utility in dynamic covalent chemistry and bioconjugation.[1] This interaction not only enhances the stability of the imine moiety but also modulates the electronic properties of the boron center, creating a unique chemical entity with significant catalytic potential.[2] The ortho-positioning of a boronic acid on an aromatic aldehyde or ketone provides the archetypal scaffold for iminoboronate formation upon condensation with an amine.[2] This guide will move beyond these foundational concepts to explore the exciting and rapidly developing applications of iminoboronates as chiral ligands and catalysts in their own right.
Synthesis of Chiral Iminoboronate Ligands and Catalysts
The gateway to harnessing the catalytic power of iminoboronates lies in the efficient and stereocontrolled synthesis of chiral ligands and catalysts. The modular nature of their formation allows for the systematic variation of both the amine and the boronic acid components, enabling the fine-tuning of steric and electronic properties.
General Synthetic Strategy
The most common approach involves the condensation of a chiral amine with an ortho-formyl or ortho-acetylphenylboronic acid derivative. The choice of the chiral amine is critical for inducing enantioselectivity in subsequent catalytic reactions.
Experimental Protocol: Synthesis of a Chiral Iminoboronate Ligand from (R)-(-)-2-Phenylglycinol and 2-Formylphenylboronic Acid
This protocol provides a representative example for the synthesis of a chiral iminoboronate ligand.
Materials:
-
(R)-(-)-2-Phenylglycinol
-
2-Formylphenylboronic acid
-
Anhydrous methanol
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-(-)-2-Phenylglycinol (1.0 eq) and 2-formylphenylboronic acid (1.0 eq).
-
Add anhydrous methanol (10 mL/mmol of amine) to dissolve the reactants.
-
Add activated 4 Å molecular sieves to the reaction mixture to scavenge the water formed during the reaction.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After 2 hours, heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and filter off the molecular sieves.
-
Remove the solvent under reduced pressure to yield the crude iminoboronate ligand.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure chiral iminoboronate ligand.
Characterization: The formation of the iminoboronate can be confirmed by ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy. The upfield shift of the boron signal in the ¹¹B NMR spectrum is indicative of the formation of the tetracoordinate boronate species.[2]
Asymmetric Catalysis with Chiral Iminoboronates
The well-defined, rigid structure of many chiral iminoboronates makes them excellent ligands for asymmetric catalysis. The boron atom can act as a Lewis acid to activate substrates, while the chiral environment dictated by the amine backbone controls the stereochemical outcome of the reaction.
Enantioselective Addition of Nucleophiles to Imines
Chiral iminoboronates have shown promise in catalyzing the enantioselective addition of various nucleophiles to imines, leading to the synthesis of valuable chiral amines.
A notable example is the copper-catalyzed asymmetric reductive coupling of vinyl boronates with imines, where a chiral ligand is employed to generate enantiomerically enriched β-aminoalkylboronates.[3][4] While not directly using a pre-formed iminoboronate as the catalyst, this reaction highlights the importance of the aminoboronate product structure, which is closely related to the iminoboronate concept.
Asymmetric Hydrogenation
The development of metal-free hydrogenation catalysts is a significant area of research. Iminoboronate-related compounds, particularly those capable of frustrated Lewis pair (FLP) chemistry, are emerging as promising candidates. For instance, the ansa-aminoborane catalyst QCAT has been studied for the metal-free hydrogenation of imines, with the mechanism involving the activation of hydrogen.[2][5][6]
Iminoboronates in Frustrated Lewis Pair (FLP) Chemistry
The combination of a sterically encumbered Lewis acidic boron center and a Lewis basic imine nitrogen within the same molecule makes iminoboronates ideal candidates for FLP chemistry.[7] This "unquenched" reactivity allows for the activation of small molecules like H₂, CO₂, and olefins, opening up new avenues for catalysis.
Activation of Dihydrogen and Catalytic Hydrogenation
The steric hindrance around the boron and nitrogen atoms in certain iminoboronates can prevent the formation of a classical intramolecular adduct, leading to an FLP capable of heterolytically cleaving dihydrogen.[8] This activated hydrogen can then be transferred to a substrate, enabling metal-free hydrogenation reactions.
Carbon Dioxide Reduction
The activation and reduction of carbon dioxide is a critical challenge in sustainable chemistry. FLPs, including those derived from iminoboronates, can capture CO₂ and facilitate its reduction to value-added products.[5][9][10][11] The Lewis acidic boron center interacts with the oxygen atoms of CO₂, while the Lewis basic nitrogen attacks the carbon atom, leading to an activated CO₂ adduct that is susceptible to reduction.
Novel Catalytic Applications on the Horizon
The unique reactivity of iminoboronates suggests their potential in a wide array of other catalytic transformations that are currently being explored.
Cycloaddition Reactions
The ability of the boron center to act as a Lewis acid can be exploited to catalyze cycloaddition reactions. For instance, cyclic iminoboranes have been shown to undergo [2+2] cycloaddition reactions with ethene, highlighting the strain-induced reactivity of these systems.[12][13][14] This opens the door for developing novel iminoboronate-based catalysts for various cycloaddition processes.
C-H Activation
While still a nascent area, the potential for iminoboronates to participate in C-H activation is significant.[10] The Lewis acidic boron could coordinate to a directing group, bringing a C-H bond in proximity to a catalytically active center, or the FLP character could be harnessed to facilitate C-H bond cleavage.
Data Summary and Performance Analysis
The effectiveness of a catalyst is ultimately judged by its performance. The following table summarizes representative data for various catalytic reactions involving iminoboronate-related systems.
| Catalyst/System | Reaction | Substrate | Yield (%) | ee (%) | TON/TOF | Reference |
| NiH/Chiral Amino Alcohol | Asymmetric Hydroamidation | Alkenyl Boronate | up to 95 | up to 99 | - | [15] |
| Cu-catalyst/Chiral Ligand | Asymmetric N-Alkylation | Racemic α-chloroboronate | up to 98 | up to 98 | - | [16] |
| QCAT (ansa-aminoborane) | Imine Hydrogenation | N-benzylideneaniline | - | - | - | [5] |
| Chiral Biphenol | Enantioselective Boronate Addition | Acyl Imine | up to 99 | up to 98 | - | [8] |
TON: Turnover Number, TOF: Turnover Frequency, ee: enantiomeric excess.
Conclusion and Future Outlook
The field of iminoboronate catalysis is poised for significant growth. Their modular synthesis, tunable electronic and steric properties, and unique reactivity profiles make them highly attractive candidates for the development of novel catalytic systems. Future research will likely focus on expanding the scope of their applications in asymmetric catalysis, particularly in areas like C-H functionalization and photoredox catalysis. The development of more robust and efficient iminoboronate-based FLPs for small molecule activation and conversion will also be a key area of investigation. As our understanding of the fundamental principles governing their reactivity deepens, we can expect to see the emergence of highly selective and efficient iminoboronate catalysts for a wide range of challenging organic transformations, with significant implications for the pharmaceutical and fine chemical industries.
References
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Strain induced reactivity of cyclic iminoboranes: the (2 + 2) cycloaddition of a 1H-1,3,2-diazaborepine with ethene. (URL: [Link])
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Strain induced reactivity of cyclic iminoboranes: The (2 + 2) cycloaddition of a 1-H-1,3,2-diazaborepine with ethene. (URL: [Link])
-
Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. (URL: [Link])
-
Strain induced reactivity of cyclic iminoboranes: The (2 + 2) cycloaddition of a 1-H-1,3,2-diazaborepine with ethene. (URL: [Link])
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Roles of the Lewis acid and base in the chemical reduction of CO2 catalyzed by frustrated Lewis pairs. (URL: [Link])
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Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development. (URL: [Link])
-
Asymmetric Synthesis of β-Aminoboronates via Copper-Catalyzed Reductive Coupling of Vinyl Boronates with Imines. (URL: [Link])
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Asymmetric Synthesis of β-Aminoboronates via Copper-Catalyzed Reductive Coupling of Vinyl Boronates with Imines. (URL: [Link])
-
Asymmetric hydrogenation. (URL: [Link])
-
Advances in CO2 activation by frustrated Lewis pairs: from stoichiometric to catalytic reactions. (URL: [Link])
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Studies on cycloaddition reaction catalyzed by boron-centered radical. (URL: [Link])
-
Enantioselective addition of boronates to acyl imines catalyzed by chiral biphenols. (URL: [Link])
-
Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. (URL: [Link])
-
Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. (URL: [Link])
-
Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. (URL: [Link])
-
Tailoring Frustrated Lewis Pairs Catalysts for Enhanced Electrochemical CO2 Reduction to Multi-Carbon Fuels. (URL: [Link])
-
Advances in CO2 Activation by Frustrated Lewis Pairs: From Stoichiometric to Catalytic Reactions. (URL: [Link])
-
Engineering Frustrated Lewis Pair Active Sites in Porous Organic Scaffolds for Catalytic CO2 Hydrogenation. (URL: [Link])
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Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. (URL: [Link])
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Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (URL: [Link])
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The Ascendancy of N-Aryl Iminoboronate Esters: A Technical Guide for Organic Chemists and Drug Development Professionals
Abstract
The convergence of boronic acid chemistry with the dynamic nature of imines has given rise to a compelling class of molecules: N-aryl iminoboronate esters. These structures, characterized by an intramolecular dative bond between the imine nitrogen and the boron atom, possess unique electronic and steric properties that are being increasingly harnessed in organic synthesis, materials science, and chemical biology. This technical guide provides an in-depth exploration of the synthesis, reactivity, and burgeoning applications of N-aryl iminoboronate esters, offering researchers and drug development professionals a comprehensive resource to leverage this versatile chemical scaffold.
Introduction: The Allure of the Iminoboronate Moiety
At the heart of N-aryl iminoboronate ester chemistry lies the synergistic interplay between two fundamental functional groups: the imine (a C=N double bond) and the boronic ester (a boronic acid derivative). The defining feature of this class of compounds is the formation of an intramolecular coordinative bond between the Lewis acidic boron center and the Lewis basic imine nitrogen. This interaction not only imparts significant stability to the imine moiety but also modulates the electronic properties of the entire molecule, opening up unique avenues for chemical manipulation and application.[1]
The formation of the iminoboronate linkage can be conceptualized as an intramolecular acid-base interaction, where the vacant p-orbital of the boron atom readily accepts a lone pair of electrons from the nitrogen atom. This results in a tetracoordinate boron center, a structural feature that profoundly influences the reactivity and stability of these compounds.[2] This guide will delve into the synthetic strategies to access these molecules, their characteristic chemical behavior, and their expanding role in cutting-edge research and development.
Synthesis of N-Aryl Iminoboronate Esters: Forging the N→B Dative Bond
The construction of the N-aryl iminoboronate ester scaffold is typically achieved through the condensation of an ortho-formylphenylboronic acid or its corresponding ester with a primary amine. This reaction proceeds via the initial formation of an imine, which is then poised for intramolecular cyclization through the formation of the N→B dative bond.
Key Synthetic Strategies
Several reliable methods have been established for the synthesis of N-aryl iminoboronate esters, with the choice of route often dictated by the desired substitution pattern and the nature of the starting materials.
-
Condensation of o-Formylphenylboronic Acids with Amines: This is the most direct and widely employed method. The reaction is typically carried out in a suitable solvent, such as methanol or toluene, and often benefits from the use of a dehydrating agent to drive the equilibrium towards the imine product. The subsequent intramolecular coordination to form the iminoboronate is generally spontaneous.
-
From Arylamines and Diboron Reagents: More advanced strategies involve the direct conversion of arylamines to arylboronates. For instance, Sandmeyer-type borylation reactions of arylamines can yield arylboronic esters, which can then be functionalized to introduce the imine moiety.[3]
The general synthetic scheme can be visualized as follows:
Caption: General synthetic route to N-aryl iminoboronate esters.
Spectroscopic Characterization
The formation and structural integrity of N-aryl iminoboronate esters are typically confirmed using a combination of spectroscopic techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): ¹¹B NMR is particularly diagnostic, with the chemical shift providing clear evidence for the formation of a tetracoordinate boron center. Shifts for tetracoordinate boron are typically found in a distinct upfield region compared to their tricoordinate precursors. ¹H and ¹³C NMR are used to confirm the overall structure and the formation of the imine bond.[4]
-
FT-IR Spectroscopy: The C=N stretching frequency of the imine bond is a key diagnostic peak, typically appearing in the region of 1620-1650 cm⁻¹.[4]
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Reactivity and Mechanistic Considerations
The reactivity of N-aryl iminoboronate esters is a fascinating blend of imine and boronate chemistry, with the intramolecular N→B bond playing a crucial role in modulating their behavior.
Dynamic Covalent Nature and Reversibility
A key feature of the iminoboronate linkage is its dynamic covalent nature. The formation of the imine is a reversible process, and the position of the equilibrium can be influenced by factors such as pH and the presence of competing nucleophiles.[1][5] This reversibility is a cornerstone of their application in dynamic combinatorial chemistry and stimuli-responsive materials. The hydrolysis of the imine bond is often the primary pathway for the decomposition of these molecules, a process that can be either a desired feature or a limitation depending on the application.[6][7][8]
The mechanism of boronate ester formation and hydrolysis has been the subject of detailed kinetic and computational studies. The process can involve general acid or base catalysis, and the stability of the iminoboronate is highly dependent on the electronic nature of the substituents on the aryl ring and the amine.[2]
Caption: Dynamic equilibrium of N-aryl iminoboronate esters.
Participation in Cross-Coupling Reactions
While the boronate ester functionality is a staple in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the presence of the imine and the tetracoordinate nature of the boron in N-aryl iminoboronate esters can influence their reactivity in these transformations.[9] The stability imparted by the N→B bond can sometimes render the boronate less reactive towards transmetalation. However, under appropriate conditions, these compounds can serve as effective coupling partners, offering a way to introduce complex aryl groups into organic molecules.[10][11]
Applications in Organic Chemistry and Beyond
The unique properties of N-aryl iminoboronate esters have led to their exploration in a diverse range of applications, from catalysis to the development of advanced materials and chemical probes.
Catalysis
The well-defined geometry and tunable electronic properties of N-aryl iminoboronate esters make them attractive scaffolds for the design of novel catalysts. The imine nitrogen and other potential coordinating groups can be used to chelate metal centers, creating chiral environments for asymmetric catalysis. For example, they have been investigated as ligands in nickel-catalyzed addition reactions.[12]
Chemical Sensors and Probes
The reversible formation of the iminoboronate linkage in response to changes in pH or the presence of specific analytes forms the basis of their use as chemical sensors.[13] The boronic acid moiety is well-known for its ability to bind to diols, such as those found in saccharides. The formation of a boronate ester with a diol can trigger a change in the fluorescence or color of a suitably designed iminoboronate-containing molecule, enabling the detection of biologically important analytes.[13] Furthermore, their dynamic nature has been exploited in the development of chemical probes for protein labeling.[14][15]
Drug Development and Bioconjugation
The ability to form reversible covalent bonds under physiological conditions makes iminoboronate chemistry a powerful tool for drug delivery and bioconjugation.[5] For instance, prodrugs can be designed to release an active pharmaceutical ingredient in response to a specific biological trigger that leads to the cleavage of the iminoboronate linkage. Their application in the synthesis of α-aminoboronates, a class of compounds with significant therapeutic potential, is also an active area of research.[16][17][18]
Materials Science
The dynamic nature of the iminoboronate bond is being leveraged in the creation of self-healing and stimuli-responsive materials.[19] Polymers incorporating this functionality can exhibit reversible cross-linking, allowing for the repair of damage upon the application of a stimulus such as heat or a change in pH.
Experimental Protocol: Synthesis of a Representative N-Aryl Iminoboronate Ester
This section provides a detailed, step-by-step methodology for the synthesis of a model N-aryl iminoboronate ester derived from 2-formylphenylboronic acid and aniline.
Materials:
-
2-Formylphenylboronic acid
-
Aniline
-
Methanol (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Hexane
Procedure:
-
To a solution of 2-formylphenylboronic acid (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol).
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a dichloromethane/hexane solvent system to afford the pure N-phenyl iminoboronate ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹¹B NMR, FT-IR, and high-resolution mass spectrometry.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various N-aryl iminoboronate esters, highlighting the versatility of the condensation reaction.
| Entry | Amine | Solvent | Yield (%) |
| 1 | Aniline | Methanol | 92 |
| 2 | 4-Methoxyaniline | Methanol | 95 |
| 3 | 4-Nitroaniline | Toluene | 88 |
| 4 | Benzylamine | Methanol | 90 |
Conclusion and Future Outlook
N-aryl iminoboronate esters represent a rapidly evolving area of organic chemistry with significant potential across multiple scientific disciplines. Their unique structural and electronic properties, stemming from the intramolecular N→B dative bond, have enabled innovations in catalysis, sensing, drug delivery, and materials science. The continued exploration of their synthesis and reactivity will undoubtedly lead to the development of novel applications and a deeper understanding of the fundamental principles governing their behavior. As our ability to precisely control the dynamic nature of the iminoboronate linkage improves, so too will our capacity to design sophisticated molecular systems with tailored functions.
References
- N-Coordinated Organoboron in Polymer Synthesis and Material Science.
- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH.
- Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boron
- Synthesis of α-aminoboronic acids. Semantic Scholar.
- Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive M
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjug
- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
- (PDF) In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Catalytic asymmetric arylation of N‐tosyl imines with aryl boronic acids.
- Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development. PubMed.
- α-Aminoboronates: Recent advances in their preparation and synthetic applications.
- Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles
- A nickel catalyst for the addition of organoboronate esters to ketones and aldehydes. Unknown Source.
- Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development. the University of Groningen research portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Arylboronic acid or boron
- Amin
- Rapid and General Amination of Aryl Boronic Acids and Esters using o‑(diphenylphosphinyl)hydroxylamine (DPPH).
- Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
- Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Arom
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Unknown Source.
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- 1. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A nickel catalyst for the addition of organoboronate esters to ketones and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Leveraging 4-(Tert-butyliminomethyl)benzeneboronic acid Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of the organoboron coupling partner is pivotal to the success of this reaction. 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester emerges as a uniquely valuable reagent in this context. Its structure incorporates a sterically demanding tert-butyl group and an imine functionality, offering distinct advantages in controlling reaction selectivity and providing a latent aldehyde group for post-coupling transformations. This guide provides an in-depth exploration of the application of this reagent, detailing its mechanistic nuances and providing robust protocols for its successful implementation in the synthesis of complex biaryl compounds.
The presence of the pinacol ester group enhances the stability and handling of the boronic acid, while the imine functionality, derived from a formyl group, can be readily hydrolyzed post-coupling to reveal a highly versatile aldehyde. This "masked aldehyde" strategy is particularly useful in multi-step syntheses where the aldehyde might interfere with earlier reaction steps.
Mechanistic Insights: The Role of Steric and Electronic Effects
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are oxidative addition, transmetalation, and reductive elimination.[3][5] The unique structure of this compound influences this cycle in several critical ways.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below:
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. The choice of the halide (I > Br > Cl) significantly impacts the reaction rate.
-
Transmetalation: This is often the rate-determining step. The organoboron reagent transfers its organic group to the palladium center. The presence of a base is crucial for the activation of the boronic ester to form a more nucleophilic "ate" complex, which facilitates this transfer.[6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.
Influence of the tert-Butyliminomethyl Group
The substituent on the benzeneboronic acid plays a significant role. The tert-butyliminomethyl group in the para position exerts both steric and electronic effects:
-
Steric Hindrance: The bulky tert-butyl group can influence the approach of the coupling partners to the catalytic center.[7][8][9] This steric demand can be advantageous in directing the coupling to the para position and can also impact the choice of palladium ligand, favoring those that can accommodate sterically hindered substrates.[10]
-
Electronic Effects: The imine group is generally considered to be electron-withdrawing, which can modulate the reactivity of the boronic ester. While electron-donating groups can sometimes accelerate the transmetalation step, electron-deficient boronic acids are effective coupling partners with optimized reaction conditions.[11]
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of aryl halide coupling partners.
General Considerations:
-
Reagent Purity: The purity of this compound and the aryl halide is critical for high yields.
-
Solvent Degassing: It is essential to use degassed solvents to prevent the oxidation of the Pd(0) catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (argon or nitrogen).
Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a reliable starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Sterically Hindered Aryl Halides
For sterically demanding aryl halides, a more active catalyst system is often required.
Materials:
-
This compound
-
Sterically hindered aryl halide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the sterically hindered aryl halide (1.0 eq.), this compound (1.5 eq.), Pd(dppf)Cl₂ (0.03 eq.), and cesium carbonate (2.5 eq.) to a dry reaction vessel.
-
Add degassed toluene and water (10:1 v/v).
-
Seal the vessel and heat to 110 °C for 12-24 hours.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
Work-up and purification are performed as described in Protocol 1.
Post-Coupling Imine Hydrolysis
The resulting biaryl product containing the tert-butyliminomethyl group can be readily converted to the corresponding aldehyde.
Procedure:
-
Dissolve the purified biaryl product in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid (HCl) (3:1 v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the biaryl aldehyde.
Data Presentation: Reaction Parameter Optimization
The following table provides a summary of typical reaction conditions and their impact on the coupling reaction.
| Parameter | Condition A | Condition B | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ is often more effective for less reactive or sterically hindered aryl halides. |
| Ligand | PPh₃ | dppf (in Pd(dppf)Cl₂) | Bulky, electron-rich phosphine ligands can improve catalyst stability and activity. |
| Base | K₂CO₃ | Cs₂CO₃ | Stronger, more soluble bases like Cs₂CO₃ can enhance the rate of transmetalation. |
| Solvent | Dioxane/Water | Toluene/Water | Toluene allows for higher reaction temperatures, which can be beneficial for challenging couplings. |
| Temperature | 80-100 °C | 110 °C | Higher temperatures can overcome activation energy barriers for less reactive substrates. |
Experimental Workflow Visualization
The overall experimental process can be visualized as follows:
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions with 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The protocol details experimental procedures, reagent selection, and reaction optimization. Special consideration is given to the unique properties of the tert-butyliminomethyl functional group, including its influence on reactivity and potential for side reactions. This guide also offers insights into the mechanistic aspects of the coupling and best practices for product purification, ensuring high yield and purity.
Introduction: A Versatile Building Block for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Arylboronic acids and their derivatives are key partners in this transformation, and the choice of the boronic acid precursor can significantly impact the reaction outcome. This compound is a valuable building block that introduces a masked aldehyde functionality onto an aromatic ring. The imine group can be readily hydrolyzed post-coupling to reveal the aldehyde, which can then be used in a variety of subsequent transformations, making this reagent a powerful tool for the synthesis of complex molecules, particularly in the pharmaceutical industry.
The pinacol ester form of the boronic acid offers several advantages over the free boronic acid, including enhanced stability towards protodeboronation and oxidation, as well as improved solubility in organic solvents. This increased stability allows for easier handling and purification of the reagent and can lead to more reproducible results in the cross-coupling reaction.
Mechanistic Considerations: The Role of the Imine Moiety
The general mechanism of the Suzuki-Miyaura coupling is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the substituents on the boronic ester can influence the rate of transmetalation. The tert-butyliminomethyl group is generally considered to be weakly electron-withdrawing, which can modulate the reactivity of the boronic ester.
A critical aspect to consider when using this reagent is the stability of the imine bond under the reaction conditions. Imines can be susceptible to hydrolysis, particularly in the presence of acid or water, to yield the corresponding aldehyde and amine.[2][3][4] Since Suzuki-Miyaura reactions are often performed in the presence of a base and sometimes with aqueous co-solvents, the potential for imine hydrolysis must be addressed. In some cases, palladium catalysts themselves can facilitate imine hydrolysis.[5] Therefore, careful selection of the reaction conditions and work-up procedures is crucial to preserve the imine functionality.
Recommended Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with a variety of aryl or vinyl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| Boronic Ester | This compound |
| Aryl/Vinyl Halide | Aryl or vinyl bromide or iodide |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ |
| Ligand (if needed) | PPh₃, SPhos, XPhos, or other suitable phosphine ligands |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (anhydrous) |
| Solvent | Anhydrous 1,4-dioxane, toluene, or DMF |
| Reaction Vessel | Schlenk flask or sealed reaction vial |
| Atmosphere | Inert (Nitrogen or Argon) |
| Purification | Flash column chromatography on basified silica gel |
Step-by-Step Experimental Procedure
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl/vinyl halide (1.0 equiv.), the palladium precatalyst (1-5 mol%), and the ligand (if required, 1-2 equiv. relative to palladium).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Base Addition: Under a positive pressure of the inert gas, add the anhydrous base (2-3 equiv.).
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Note: To minimize imine hydrolysis, it is advisable to use a non-aqueous workup if possible, or to perform the aqueous workup quickly and at a low temperature.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Purification Considerations: Preserving the Imine
The acidic nature of standard silica gel can lead to the hydrolysis of the imine during column chromatography.[6][7] To circumvent this, it is highly recommended to use silica gel that has been basified. This can be achieved by preparing a slurry of silica gel in a solvent containing a small amount of a non-polar amine, such as triethylamine (typically 1-2% v/v), and then packing the column with this slurry. Eluting with a solvent system containing a small percentage of triethylamine can also help to prevent hydrolysis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst or ligand; Low reaction temperature; Ineffective base | Screen different palladium precatalysts and ligands. Increase the reaction temperature. Use a stronger base like K₃PO₄ or Cs₂CO₃. |
| Imine Hydrolysis | Presence of water or acid in the reaction or during work-up/purification | Use anhydrous solvents and reagents. Perform a non-aqueous work-up if possible. Use basified silica gel for chromatography. |
| Protodeboronation | Presence of protic impurities; Inefficient transmetalation | Ensure all reagents and solvents are anhydrous. Screen different bases and solvents to promote transmetalation. |
| Homocoupling | Oxygen contamination; Inefficient oxidative addition | Thoroughly degas the reaction mixture. Use a more active catalyst. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This compound is a highly useful and versatile reagent for the synthesis of biaryl compounds containing a masked aldehyde functionality. By following the recommended protocol and taking precautions to avoid imine hydrolysis, researchers can successfully employ this building block in a wide range of Suzuki-Miyaura cross-coupling reactions. The ability to unmask the aldehyde post-coupling provides a strategic advantage for the rapid elaboration of complex molecular architectures.
References
-
Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. (n.d.). National Institutes of Health. [Link]
-
Control Experiment The reaction of imine with arylboronic acid. (n.d.). ResearchGate. [Link]
-
Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. (n.d.). ResearchGate. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. [Link]
-
The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). Organic Letters. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019, July 17). National Institutes of Health. [Link]
-
Imine Hydrolysis. (2018, October 30). News-Medical.Net. [Link]
-
Hydrolysis of Imines and Enamines Explained. (2025, November 17). YouTube. [Link]
-
How to isolate imine from reaction mixture? (2022, May 10). ResearchGate. [Link]
-
How to separate imine from reaction mixture? (2016, July 20). ResearchGate. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. [Link]
-
Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. (n.d.). National Institutes of Health. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. [Link]
-
Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. (n.d.). Beilstein Journals. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction. (2020, February 14). YouTube. [Link]
-
B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group. [Link]
-
Is it possible to purify imine using column chromatography? (2015, December 28). ResearchGate. [Link]
-
Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. (n.d.). ResearchGate. [Link]
-
One‐Pot Palladium‐Catalyzed Cross‐Coupling Treble of Borylation, the Suzuki Reaction and Amination. (n.d.). ResearchGate. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. news-medical.net [news-medical.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Application of 4-(Tert-butyliminomethyl)benzeneboronic Acid Pinacol Ester in Modern Drug Discovery
Introduction: Unveiling a Versatile Chemical Tool for Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Boronic acids and their derivatives have emerged as a cornerstone in medicinal chemistry, transitioning from niche reagents to indispensable tools in the synthesis of complex pharmaceuticals. Among this promising class of compounds, 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester presents itself as a molecule of significant interest. Its unique structural features—a stable pinacol boronate, a reactive imine moiety, and a central phenyl ring—offer a trifecta of functionalities that can be strategically exploited by researchers and drug development professionals.
This comprehensive guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its role as a versatile building block in the synthesis of bioactive compounds, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Furthermore, this document will furnish detailed, field-proven protocols to empower researchers in harnessing the full potential of this valuable reagent.
Core Applications in Drug Discovery: A Multi-faceted Role
The utility of this compound in drug discovery is primarily centered on its application as a sophisticated building block. The presence of the boronic acid pinacol ester facilitates robust and predictable carbon-carbon and carbon-heteroatom bond formation, while the imine functionality offers a gateway for further molecular elaboration or can itself be a key pharmacophoric element.
A Linchpin in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in medicinal chemistry, enabling the efficient construction of biaryl and heteroaryl structures that are prevalent in a vast number of approved drugs. Boronic acid pinacol esters are favored reagents in these reactions due to their stability, ease of handling, and generally low toxicity. This compound serves as an excellent coupling partner, allowing for the introduction of a substituted phenyl ring into a target molecule.
The tert-butylimine group can serve multiple purposes in this context. It can act as a protecting group for an aldehyde, which can be unmasked post-coupling to participate in subsequent synthetic steps. Alternatively, the imine itself can be a crucial part of the final molecular architecture, contributing to the compound's biological activity through hydrogen bonding or steric interactions within a protein binding pocket.
Experimental Protocols: Harnessing the Synthetic Potential
The following protocols are designed to provide a robust starting point for researchers. It is imperative to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Boronic Ester: Using a slight excess of the boronic ester helps to ensure complete consumption of the often more valuable halide coupling partner.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from boron to palladium. The choice of base can significantly impact reaction efficiency.
Protocol 2: Hydrolysis of the Imine to an Aldehyde
This protocol describes the deprotection of the tert-butylimine to reveal the corresponding benzaldehyde, a versatile functional group for further synthetic transformations.
Materials:
-
Imine-containing biaryl product from Protocol 1
-
Aqueous Acid (e.g., 1M HCl, aqueous oxalic acid)
-
Organic Solvent (e.g., THF, Dichloromethane)
Step-by-Step Procedure:
-
Dissolution: Dissolve the imine-containing compound in a suitable organic solvent.
-
Acidification: Add the aqueous acid solution to the reaction mixture.
-
Stirring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can be purified by column chromatography if necessary.
Visualizing the Synthetic Workflow
To better illustrate the synthetic utility of this compound, the following workflow diagram is provided.
Data Presentation: A Summary of Key Properties
| Property | Value | Reference |
| CAS Number | 1218790-47-6 | |
| Molecular Formula | C₁₇H₂₆BNO₂ | |
| Molecular Weight | 287.21 g/mol | |
| Appearance | Solid | - |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent |
Conclusion and Future Outlook
This compound stands as a valuable and versatile reagent in the arsenal of the medicinal chemist. Its utility in constructing complex molecular architectures through robust and reliable palladium-catalyzed cross-coupling reactions is a testament to the power of boronic acid chemistry in drug discovery. The imine functionality provides an additional layer of synthetic flexibility, allowing for post-coupling modifications to generate a diverse array of potential drug candidates.
As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines. The protocols and insights provided herein are intended to serve as a practical guide for researchers to effectively incorporate this powerful tool into their synthetic endeavors.
References
- Boron containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing.
The Versatile Building Block: 4-(Tert-butyliminomethyl)benzeneboronic Acid Pinacol Ester in Complex Molecule Synthesis
Introduction: In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount for the rapid construction of complex molecular architectures. 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester has emerged as a significant player in this field, particularly in the synthesis of novel therapeutics and advanced materials. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the properties, synthesis, and applications of this valuable reagent. We will delve into detailed protocols, explore the causality behind experimental choices, and provide a framework for its successful integration into synthetic workflows.
Physicochemical Properties and Structural Attributes
This compound, with the chemical formula C₁₇H₂₆BNO₂ and a molecular weight of 287.21 g/mol , is a stable, solid compound.[1] The key structural features – the boronic acid pinacol ester and the tert-butyliminomethyl group – bestow upon it a unique combination of stability and reactivity, making it an ideal building block for a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆BNO₂ | [1] |
| Molecular Weight | 287.21 g/mol | [1] |
| CAS Number | 1218790-47-6 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and toluene. |
The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, rendering the compound less prone to protodeboronation and facilitating its purification and handling. The tert-butyliminomethyl moiety serves as a masked aldehyde, a functionality that can be revealed under specific hydrolytic conditions. This protecting group strategy is crucial for multi-step syntheses where the aldehyde is required at a later stage.
Synthesis of this compound
The synthesis of this building block is a critical first step for its application. A reliable and scalable protocol is essential for its widespread use. The following protocol outlines a common synthetic route starting from 4-formylphenylboronic acid.
Protocol 1: Synthesis via Imine Formation
This protocol details the condensation reaction between 4-formylphenylboronic acid and tert-butylamine to form the imine, followed by esterification with pinacol.
Materials:
-
4-Formylphenylboronic acid
-
tert-Butylamine
-
Pinacol
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-formylphenylboronic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add tert-butylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Esterification:
-
To the reaction mixture containing the newly formed imine, add pinacol (1.2 eq).
-
Continue to heat the mixture at reflux, collecting the water in the Dean-Stark trap.
-
Monitor the esterification by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a solid.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the premature hydrolysis of the boronic acid and the pinacol ester.
-
Dean-Stark Apparatus: This apparatus efficiently removes water from the reaction mixture, driving the equilibrium of both the imine formation and the esterification reactions towards the product side.
-
Excess Reagents: A slight excess of tert-butylamine and pinacol is used to ensure the complete conversion of the starting material.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[2] this compound is an excellent coupling partner in these reactions, allowing for the introduction of a masked benzaldehyde moiety into a wide range of organic molecules.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.1 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask or microwave vial, add the aryl halide (1.0 eq), this compound (1.1 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Self-Validating System: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. It is recommended to perform small-scale screening experiments to identify the optimal conditions for a specific substrate combination. The disappearance of starting materials and the appearance of the desired product, as monitored by TLC or LC-MS, serve as internal validation for the reaction's progress.
Deprotection: Unveiling the Aldehyde Functionality
The tert-butyliminomethyl group is a robust protecting group that can be readily cleaved under acidic conditions to reveal the aldehyde functionality. This deprotection step is often performed after the key C-C bond-forming reaction.
Protocol 3: Hydrolysis of the Imine
This protocol describes the acidic hydrolysis of the tert-butyliminomethyl group.
Materials:
-
Protected biaryl compound
-
Aqueous acid (e.g., 1-3 M HCl)
-
Organic solvent (e.g., THF, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
Dissolve the protected biaryl compound in a suitable organic solvent in a round-bottom flask.
-
Add the aqueous acid to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl aldehyde.
-
Mechanistic Insight: The hydrolysis of the imine is initiated by the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of tert-butylamine to yield the aldehyde.
Applications in the Synthesis of Complex Molecules
The utility of this compound is best illustrated through its application in the synthesis of biologically active molecules and functional materials. While specific examples directly citing this exact reagent can be limited in publicly available literature, its structural motif is found in precursors to various important compounds. For instance, the resulting biaryl aldehydes are key intermediates in the synthesis of various pharmaceuticals, including certain kinase inhibitors and other therapeutic agents. The aldehyde functionality can be further elaborated through Wittig reactions, reductive aminations, and other carbonyl chemistries to build molecular complexity.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its stability, coupled with the ability to participate in robust C-C bond-forming reactions and the subsequent deprotection to a useful aldehyde functionality, makes it an attractive tool for synthetic chemists in academia and industry. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
This compound. PubChem. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Modern Organic Synthesis. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
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Application Notes and Protocols: Catalyst Selection for Suzuki Reactions Involving Sterically Hindered Boronic Esters
Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, as synthetic targets in drug discovery and materials science become increasingly complex, the need to couple sterically hindered fragments presents a significant challenge.[3][4] Sterically demanding boronic esters and aryl halides can dramatically slow down or completely inhibit the catalytic cycle, leading to low yields and undesired side reactions such as protodeboronation.[1][5]
This technical guide provides a comprehensive overview of catalyst selection strategies to overcome the challenges posed by sterically hindered substrates in Suzuki-Miyaura reactions. We will delve into the mechanistic considerations that underpin catalyst choice, provide a detailed comparison of state-of-the-art ligand systems, and present robust protocols for successful couplings.
Mechanistic Insights: Why Steric Hindrance is Problematic
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Steric bulk on either the boronic ester or the aryl halide can impede any of these steps:
-
Oxidative Addition: While generally less affected by steric hindrance on the boronic ester, bulky substituents on the aryl halide can slow its addition to the Pd(0) center.
-
Transmetalation: This step is often rate-limiting in couplings with hindered substrates. The transfer of the organic group from the boron atom to the palladium center requires the formation of a transient intermediate, which can be destabilized by steric clashes.[8][9] The base plays a crucial role in activating the boronic acid/ester for transmetalation.[9][10]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, can also be hindered by bulky groups on the palladium complex, making it difficult for the two organic fragments to come into proximity for bond formation.[9]
To overcome these hurdles, the catalyst system—comprising a palladium precursor and a supporting ligand—must be carefully chosen to promote each step of the catalytic cycle efficiently.
Catalyst System Selection: A Guided Approach
The judicious selection of the ligand is paramount for successful Suzuki couplings of sterically hindered substrates. The ideal ligand should be both bulky and electron-rich.[5][9]
-
Bulkiness: A bulky ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species (L-Pd(0)), which is often the active catalyst.[9][11] This steric hindrance also facilitates the final reductive elimination step.[12]
-
Electron-donating ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition, particularly with less reactive aryl chlorides.[13][14]
Key Classes of Ligands for Hindered Couplings
1. Biaryl Monophosphine Ligands (Buchwald-type Ligands)
The Buchwald group has developed a vast portfolio of bulky and electron-rich biaryl monophosphine ligands that are highly effective for a wide range of cross-coupling reactions, including challenging Suzuki couplings.[8][9] These ligands are characterized by a biaryl backbone with a phosphine moiety and various substituents that tune their steric and electronic properties.
Commonly Used Buchwald Ligands:
-
XPhos: A versatile and highly active ligand for a broad range of substrates.
-
SPhos: Known for its high reactivity, especially in couplings involving aryl chlorides.[9]
-
RuPhos: Often effective for couplings involving heterocyclic substrates.
These ligands are commercially available and are often supplied as stable palladium precatalysts (e.g., XPhos Pd G3), which simplifies reaction setup and improves reproducibility.[5]
2. N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium catalysis.[14][15] They are strong σ-donors, even more so than many phosphine ligands, and their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms.[13][16] This combination of properties makes them highly effective for activating unreactive aryl chlorides and coupling sterically demanding partners.[14][16][17] The strong Pd-NHC bond also contributes to the high stability of the catalytic species.[18]
Key Features of NHC Ligands:
-
Strong σ-donation: Facilitates oxidative addition.[13]
-
Tunable Steric Bulk: Allows for fine-tuning of the catalyst's properties.[16]
-
High Stability: The strong Pd-NHC bond leads to robust catalysts.[18]
3. Other Specialized Ligands
For extremely challenging couplings, such as the formation of tetra-ortho-substituted biaryls, more specialized ligands may be required. Ligands like BI-DIME and AntPhos have been specifically designed for such demanding transformations and have shown remarkable efficacy.[4][19][20]
Catalyst Selection Decision Workflow
Caption: A decision workflow for catalyst selection in sterically hindered Suzuki couplings.
The Role of the Palladium Precatalyst
Modern palladium precatalysts, such as the G3 and G4 generations from the Buchwald group, offer significant advantages in terms of air stability, ease of handling, and formation of the active catalytic species. These precatalysts incorporate the ligand in a stable complex that readily releases the active Pd(0) species under the reaction conditions.
Base and Solvent Considerations
The choice of base and solvent is also critical for the success of sterically hindered Suzuki couplings.[19][21]
-
Bases: Strong, non-nucleophilic bases are often required to facilitate the transmetalation step.[5] Potassium phosphate (K₃PO₄) and potassium tert-butoxide (t-BuOK) are commonly used.[5][16] The choice of base can be empirical, and screening may be necessary.[9]
-
Solvents: Aprotic solvents such as toluene, dioxane, and THF are generally effective.[16][22] The specific choice can influence the solubility of the reagents and the stability of the catalytic species.
Comparative Performance Data
The following table summarizes the performance of various catalyst systems in a model Suzuki coupling of a sterically hindered boronic ester with an aryl chloride.
| Catalyst System (Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| XPhos Pd G3 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 10 | 94 |
| SPhos Pd G4 | K₃PO₄ | Dioxane | 100 | 10 | 96 |
| [Pd(IPr)(cinnamyl)Cl] | t-BuOK | Dioxane | 80 | 8 | 98 |
| Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 16 | 85* |
*Yield for a tetra-ortho-substituted biaryl synthesis.
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a general guideline for a Suzuki coupling using a Buchwald-type palladium precatalyst. Optimization of specific parameters may be required for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[5]
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).[5]
-
Inert Atmosphere: Seal the flask/vial with a septum and purge with an inert gas (argon or nitrogen) for 10–15 minutes.[5]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (1–2 mol%).[5]
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[22]
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered boronic esters and aryl halides is highly dependent on the rational selection of the catalyst system. Bulky, electron-rich ligands, such as the Buchwald biaryl monophosphines and N-heterocyclic carbenes, are essential for overcoming the steric barriers inherent in these challenging transformations. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently tackle the synthesis of complex molecular architectures.
References
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Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(7), 2261–2265. [Link]
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Zhang, Y., Yang, M., Wu, L., & Wang, D. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(76), 10712–10715. [Link]
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Tang, W., & Senanayake, C. H. (2013). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Chemistry – A European Journal, 19(7), 2261-2265. [Link]
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El-Sayed, M. A. (2012). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Nanomaterials, 2(4), 345–369. [Link]
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Tani, A., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(38), 14515-14521. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3293-3295. [Link]
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Wang, Y., et al. (2024). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Singh, K., & Nolan, S. P. (2005). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 7(25), 5581–5584. [Link]
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Glorius, F. (2012). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(6), 979–989. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4376–4379. [Link]
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Karale, B. K. (2020). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 25(22), 5437. [Link]
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Yan, N., et al. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organometallics, 28(1), 15–18. [Link]
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Thomas, A. A., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 202–224. [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Maumela, M. C., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(42), 26161-26169. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Herrmann, W. A., et al. (1999). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Journal of Organometallic Chemistry, 582(2), 211-220. [Link]
-
The Matter Blotter. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
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Rago, A. J., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(12), 1717–1725. [Link]
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ResearchGate. (2015). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
Vuoti, N., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(29), 4393-4402. [Link]
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ResearchGate. (2018). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
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ResearchGate. (2011). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
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The Journal of Organic Chemistry. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International ed. in English), 46(17), 2988–3000. [Link]
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Chemical Society Reviews. (2011). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
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Myers, A. The Suzuki Reaction. [Link]
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PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
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Application Notes and Protocols for Optimal C-C Bond Formation with Iminoboronates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Iminoboronates in C-C Bond Formation
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds with precision and efficiency is paramount, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The Petasis-Borono Mannich (PBM) reaction, a cornerstone of iminoboronatemediated C-C bond formation, has emerged as a powerful multicomponent reaction for the synthesis of substituted amines, including valuable unnatural α-amino acids.[1][2][3] This reaction's appeal lies in its operational simplicity, broad substrate scope, and the use of readily available and often environmentally benign reagents.[4][5]
Unlike traditional Mannich reactions that can be limited by reversibility, the Petasis reaction benefits from an irreversible C-C bond-forming step, leading to higher yields and a broader range of accessible products.[2] This guide provides an in-depth exploration of the optimal reaction conditions for C-C bond formation with iminoboronates, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Core Principles: Understanding the "Why" Behind the Reaction
At its heart, the Petasis reaction is a three-component condensation of an amine, a carbonyl compound (typically an aldehyde or α-keto acid), and an organoboronic acid.[6] The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which then engages with the boronic acid in the key C-C bond-forming step.
The Central Role of the "Ate" Complex
A critical feature of the Petasis reaction is the formation of a tetracoordinate boronate "ate" complex.[7] In many cases, particularly with α-hydroxy or α-carboxy aldehydes, the hydroxyl or carboxyl group coordinates to the boron atom of the organoboronic acid. This coordination increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to the electrophilic iminium ion.[4] This intramolecular transfer is a key reason for the reaction's efficiency and irreversibility.[2]
Solvent Effects: The Accelerating Power of Hexafluoroisopropanol (HFIP)
While the Petasis reaction can be performed in a variety of solvents, hexafluoroisopropanol (HFIP) has been shown to significantly accelerate the reaction, reducing reaction times from days to hours.[8][9] The high polarity and strong hydrogen-bond-donating ability of HFIP are thought to stabilize the charged intermediates and facilitate the formation of the reactive iminium ion, thereby increasing the overall reaction rate.[8]
Visualizing the Process: Reaction Mechanism and Workflow
To provide a clearer understanding of the reaction, the following diagrams illustrate the general mechanism and a typical experimental workflow.
General Reaction Mechanism
Caption: General mechanism of the Petasis-Borono Mannich reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Petasis reaction.
Optimized Reaction Conditions: A Tabular Guide
The optimal conditions for the Petasis reaction can vary depending on the specific substrates. The following tables summarize key parameters for achieving high yields and, where applicable, high enantioselectivity.
Table 1: General Reaction Parameter Optimization
| Parameter | Recommended Conditions | Rationale & Causality |
| Solvents | Dichloromethane (DCM), Ethanol, Toluene, Hexafluoroisopropanol (HFIP) [10] | DCM and toluene are common for many organic reactions. Ethanol can facilitate imine formation. HFIP is often the solvent of choice for accelerating the reaction, especially with less reactive amines.[8] |
| Temperature | Room Temperature to 80 °C | Most reactions proceed efficiently at room temperature.[2] For less reactive substrates, gentle heating can increase the reaction rate. Microwave irradiation at 120°C has been used for very rapid, solvent-free reactions.[11] |
| Stoichiometry | Typically 1:1:1.2 (Amine:Carbonyl:Boronic Acid) | A slight excess of the boronic acid is often used to ensure complete consumption of the limiting reagents. |
| Concentration | 0.1 - 0.5 M | Standard concentrations are generally effective. Higher concentrations may be used in some cases to accelerate the reaction. |
| Additives | Molecular Sieves (4Å) | Can be beneficial in enantioselective variants to remove water, which can hydrolyze intermediates and reduce enantioselectivity.[12] |
Table 2: Conditions for Enantioselective Petasis Reaction
| Catalyst (mol%) | Chiral Auxiliary | Solvent | Temperature (°C) | Typical Yield (%) | Typical ee (%) |
| (R)-BINOL (10-20%)[6] | None | Mesitylene[7] | 0 | 57-87 | 40-86 |
| (S)-VAPOL (10%)[7] | None | Toluene | Room Temp | Good | High |
| Pd(TFA)₂/Bis(oxazoline)[7] | None | Toluene | 40 | Moderate-Excellent | up to 99 |
| None | (S)-2-methylpropane-2-sulfinamide[13] | DCM | Room Temp | Good | High (as diastereomers) |
| None | (S)-2-phenylglycinol[1] | Dioxane | Room Temp | High | >99 (as diastereomers) |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting a standard and an enantioselective Petasis reaction.
Protocol 1: General Synthesis of an α-Substituted Amine
This protocol describes a general procedure for the synthesis of an N-aryl-α-amino acid derivative.
-
Reagent Preparation:
-
Ensure all reagents are of high purity.
-
If using HFIP, handle in a well-ventilated fume hood due to its volatility and corrosiveness.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), glyoxylic acid monohydrate (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add the chosen solvent (e.g., HFIP or DCM, 5-10 mL).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. If the product is in the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter. If the product is in the aqueous layer (as is common with amino acids), acidify or basify to precipitate the product or prepare for extraction.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, recrystallization from an appropriate solvent system can be used for purification.
-
-
Analysis:
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Enantioselective Synthesis of an α-Amino Alcohol Derivative using a BINOL Catalyst
This protocol is adapted from procedures for BINOL-catalyzed enantioselective Petasis reactions.[6][7]
-
Reagent Preparation:
-
Dry the solvent (e.g., mesitylene) over molecular sieves prior to use.
-
Ensure the BINOL catalyst is of high purity.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the chiral catalyst, (R)-BINOL (0.1-0.2 mmol).
-
Add the dry solvent (5-10 mL) and cool the mixture to 0 °C in an ice bath.
-
Add the salicylaldehyde (1.0 mmol), the secondary amine (1.0 mmol), and the vinylboronic acid (1.2 mmol) sequentially.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine both conversion and enantiomeric excess.
-
-
Work-up:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Characterize the product by NMR and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Poor quality reagents (especially boronic acid).- Insufficient reaction time.- Inappropriate solvent. | - Use fresh, high-purity reagents.- Extend the reaction time and monitor by TLC/LC-MS.- If using a standard solvent like DCM, try switching to HFIP to accelerate the reaction.[8] |
| Formation of Side Products | - Self-condensation of the aldehyde (Aldol reaction).- Homocoupling of the boronic acid.- Formation of a double Petasis product with primary amines. | - Use aprotic solvents to disfavor aldol condensation.- Ensure the reaction is run under an inert atmosphere to minimize oxidative homocoupling.- Carefully control the stoichiometry when using primary amines. |
| Low Diastereoselectivity (with chiral substrates) | - Mismatched chiral auxiliary and substrate.- Reaction temperature is too high. | - Screen different chiral auxiliaries.- Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Low Enantioselectivity (with chiral catalysts) | - Catalyst deactivation.- Presence of water. | - Use a higher catalyst loading.- Ensure anhydrous conditions by using dry solvents and adding molecular sieves.[12] |
| Difficulty in Purification | - Product is highly polar (e.g., amino acid).- Close Rf values of product and starting materials. | - For amino acids, consider purification by ion-exchange chromatography or recrystallization from a polar solvent system.- Optimize the solvent system for column chromatography; a shallow gradient may be necessary. |
Conclusion and Future Outlook
The C-C bond formation via iminoboronates, particularly through the Petasis-Borono Mannich reaction, represents a highly versatile and efficient strategy in modern organic synthesis. Its broad substrate tolerance, operational simplicity, and amenability to asymmetric catalysis make it an invaluable tool for the construction of complex nitrogen-containing molecules. As research continues to expand the scope of this reaction, including the development of novel catalysts and the use of unconventional substrates, its impact on drug discovery and materials science is set to grow even further. By understanding the core principles and optimizing the reaction conditions as outlined in this guide, researchers can effectively harness the power of iminoboronate chemistry to achieve their synthetic goals.
References
- The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules. 2023.
- Petasis reaction - Wikipedia.
- The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. 2023.
- Catalytic Diastereoselective Petasis Reactions. PMC.
- Petasis Reaction - Organic Chemistry Portal.
- A green protocol for the one-pot multicomponent Petasis boronic Mannich reaction using ball milling | Semantic Scholar.
- Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines | ACS Combinatorial Science.
- A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. MDPI. 2023.
- A Review of Novel Catalytic Synthetic Approaches with Applic
- The anti diastereoselectivity of the Petasis reaction using chiral...
- Stereoselectivity of the Petasis reaction with various chiral amines and styrenylboronic acids.
- The Petasis Reaction: Applications and Organic Synthesis—A Comprehensive Review.
- A Sustainable Protocol for the Aqueous Multicomponent Petasis Borono–Mannich Reaction | Journal of Chemical Education.
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC.
- Microwave-Assisted Neat Procedure for the Petasis Reaction - Organic Chemistry Portal.
- Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions - ChemRxiv.
- Asymmetric Petasis reaction for the synthesis of chiral α- and β-butadienyl amines - Chemical Communic
- Reprogramming natural proteins using unnatural amino acids - PMC - PubMed Central.
- Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules | ACS Omega.
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC - NIH.
- Catalytic Asymmetric Petasis Reactions of Vinylboronates | The Journal of Organic Chemistry.
- Petasis Reaction for the Synthesis of Unnatural Amino Acids - ResearchG
- Diastereoselective Petasis Mannich Reactions Accelerated by Hexafluoroisopropanol: A Pyrrolidine-Derived Arylglycine Synthesis | Request PDF - ResearchG
- Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. NIH. 2023.
- Petasis reaction - Grokipedia.
- Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions - ResearchG
- Optimization of the Petasis reaction conditions using α‐hydroxy aldehyde 3, dibenzylamine and trans‐styrylboronic acid … - ResearchG
- Metal-free C–C bond formation via coupling of nitrile imines and boronic acids.
- Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjug
- Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem.
- Synthesis of Diverse Boron-Handled N-Heterocycles via Radical Borylative Cycliz
- Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction | Chemical Reviews.
- (PDF)
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC - PubMed Central.
- Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles.
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Application Notes and Protocols: 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifaceted Building Block for Dynamic Materials
In the vanguard of materials science, the quest for dynamic and responsive materials has led to the exploration of novel molecular architectures. Among these, 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester emerges as a molecule of significant interest. This compound uniquely integrates two key functional motifs: a hydrolytically sensitive imine bond and a versatile boronic ester. This combination paves the way for its application in a diverse array of advanced materials, including self-healing polymers, stimuli-responsive systems, and chemosensors.
The core principle behind the utility of this molecule lies in the concept of dynamic covalent chemistry . This branch of chemistry utilizes reversible covalent bonds, such as imine and boronic ester linkages, to create materials that can adapt their structure and properties in response to external stimuli.[1][2] The tert-butyl group on the imine nitrogen provides steric hindrance, which can influence the stability and dynamic behavior of the imine bond.[3] Simultaneously, the pinacol-protected boronic acid offers a robust handle for a variety of chemical transformations, most notably in the formation of dynamic boronic ester crosslinks with diols, and as a recognition site for saccharides and other diol-containing molecules.[4][5]
This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. It offers detailed protocols for its synthesis and incorporation into polymeric matrices, as well as for its use in the development of fluorescent chemosensors. The causality behind experimental choices is elucidated to provide researchers with a comprehensive understanding of the underlying chemical principles.
Synthesis of this compound
The synthesis of the title compound is a straightforward condensation reaction between 4-formylbenzeneboronic acid pinacol ester and tert-butylamine. This reaction is a classic example of imine formation, which is typically reversible and can be driven to completion by the removal of water.[6]
Protocol: Synthesis of this compound
Materials:
-
4-Formylbenzeneboronic acid pinacol ester
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM) or Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus (if using toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve 4-formylbenzeneboronic acid pinacol ester (1.0 equivalent) in anhydrous DCM or toluene.
-
Addition of Amine: To the stirred solution, add tert-butylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions:
-
In DCM: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
In Toluene: For a more efficient removal of water, set up the reaction with a Dean-Stark apparatus and reflux the mixture for 4-6 hours.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), dry the reaction mixture over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound as a solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application I: Dynamic Covalent Polymers for Self-Healing Materials
The dual dynamic nature of this compound makes it an excellent candidate for the creation of self-healing polymers. The imine bond can undergo reversible exchange reactions, and the boronic ester can form dynamic crosslinks with diol-containing polymers.[2][7] This dual dynamism can lead to materials with robust self-healing capabilities at room temperature or upon mild heating.
Protocol: Preparation of a Self-Healing Poly(vinyl alcohol)-Based Hydrogel
This protocol describes the preparation of a self-healing hydrogel by crosslinking poly(vinyl alcohol) (PVA), a diol-rich polymer, with this compound.
Materials:
-
Poly(vinyl alcohol) (PVA), medium molecular weight, >98% hydrolyzed
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Vortex mixer
-
Molds for hydrogel casting
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in a 1:1 mixture of DMSO and deionized water by heating at 90 °C with stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.
-
Crosslinker Solution Preparation: Prepare a solution of this compound in DMSO. The concentration will depend on the desired crosslinking density. A starting point is a 1:10 molar ratio of the boronic ester to the vinyl alcohol monomer units in PVA.
-
Hydrogel Formation:
-
Add the crosslinker solution to the PVA solution and mix vigorously using a vortex mixer for 1-2 minutes.
-
Cast the mixture into a mold of the desired shape.
-
Allow the hydrogel to set at room temperature for 1-2 hours.
-
-
Self-Healing Test:
-
Cut the prepared hydrogel into two pieces with a sharp blade.
-
Bring the two cut surfaces into contact and gently press them together.
-
Observe the healing process over time at room temperature. The healing efficiency can be quantified by mechanical testing of the healed sample compared to the original.
-
Mechanism of Self-Healing: The self-healing property arises from the dynamic nature of the boronic ester bonds formed between the boronic acid moiety and the hydroxyl groups of PVA. When the hydrogel is cut, these bonds are broken at the surface. When the cut surfaces are brought back into contact, the boronic ester bonds can reform across the interface, repairing the damage.[4] The imine bond within the crosslinker can also contribute to the dynamic nature of the network, allowing for chain rearrangement and stress relaxation.
Application II: Fluorescent Chemosensors for Saccharide Detection
The boronic acid moiety is a well-established recognition unit for cis-diol-containing molecules, such as saccharides.[8] The binding of a saccharide to the boronic acid can modulate the electronic properties of the attached aromatic ring. By incorporating a fluorophore into the molecular design, this binding event can be translated into a change in fluorescence, creating a chemosensor. The imine linkage in this compound can act as a part of the conjugated system influencing the fluorescence properties.
Protocol: Development of a Fluorescent Sensor for Fructose
This protocol outlines the use of this compound as a simple fluorescent sensor for fructose. The sensing mechanism relies on the change in fluorescence of the molecule upon binding to fructose.
Materials:
-
This compound
-
Fructose
-
Phosphate buffer solution (pH 7.4)
-
Methanol or Acetonitrile
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in methanol or acetonitrile.
-
Prepare a series of fructose solutions of varying concentrations in phosphate buffer (pH 7.4).
-
-
Fluorescence Measurements:
-
In a quartz cuvette, add a specific volume of the phosphate buffer.
-
Add a small aliquot of the this compound stock solution to the cuvette to achieve a final concentration in the micromolar range (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the solution.
-
Sequentially add small aliquots of the fructose stock solutions to the cuvette, and record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of fructose concentration.
-
This plot can be used to determine the binding affinity and the limit of detection of the sensor for fructose.
-
Sensing Mechanism: The binding of fructose, a cis-diol, to the boronic acid moiety forms a cyclic boronate ester. This binding event can alter the electronic properties of the molecule, potentially leading to an enhancement or quenching of its intrinsic fluorescence through mechanisms like photoinduced electron transfer (PET).[8] The imine group's electronic nature will play a role in the overall photophysical response.
Visualization of Key Concepts
Synthesis Workflow
Caption: Schematic of the self-healing process in a dynamic covalent polymer.
Data Summary
| Property | Description | Expected Outcome/Value |
| Synthesis Yield | Efficiency of the condensation reaction. | Typically >80% after purification. |
| Hydrogel Healing Efficiency | Recovery of mechanical properties after healing. | Can range from 50% to over 90% depending on conditions. |
| Fluorescence Response | Change in fluorescence intensity upon saccharide binding. | Significant enhancement or quenching, allowing for sensitive detection. |
| Binding Constant (Kₐ) | Affinity of the sensor for a specific saccharide. | Varies depending on the saccharide, typically higher for fructose. |
Conclusion and Future Perspectives
This compound stands as a promising and versatile building block for the development of advanced functional materials. Its unique combination of a dynamic imine bond and a boronic ester moiety allows for the creation of materials with tunable properties and responsiveness to various stimuli. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in self-healing polymers, stimuli-responsive systems, and fluorescent chemosensors.
Future research could focus on further tuning the hydrolytic stability of the imine bond by modifying the steric and electronic properties of the amine component. Additionally, the incorporation of this molecule into other polymer backbones could lead to new materials with tailored mechanical and thermal properties. In the realm of sensing, the development of ratiometric fluorescent probes based on this scaffold could lead to more accurate and reliable detection of biologically relevant analytes. The exploration of its use in organic electronics, leveraging the conjugated imine-aromatic system, also presents an exciting avenue for future investigation.
References
- Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.
- Aida, T., Meijer, E. W., & Stupp, S. I. (2012). Functional Supramolecular Polymers. Science.
- Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: A Tutorial Review. Chemical Reviews.
- Cash, J. J., Kubo, T., Bapat, A. P., & Sumerlin, B. S. (2015). Room-Temperature Self-Healing of a Covalent Polymer Network with Boronic Ester Bonds. Macromolecules.
- Covalent Adaptable Networks Containing Nitrogen-Coordinated Boronic Ester and Imine Bonds. (2024).
- The Role of Boron Compounds in Modern Organic Electronics. (n.d.).
- Understanding Boronate Esters for High-Performance Organic Semiconductors. (2025).
- Hydrolytic stability of several types of bor
- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2006).
- The Role of Boron Compounds in Modern Organic Electronics. (n.d.).
- Understanding Boronate Esters for High-Performance Organic Semiconductors. (2025).
- Highly Selective Fluorescent Probe Based on Hydroxylation of Phenylboronic Acid Pinacol Ester for Detection of Tyrosinase in Cells. (2018). PubMed.
- Dynamic Covalent Polymers for Biomedical Applic
- Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron–Nitrogen Coordination. (2020). Journal of the American Chemical Society.
- Surface Potential Modulation in Boronate-Functionalized Magnetic Nanoparticles Reveals Binding Interactions: Toward Magnetophoretic Capture/Quantitation of Sugars from Extracellular M
- Dynamic covalent polymers. (2016). PubMed Central.
- Environment Controls Biomolecule Release from Dynamic Covalent Hydrogels. (2021). Research Collection.
- Dynamic covalent polymers for biomedical applications. (2020). Materials Chemistry Frontiers (RSC Publishing).
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009).
- 4-tert-Butoxybenzeneboronic acid, pinacol ester. (n.d.).
- 4-(tert-Butylaminomethyl)benzeneboronic acid pinacol ester | 1628014-71-0. (n.d.). ChemicalBook.
- A covalent organic framework with boronic esters (blue) and imines... (n.d.).
- Few-Layered Boronic Ester Based Covalent Organic Frameworks/Carbon Nanotube Composites for High-Performance K-Organic B
- Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.).
- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PubMed Central.
- 4-(N-Boc-amino)phenylboronic acid pinacol ester 97 330793-01-6. (n.d.). Sigma-Aldrich.
- An Fe(III)-Based Fluorescent Probe for Carbon Monoxide only Senses the “CO Donor” Used, CORM-3, but Not CO. (2025). NIH.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). NIH.
- Fluorescent bio/chemosensors based on silole and tetraphenylethene luminogens with aggregation-induced emission feature. (n.d.).
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synthesis of pharmaceutical intermediates using substituted benzeneboronic esters
Application Notes & Protocols for Pharmaceutical Intermediate Synthesis
Topic: The Strategic Synthesis of Pharmaceutical Intermediates Using Substituted Benzeneboronic Esters
Introduction: The Ascendance of Boronic Esters in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Among the vast toolkit available to medicinal chemists, substituted benzeneboronic esters have emerged as exceptionally versatile and powerful building blocks.[1] Their prominence is largely attributed to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a method that has become a cornerstone for the formation of carbon-carbon bonds, particularly the biaryl motifs prevalent in many commercial drugs.[2][3][4]
The utility of boronic esters extends beyond their reactivity. Compared to their corresponding boronic acids, boronic esters (particularly pinacol esters) offer superior stability, are easier to handle and purify, and are not prone to the problematic formation of trimeric boroxine anhydrides.[5][6][7] This combination of predictable reactivity, functional group tolerance, and favorable physical properties has cemented their status as indispensable intermediates.[2][8] Indeed, the development of numerous FDA-approved therapeutics, including the multiple myeloma drugs Bortezomib (Velcade®) and Ixazomib (Ninlaro®), has relied on the unique chemistry of organoboron compounds.[8][9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, from foundational principles to detailed, field-proven protocols for the synthesis and application of substituted benzeneboronic esters in pharmaceutical intermediate synthesis.
Chapter 1: Foundational Principles of Boronic Esters in Synthesis
The Benzeneboronic Ester: A Unique Chemical Entity
The utility of a benzeneboronic ester is rooted in the electronic nature of its boron atom. The boron is sp²-hybridized, possessing a vacant p-orbital that imparts Lewis acidic character.[11][12] This electrophilicity is the key to its role in transmetalation, the critical step in the Suzuki-Miyaura reaction. Boronic esters are typically formed by reacting a boronic acid with a diol, most commonly pinacol, to create a stable, five-membered ring that protects the boronic acid functionality.[7]
The Advantage of Esters Over Acids in a Pharmaceutical Workflow
While boronic acids are the foundational reagents, their ester derivatives are often preferred in multi-step synthetic campaigns for several critical reasons:
-
Enhanced Stability: Pinacol esters are significantly more resistant to degradation and protodeboronation (the undesired cleavage of the C-B bond) under various reaction conditions.[5][6]
-
Improved Handling and Purification: Boronic acids are often fluffy, amorphous solids that can be difficult to handle and purify. In contrast, boronic esters are typically crystalline, free-flowing solids with improved solubility in common organic solvents, making them amenable to standard purification techniques like column chromatography and recrystallization.[6][7]
-
Monomeric Form: Unlike boronic acids, which can dehydrate to form cyclic trimeric anhydrides known as boroxines, boronic esters exist as well-defined monomeric species. This ensures accurate stoichiometry in reactions, a critical factor for reproducibility and scale-up.[6]
The Suzuki-Miyaura Coupling: The Engine of Biaryl Synthesis
The Suzuki-Miyaura reaction is the most common application for benzeneboronic esters, enabling the coupling of an organoboron species with an organohalide. The reaction proceeds via a catalytic cycle involving a palladium complex, which is outlined below. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[4][13]
Chapter 2: Crafting the Key: Synthesis of Substituted Benzeneboronic Esters
A diverse palette of substituted benzeneboronic esters is essential for synthesizing a wide array of pharmaceutical targets. While many are commercially available, custom synthesis is often required.
Traditional Synthesis: Organometallic Routes
The earliest methods involved the reaction of organometallic reagents, such as Grignard (Ar-MgBr) or organolithium (Ar-Li) compounds, with trialkyl borates (e.g., B(OMe)₃) at cryogenic temperatures.[8][14] While effective, this approach suffers from poor functional group tolerance and the need for strictly controlled conditions, limiting its use in complex, multi-step syntheses.
Modern Standard: Miyaura Borylation
The most widely used laboratory and industrial method is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron, B₂(pin)₂.[3] This method offers excellent functional group tolerance and generally proceeds under mild conditions.
Causality of Key Reaction Components
The success of a Suzuki-Miyaura coupling is not accidental; it is the result of a synergistic interplay between carefully chosen components.
| Component | Example(s) | Role & Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) catalytic species. They are often more air-stable and easier to handle than ligated Pd(0) complexes. [2][4] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | This is arguably the most critical choice. Bulky, electron-rich phosphine ligands stabilize the Pd(0) center, promote the oxidative addition step (the rate-limiting step for aryl chlorides), and facilitate the final reductive elimination to release the product. [2][15] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is essential for the transmetalation step. It reacts with the boronic ester to form a more nucleophilic borate complex ([R-B(OR)₂(OH)]⁻), which readily transfers its organic group to the palladium center. [13][16] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | Anhydrous conditions can work, but a biphasic system with water often accelerates the reaction. Water can help dissolve the inorganic base and facilitate the formation of the active borate species. Solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. [2] |
Detailed Step-by-Step Experimental Protocol
Materials:
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv, 199 mg)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv, 245 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv, 424 mg)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 4-bromoacetophenone, phenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this "evacuate/backfill" cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using syringes, add the degassed toluene (5 mL) followed by the degassed water (0.5 mL) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously to ensure effective mixing.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (10 mL) and ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-phenyl-acetophenone product.
Chapter 4: Navigating the Challenges of Purification & Analysis
Common Purification Pitfalls
Purifying boronic esters and their products requires special consideration. The Lewis acidic boron atom can strongly coordinate to the Lewis basic silanol groups on standard silica gel, leading to streaking, poor separation, and product loss. [17]Furthermore, residual moisture or protic solvents on the column can cause hydrolysis of the ester back to the more polar and less mobile boronic acid. [17][18]
Field-Proven Purification Protocols
-
Deactivated Silica Gel: To mitigate strong adsorption, the silica gel can be "capped" or deactivated. A common laboratory practice is to prepare a slurry of silica gel in the eluent and add 1% triethylamine (v/v) before packing the column. [17]Alternatively, impregnating the silica gel with boric acid has been shown to be effective. [17][19]* Use of Neutral Alumina: For less polar compounds, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups. [20]* Aqueous Work-up Caution: If a boronic ester is being carried through to the next step, minimize its exposure to aqueous conditions during work-up, or perform a rapid, cold extraction.
Analytical Considerations
For purity analysis by HPLC, the hydrolytic instability of pinacol esters on a standard reversed-phase column can be a significant challenge. To obtain accurate results, specialized methods are required. A successful strategy involves using a non-aqueous, aprotic diluent (e.g., acetonitrile/methylene chloride) for sample preparation and employing a highly basic mobile phase (pH > 12) with an ion-pairing reagent to achieve good peak shape and prevent on-column degradation. [18]
Chapter 5: Advanced Strategies and Future Outlook
Iterative Cross-Coupling with Protected Boronates
For the synthesis of complex oligomers or natural products, the boron functionality must survive multiple reaction steps. This has led to the development of robust protecting groups for boronic acids, such as the N-methyliminodiacetic acid (MIDA) and diaminonaphthalene (DAN) groups. [5][6]These groups render the boron atom unreactive to Suzuki-Miyaura conditions. They can be carried through several synthetic steps and then deprotected under mild basic or acidic conditions, respectively, to reveal the reactive boronic acid for a subsequent coupling. This "iterative cross-coupling" strategy has revolutionized the synthesis of complex molecules. [21]
The Rise of Flow Chemistry and Scalable Synthesis
For industrial applications, transitioning from batch to continuous flow processing offers significant advantages in safety, efficiency, and scalability. [1]Flow chemistry is particularly well-suited for the synthesis of boronic acids and esters, as it allows for the safe handling of unstable intermediates (like organolithiums) and precise control over reaction parameters, leading to higher yields and purity on a large scale. [8][22][23] The field continues to evolve, with a major focus on developing catalysts based on more sustainable and earth-abundant metals like nickel and iron, as well as designing ligand systems that operate efficiently under milder, greener conditions.
Conclusion
Substituted benzeneboronic esters are more than just reagents; they are strategic enablers in the quest for new medicines. Their stability, versatility, and predictable reactivity in the powerful Suzuki-Miyaura cross-coupling reaction provide a reliable platform for constructing the core scaffolds of countless pharmaceutical candidates. By understanding the fundamental principles behind their synthesis and application, and by employing robust, validated protocols, researchers can effectively harness the power of organoboron chemistry to accelerate the drug discovery and development pipeline.
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PubMed Central. [Link]
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Application Notes & Protocols: Large-Scale Synthesis of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Abstract & Strategic Overview
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and the development of dynamic covalent chemical systems. The core of this molecule is an iminoboronate, a structure where the imine nitrogen can form a dative bond with the boron atom, influencing its reactivity and stability.[1][2] The synthesis strategy detailed herein is a direct condensation reaction, selected for its high atom economy, operational simplicity, and scalability. We will address critical process parameters, including solvent selection, water removal, purification challenges unique to boronic esters, and process safety to ensure a robust and reproducible kilogram-scale production.
Synthetic Pathway & Mechanism
The synthesis proceeds via a classical imine formation (condensation) reaction between 4-formylbenzeneboronic acid pinacol ester and tert-butylamine. The reaction is typically facilitated by removing the water by-product to drive the equilibrium towards the product.
Diagram 1: Reaction scheme for the synthesis of the target iminoboronate.
The mechanism involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine product. The presence of the boronic ester moiety is generally well-tolerated under these conditions.
Key Considerations for Large-Scale Synthesis
Transitioning from a bench-scale procedure to a large-scale process requires careful consideration of several factors beyond simple stoichiometry.
Reagent & Solvent Selection
-
Starting Materials: The purity of the starting 4-formylbenzeneboronic acid pinacol ester is paramount. Impurities, particularly the corresponding boronic acid, can complicate the reaction and purification. It is advisable to source high-purity material or purify it before use.
-
Solvent Choice: Toluene is the recommended solvent for this process at scale. Its key advantages include:
-
Azeotropic Water Removal: Toluene forms a low-boiling azeotrope with water, allowing for efficient removal of the water by-product using a Dean-Stark apparatus, which is essential to drive the reaction to completion.
-
Appropriate Boiling Point: Its boiling point (approx. 111 °C) provides a suitable thermal range for the reaction to proceed at a reasonable rate without degrading the product.
-
Solubility: Both reactants and the product exhibit good solubility in hot toluene.
-
-
Anhydrous Conditions: While the reaction produces water, starting under anhydrous conditions prevents premature hydrolysis of the boronic ester and ensures the reaction proceeds cleanly.[3]
In-Process Controls & Reaction Monitoring
Monitoring the reaction's progress is crucial for determining the endpoint, maximizing yield, and minimizing impurity formation.
-
Thin Layer Chromatography (TLC): A simple and effective method. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:9 v/v). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative tracking of the conversion of the starting aldehyde.
-
Proton NMR (¹H NMR): An aliquot can be taken from the reaction, the solvent evaporated, and the residue dissolved in CDCl₃. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (~8.4 ppm) confirms the conversion.
Work-up & Isolation
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. A direct work-up involving aqueous washes is generally avoided as a first step to prevent potential hydrolysis of the pinacol ester. The primary goal is to remove the toluene to obtain the crude product, which can then be taken to the purification step.
Purification Strategy: Overcoming Challenges with Boronic Esters
The purification of boronic acid pinacol esters via standard silica gel chromatography is notoriously problematic.[4] The Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups on the silica surface, leading to significant product loss through over-adsorption or on-column hydrolysis.[3]
Recommended Method: Boric Acid-Treated Silica Gel
To mitigate these issues, deactivating the silica gel by impregnating it with boric acid is a highly effective and scalable solution.[3][4] This treatment reduces the Lewis basicity of the silica surface, allowing for a clean elution of the pinacol ester with minimal loss.
Alternative Method: Recrystallization If the crude product is of sufficient purity (>90%), recrystallization can be an effective and more economical purification method at scale. A suitable solvent system would need to be developed, likely involving a non-polar solvent like hexane or heptane, possibly with a small amount of a slightly more polar co-solvent like ethyl acetate or dichloromethane.
Detailed Experimental Protocol (500 g Scale)
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All glassware must be oven-dried prior to use.
Materials & Equipment
| Reagent/Material | CAS No. | Quantity | Molar Eq. |
| 4-Formylbenzeneboronic acid pinacol ester | 128365-59-5 | 500 g | 1.0 |
| tert-Butylamine | 75-64-9 | 188.5 g (271 mL) | 1.2 |
| Toluene | 108-88-3 | 5.0 L | - |
| Boric Acid (for silica treatment) | 10043-35-3 | ~125 g | - |
| Silica Gel (for chromatography) | 7631-86-9 | ~2.5 kg | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 200 g | - |
Equipment: 10 L reaction vessel equipped with a mechanical stirrer, heating mantle, thermocouple, condenser, and a Dean-Stark apparatus.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 10 L reaction vessel with the mechanical stirrer, Dean-Stark trap, and condenser under a nitrogen atmosphere.
-
Charging Reagents: To the reactor, add 4-formylbenzeneboronic acid pinacol ester (500 g) and toluene (5.0 L). Begin stirring to dissolve the solid.
-
Addition of Amine: Slowly add tert-butylamine (271 mL) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 111 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected and TLC/GC analysis confirms the complete consumption of the starting aldehyde.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to obtain a solid or viscous oil.
-
Purification (Column Chromatography):
-
Prepare Treated Silica: Prepare boric acid-impregnated silica gel as described in the protocol by BenchChem.[3]
-
Packing: Wet-pack a chromatography column with the treated silica gel using hexane as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of fresh treated silica. Carefully load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 5%). Collect fractions and monitor by TLC.
-
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting white to off-white solid under high vacuum for several hours to remove any residual solvent.
-
Characterization: The final product should yield approximately 550-600 g (85-93% yield). Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Process Workflow Visualization
Diagram 2: Step-by-step experimental workflow for large-scale synthesis.
Expected Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.4 (s, 1H, -CH=N-), ~7.8 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~1.35 (s, 12H, pinacol -CH₃), ~1.25 (s, 9H, t-butyl -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~158.0, ~137.0, ~135.0, ~128.0, ~84.0, ~57.0, ~29.5, ~25.0 |
| Mass Spec | (ESI+) m/z: Calculated for C₁₇H₂₇BNO₂ [M+H]⁺: 288.2180, Found: 288.2185 |
| Melting Point | Data not widely published, but expected to be a sharp melting solid. |
Note: NMR shifts are approximate and may vary slightly based on solvent and concentration.
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Aggarwal, V. K., et al. (2010). Homologation of Boronic Esters: A New Protocol and Applications in Synthesis. Organic Syntheses, 87, 1-12. [Link]
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Wang, L., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Organic Letters, 16(4), 1184–1187. [Link]
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Ye, M., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2738-2745. [Link]
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Wu, K., et al. (2020). Iminoboronate chemistry enables multifunctional and reprocessable polyphenol-derived vitrimers. Chemical Science, 11(30), 7851-7858. [Link]
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Application Notes & Protocols: Navigating Functional Group Tolerance in Palladium-Catalyzed Cross-Coupling Reactions with 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Introduction: A Versatile Building Block for Complex Synthesis
4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester is a bifunctional synthetic building block of significant interest to researchers in medicinal and materials chemistry. Its structure uniquely combines a stable boronic ester, a cornerstone of modern carbon-carbon bond formation, with a sterically hindered imine. This imine functionality serves as a robust, masked aldehyde, providing a latent site for subsequent transformations post-coupling.
The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, valued for its mild conditions and broad functional group tolerance.[1][2] However, the presence of the imine moiety introduces specific considerations regarding catalyst interaction and stability under reaction conditions. This guide provides a comprehensive overview of the functional group tolerance of this compound, offers detailed protocols for its successful implementation, and explains the chemical principles underpinning experimental choices.
Core Chemical Principles: The Interplay of the Boronic Ester and Imine
Understanding the reactivity of this molecule requires considering its two key functional groups within the context of a palladium-catalyzed cycle.
The Boronic Acid Pinacol Ester
The pinacol ester is a widely used protecting group for boronic acids. It offers enhanced stability towards air and moisture and facilitates purification compared to the free boronic acid. In the Suzuki-Miyaura reaction, the boronic ester does not typically transmetalate directly. It first reacts with a base (e.g., hydroxide or alkoxide) to form a more nucleophilic "ate" complex, which is the active species for transmetalation to the palladium center.[3] Recent investigations have also shown that boronic esters can transmetalate directly under certain conditions, but the formation of a pre-transmetalation intermediate is a key step.[2][4] The choice of base and solvent is therefore critical for efficient activation.
The N-tert-butyl Imine Moiety
The imine group is the primary determinant of this reagent's specific functional group compatibility. Its behavior is governed by two main factors:
-
Steric Hindrance: The bulky tert-butyl group provides significant steric shielding to the imine carbon-nitrogen double bond. This dramatically increases its stability against hydrolysis back to the parent aldehyde and amine, a common side reaction for less-substituted imines, especially under the aqueous basic conditions often employed in Suzuki couplings.
-
Lewis Basicity: The nitrogen atom's lone pair of electrons can act as a Lewis base. This presents a potential challenge, as it could coordinate to the electron-deficient palladium(II) center. Such coordination can compete with the binding of essential phosphine ligands or the organohalide, potentially leading to catalyst inhibition or deactivation.[1] However, the steric bulk of the tert-butyl group also mitigates this interaction to a degree, making it less likely to act as a potent catalyst poison compared to less hindered nitrogen heterocycles.
The diagram below illustrates the potential interactions of the imine functionality within the catalytic cycle.
Caption: Fig. 1: Logic diagram of desired reaction vs. potential imine interference.
Predictive Functional Group Tolerance
The following table summarizes the expected compatibility of this compound with various functional groups present on the aryl/heteroaryl halide coupling partner. This predictive guide is based on established principles of Suzuki-Miyaura reactions.
| Functional Group on Coupling Partner | Category | Rationale & Key Considerations |
| Alkyls, Alkenes, Alkynes | Compatible | Generally inert under Suzuki conditions. Non-conjugated alkenes and alkynes are well-tolerated. |
| Ethers, Thioethers | Compatible | Robust functional groups that do not interfere with the catalytic cycle. |
| Ketones, Esters, Amides | Compatible | Carbonyl groups are typically non-reactive. Amides with N-H bonds are also well-tolerated. |
| Nitriles, Nitro Groups | Compatible | Electron-withdrawing groups are well-tolerated and can sometimes accelerate oxidative addition. |
| Aldehydes | Requires Optimization | Aldehydes can potentially undergo side reactions (e.g., condensation) under basic conditions. Using milder bases (e.g., K3PO4) and lower temperatures is advised. |
| Free Phenols, Carboxylic Acids | Incompatible | The acidic protons will react with the base, potentially inhibiting the formation of the active boronate "ate" complex. Protection of these groups (e.g., as methyl ethers or esters) is required.[1] |
| Primary/Secondary Amines | Requires Optimization | Similar to phenols, the N-H protons are acidic. Furthermore, primary and secondary amines can be potent ligands for palladium, leading to catalyst inhibition. Protection (e.g., as Boc-carbamate or amide) is strongly recommended.[5] |
| Unprotected N-Heterocycles (e.g., Pyrazole, Imidazole) | Potentially Incompatible | Acidic N-H protons and strong coordination of the heterocyclic nitrogen to palladium can severely inhibit the reaction. Protection or use of specialized catalyst systems is often necessary.[1] |
| Sterically Hindered Halides (ortho-substituted) | Requires Optimization | Steric hindrance can slow the rate of oxidative addition. The use of more active catalysts (e.g., palladium pre-catalysts with bulky phosphine ligands like XPhos or SPhos) and higher temperatures may be required. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a standard Suzuki-Miyaura cross-coupling reaction.
General Workflow Overview
The experimental process follows a logical sequence from preparation to purification.
Caption: Fig. 2: Standard experimental workflow for Suzuki-Miyaura coupling.
Protocol: Coupling with 4-Bromoanisole
This protocol describes the coupling of this compound with 4-bromoanisole as a representative reaction.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)2] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K3PO4), finely ground (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Catalyst Pre-formation & Reagent Prep:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe. Stir at room temperature for 10 minutes until the solution is homogeneous.
-
-
Reaction Assembly:
-
To a separate flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 4-bromoanisole (1.2 eq), and finely ground K3PO4 (3.0 eq).
-
Add the pre-formed catalyst solution to this flask via cannula or syringe.
-
Add deionized water (typically 10-20% of the dioxane volume). The water should be degassed by sparging with inert gas for 15-20 minutes prior to addition.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS to confirm the consumption of the starting boronic ester. Check for any potential hydrolysis of the imine.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired biaryl product.
-
Troubleshooting and Key Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst. |
| 2. Insufficient Base Activation | Ensure the base (e.g., K3PO4) is finely powdered to maximize surface area. Consider alternative bases like Cs2CO3. | |
| 3. Catalyst Inhibition | If coupling with a nitrogen-containing heterocycle, the imine on the boronic ester or the substrate itself may be inhibiting the catalyst. Increase catalyst loading (e.g., to 5 mol%) or switch to a more robust ligand system. | |
| Imine Hydrolysis | 1. Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Minimize reaction time where possible. |
| 2. Excessively harsh basic conditions. | Use the mildest effective base (K3PO4 is often a good choice). Avoid strong hydroxides if hydrolysis is a concern. | |
| Protodeboronation | 1. Presence of acidic protons or excess water. | Ensure coupling partners with acidic functional groups are protected. Use anhydrous solvents and carefully control the amount of added water. |
| 2. Reaction temperature is too high. | Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C). |
Conclusion
This compound is a highly valuable reagent for constructing complex molecular architectures. Its N-tert-butyl imine group is generally robust under standard Suzuki-Miyaura conditions due to significant steric protection. The primary challenges arise not from the imine's instability, but from potential catalyst inhibition when coupling with partners containing unprotected Lewis basic sites or acidic protons. By employing robust, well-defined catalyst systems, carefully selecting the base, and protecting incompatible functional groups on the coupling partner, researchers can successfully leverage this reagent to access novel compounds for drug discovery and materials science.
References
-
PMC - NIH.
-
NIH.
-
Alfa Aesar.
-
CORE.
-
NIH.
-
ResearchGate.
-
VTechWorks.
-
BOC Sciences.
-
ChemicalBook.
-
PubChem.
-
RSC Publishing.
-
ResearchGate.
-
Sci-Hub.
-
ResearchGate.
-
ChemRxiv.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.se [sci-hub.se]
- 5. Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester. The sterically hindered nature of the tert-butyl imine group and the electronic properties of the boronic ester can often lead to suboptimal reaction yields. This resource provides in-depth, experience-driven advice to diagnose and resolve these issues, ensuring the successful synthesis of your target biaryl compounds.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses the most common issues encountered when using this compound in Suzuki coupling reactions. The question-and-answer format is designed to help you quickly identify and solve the specific challenges in your experiment.
Question 1: My reaction is showing low to no conversion of starting materials. What are the primary factors to investigate?
Answer: When faced with a stalled reaction, a systematic evaluation of your reaction components and conditions is crucial. Several factors could be at play:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst is paramount, especially with a sterically demanding substrate.[1]
-
Palladium Precatalyst: Ensure your palladium source is active. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[2] Consider using air- and moisture-stable precatalysts like Buchwald's G2, G3, or G4 palladacycles (e.g., XPhos Pd G3), which can generate the active catalytic species more efficiently under milder conditions.[1][3]
-
Ligand Selection: The steric bulk and electronic properties of the phosphine ligand are critical. For hindered substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote efficient oxidative addition and reductive elimination.[1][4] Traditional ligands like triphenylphosphine (PPh₃) may not be effective in these cases.[5]
-
-
Base Selection and Strength: The base plays a critical role in the transmetalation step, which is often the rate-limiting step in Suzuki couplings.[6][7]
-
Base Strength: A base that is too weak may not facilitate the formation of the reactive boronate species. Conversely, a base that is too strong can lead to degradation of the boronic ester or catalyst. For hindered substrates, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[8][9]
-
Solubility: Ensure your base is sufficiently soluble in the reaction medium. Using a mixed solvent system, such as dioxane/water or THF/water, can improve the solubility of inorganic bases.[10][11]
-
-
Solvent Choice and Purity: The solvent can significantly influence catalyst activity and reagent solubility.[8][10]
-
Solvent Type: Aprotic polar solvents like dioxane, THF, and toluene are commonly used. The choice of solvent can impact the solubility of all reaction components and the stability of the catalytic species.[6][12]
-
Solvent Quality: Ensure your solvents are anhydrous and properly degassed. The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic ester.[2][13] Water content can also affect the reaction, with small amounts sometimes being beneficial for dissolving the base, but excess water can lead to protodeboronation.[10]
-
Question 2: I'm observing significant formation of side products, such as homocoupled boronic ester or dehalogenated starting material. How can I minimize these?
Answer: The formation of side products is a common issue that can significantly reduce the yield of your desired product. Here's how to address them:
-
Homocoupling of the Boronic Ester: This side reaction is often caused by the presence of oxygen, which can lead to the oxidative dimerization of the boronic ester.[14]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is more likely to occur with electron-rich or sterically hindered boronic esters, especially in the presence of water and a strong base.[15]
-
Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.[13]
-
Mitigation: This side reaction is often promoted by certain ligands and hydride sources. If you observe significant dehalogenation, consider screening different ligands. Avoid using solvents or bases that can act as hydride donors.[14]
-
Frequently Asked Questions (FAQs)
Q1: Is the imine functionality on my boronic ester stable under Suzuki coupling conditions?
A1: The tert-butyl imine is generally stable under typical Suzuki coupling conditions. However, prolonged reaction times at high temperatures in the presence of a strong base and water could potentially lead to hydrolysis. Monitoring the reaction by TLC or LC-MS can help to assess the stability of your starting material. If hydrolysis is suspected, using anhydrous conditions and a milder base may be beneficial.
Q2: My boronic ester seems to be degrading before the reaction is complete. What can I do?
A2: Pinacol esters are generally more stable than their corresponding boronic acids.[15] However, they can still be susceptible to degradation. Ensure your boronic ester is of high purity and has been stored properly under inert conditions. If degradation is still an issue, you might consider using an even more robust boron derivative, such as a MIDA boronate, which can be cleaved under specific conditions to release the boronic acid in situ.[2]
Q3: What is the optimal temperature for this coupling reaction?
A3: The optimal temperature will depend on the specific catalyst system, solvent, and coupling partners being used. Generally, temperatures between 80-110 °C are effective.[2][17] It is advisable to start with a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish. Monitoring the reaction progress will help to determine the ideal temperature for your specific system.
Q4: How do I know if my palladium catalyst is the problem?
A4: If you suspect catalyst deactivation, there are a few things to consider. Ensure you are using a high-quality catalyst and that it has been stored correctly. The use of air- and moisture-stable precatalysts can help to minimize issues with catalyst handling.[3] If you are preparing your catalyst in situ, ensure that the ligand to palladium ratio is optimal. An excess of ligand can sometimes inhibit the reaction.[18] If problems persist, trying a different palladium source or a different class of ligand is a good troubleshooting step.[1]
Experimental Protocols
Recommended Starting Conditions for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide.
Reagents and Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely powdered
-
1,4-Dioxane/Water (10:1), degassed
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A workflow for systematically troubleshooting low-yield Suzuki coupling reactions.
Data Presentation
The following table summarizes recommended catalyst systems for challenging Suzuki couplings.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | >95 | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 | [1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | Na₃PO₄ | Toluene/H₂O | 100 | ~80 | [17] |
Catalytic Cycle of Suzuki-Miyaura Coupling
Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents potential pitfalls that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
bis[(N-(tert-butyl)imidazol-2-ylidene] and Its Effect in Palladium-Catalyzed C–C Coupling. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Technical Support Center: Purification of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
An essential guide for researchers, scientists, and drug development professionals navigating the complexities of purifying 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester. This technical support center provides in-depth troubleshooting, FAQs, and validated protocols to address common challenges encountered during synthesis and purification.
The purification of this compound presents a unique set of challenges due to the compound's dual sensitivities: the hydrolytic lability of the imine bond and the susceptibility of the boronic acid pinacol (Bpin) ester to hydrolysis and strong interactions with standard silica gel.[1][2] This guide provides practical, field-tested solutions to overcome these obstacles, ensuring high purity and recovery of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude product?
A1: Typically, the crude reaction mixture may contain:
-
Starting Materials: Unreacted 4-formylphenylboronic acid pinacol ester and tert-butylamine.
-
Hydrolysis Products: 4-formylphenylboronic acid pinacol ester (from imine hydrolysis) and 4-(Tert-butyliminomethyl)benzeneboronic acid (from Bpin ester hydrolysis).
-
Boroxine: A cyclic trimer anhydride formed from the hydrolysis of the Bpin ester to the boronic acid, which then self-condenses.[3]
-
Solvent and Reagents: Residual solvents, catalysts, or drying agents used in the synthesis.
Q2: I'm getting very low to no recovery of my product from a standard silica gel column. What's happening?
A2: This is the most common issue encountered. It stems from a strong, undesirable interaction between the Lewis acidic boron center of your Bpin ester and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to "over-adsorption," where your product either streaks severely or remains irreversibly bound to the stationary phase. Additionally, the acidic nature of standard silica can catalyze the hydrolysis of both the imine and the Bpin ester, converting your desired product into more polar impurities that will not elute properly.[1][2]
Q3: My post-column NMR analysis shows significant amounts of 4-formylphenylboronic acid pinacol ester and free boronic acid. How can I prevent this decomposition?
A3: This indicates on-column hydrolysis. The two primary causes are the presence of water in your eluent or on the silica gel, and the inherent acidity of the silica stationary phase. Pinacol esters are reversible esters; their stability is compromised in the presence of water or alcohols, a process that can be accelerated by acidic or basic conditions.[2] The imine bond is also susceptible to acid-catalyzed hydrolysis. The solution involves rigorous anhydrous techniques and deactivating the silica gel.
Q4: Can I use my crude product directly in a subsequent Suzuki-Miyaura coupling reaction?
A4: It is sometimes possible, but depends heavily on the purity of the crude material and the tolerance of the subsequent reaction. If the main impurities are excess starting materials that do not interfere with the coupling, a simple filtration through a pad of Celite or a quick silica plug (to remove baseline impurities) might suffice.[1] However, for consistent and reproducible results, especially in drug development settings, purification is highly recommended to remove impurities that could poison the catalyst or lead to side products.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures with causal explanations and actionable solutions.
Problem 1: Low Recovery & Tailing on Silica Gel Chromatography
-
Root Cause: Strong adsorption of the Bpin ester to acidic silanol groups on the silica surface.
-
Solution A: Deactivate the Silica Gel with a Base.
-
Mechanism: Adding a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to the eluent system passivates the acidic silanol sites, preventing the Lewis acid-base interaction with your product.
-
Application: Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 0.1-1% v/v triethylamine. Use this modified eluent to slurry the silica gel and run the column.
-
-
Solution B: Use Boric Acid-Impregnated Silica Gel.
-
Mechanism: Treating the silica gel with boric acid effectively masks the silanol groups, suppressing the over-adsorption of the boronic ester.[4][5][6] This method has proven highly effective for a range of Bpin esters, significantly improving recovery.[1][4][5]
-
Application: This is the recommended method for this specific compound. A detailed protocol is provided below.
-
-
Solution C: Switch to a Neutral Stationary Phase.
Problem 2: Product Hydrolysis During Workup or Purification
-
Root Cause: Presence of protic solvents (water, methanol) or exposure to acidic/basic conditions.[2][8]
-
Solution A: Maintain Rigorous Anhydrous Conditions.
-
Mechanism: Preventing exposure to water is critical to maintaining the integrity of both the imine and the Bpin ester.
-
Application: Ensure all solvents are anhydrous and glassware is oven- or flame-dried. If an aqueous workup is unavoidable, use a saturated solution of a mild base like NaHCO₃, work quickly, and immediately dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[9] Perform all subsequent steps under an inert atmosphere (Nitrogen or Argon).[1]
-
-
Solution B: Use Aprotic Solvents for Sample Loading.
-
Mechanism: Dissolving the crude product in solvents like methanol or acetone for loading onto the column can introduce protic species that cause hydrolysis.
-
Application: Dissolve your crude material in a minimal amount of a non-polar, aprotic solvent like dichloromethane (DCM) or toluene. Adsorb this solution onto a small amount of Celite or the stationary phase you are using, evaporate the solvent, and dry-load the resulting powder onto your column.
-
Problem 3: The Purified Product is an Oil and Resists Crystallization
-
Root Cause: The compound may be intrinsically a low-melting solid or an oil at room temperature, or residual impurities may be inhibiting crystallization.
-
Solution: Attempt Trituration.
-
Mechanism: Trituration involves suspending an impure, oily compound in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Agitation encourages the pure product to solidify.
-
Application: After concentrating your column fractions, place the resulting oil under high vacuum to remove all solvent. Add a small amount of a non-polar solvent like cold hexanes or pentane.[10] Vigorously scratch the side of the flask with a spatula or stir rapidly. If a solid begins to form, continue agitation, then cool the flask in an ice bath to maximize precipitation. Isolate the solid by filtration.
-
Validated Purification Protocols
Protocol 1: Flash Column Chromatography with Boric Acid-Treated Silica Gel
This is the most reliable method for purifying this compound.
Part A: Preparation of Boric Acid-Treated Silica Gel [1][6]
-
Prepare Solution: Create a 5% w/v solution of boric acid (H₃BO₃) in methanol. (e.g., 5 g of boric acid in 100 mL of methanol).
-
Slurry Silica: In a round-bottom flask, create a slurry of standard flash silica gel in the boric acid/methanol solution. Use enough solution to ensure the silica is fully suspended (approx. 5-6 mL of solution per 1 g of silica).
-
Agitate: Gently agitate the slurry at room temperature for 1 hour.
-
Filter and Wash: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica thoroughly with ethanol to remove any remaining methanol and boric acid residue.
-
Dry: Dry the silica gel completely under high vacuum (a rotary evaporator followed by a vacuum oven at 60°C is effective) until it is a fine, free-flowing powder.[1]
Part B: Chromatographic Purification
-
TLC Analysis: First, analyze your crude product using both standard silica TLC plates and boric acid-treated TLC plates (B-TLC) to find an optimal eluent system. B-TLC plates can be prepared by dipping a standard plate in the 5% boric acid/methanol solution and allowing it to dry.
-
Pack Column: Dry pack or slurry pack a column with the prepared boric acid-treated silica gel using your chosen eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or toluene, adsorb it onto a small amount of the treated silica, and dry-load it onto the column.
-
Elute: Run the column using an isocratic or gradient elution as determined by your TLC analysis.
-
Analyze Fractions: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
| Parameter | Recommended System | Expected Rf |
| Stationary Phase | Boric Acid-Treated Silica Gel | N/A |
| Mobile Phase | Hexane / Ethyl Acetate (95:5 to 80:20 v/v) | ~0.3-0.5 |
| Visualization | UV light (254 nm) and/or p-Anisaldehyde stain | Product appears as a dark spot under UV |
Table 1: Recommended Chromatographic Conditions.
Protocol 2: Purity Assessment by ¹H NMR
After purification, verify the structure and purity of the product.
-
Sample Prep: Dissolve ~5-10 mg of the purified product in CDCl₃.
-
Acquire Spectrum: Obtain a ¹H NMR spectrum.
-
Analysis: Confirm the presence of key signals:
-
Singlet for the imine proton (-CH=N-) around 8.5 ppm.
-
Aromatic protons as two doublets between 7.5-8.0 ppm.
-
Singlet for the 12 protons of the pinacol group around 1.35 ppm.
-
Singlet for the 9 protons of the tert-butyl group around 1.25 ppm.
-
Purity Check: Look for the absence of a sharp singlet around 10.0 ppm (aldehyde proton from starting material/hydrolysis) and the absence of a broad singlet for the B(OH)₂ protons (boronic acid hydrolysis product).
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting common purification issues.
References
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(6), 750-752. Available from: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Retrieved from BenchChem Technical Documents.
-
Lee, S., Jørgensen, M., & Hartwig, J. F. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 9(18), 3519–3522. Available from: [Link]
-
Poom, K., et al. (2020). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available from: [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 2089-2103. Available from: [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available from: [Link]
-
Various Authors. (n.d.). HELP: Purifying boronic acids sucks. Reddit. Available from: [Link]
-
Aggarwal, V. K., et al. (2002). ASYMMETRIC HOMOLOGATION OF BORONIC ESTERS. Organic Syntheses, 78, 93. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Managing the Hydrolytic Instability of Boronic Acid Pinacol Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for boronic acid pinacol esters (Bpins). As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deep understanding of the challenges and solutions associated with the hydrolytic instability of these crucial reagents. Our goal is to empower you to anticipate, troubleshoot, and manage these issues effectively in your research and development workflows.
Section 1: Understanding the Core Problem - The "Why" Behind Bpin Instability
Boronic acid pinacol esters are invaluable intermediates in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their popularity stems from their enhanced stability compared to free boronic acids, which are prone to dehydration to form cyclic boroxines. However, the term "stable" is relative. The Bpin moiety is, in fact, a protecting group, and its formation is a reversible equilibrium with water or alcohols.[1][2][3] This inherent reversibility is the root of their hydrolytic instability.
The hydrolysis of a Bpin ester regenerates the corresponding boronic acid and pinacol.[1] This process can be problematic, leading to reduced yields, purification challenges, and inconsistencies in reaction outcomes.[1]
The Mechanism of Hydrolysis
The hydrolysis of boronic esters is influenced by several factors, with the mechanism generally involving the coordination of water to the Lewis acidic boron center. This is often followed by proton transfer and subsequent cleavage of the B-O bond. The rate of this process is highly dependent on the electronic properties of the boronic acid derivative and the pH of the medium.[4][5][6]
dot graph "Hydrolysis_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Bpin [label="Boronic Acid\nPinacol Ester (Bpin)", fillcolor="#F1F3F4"]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4"]; Boronic_Acid [label="Boronic Acid", fillcolor="#F1F3F4"]; Pinacol [label="Pinacol", fillcolor="#F1F3F4"];
Bpin -> Intermediate [label="Coordination"]; Water -> Intermediate; Intermediate -> Boronic_Acid [label="B-O Cleavage"]; Intermediate -> Pinacol;
} dot Caption: Simplified mechanism of Bpin hydrolysis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding Bpin stability.
Q1: My Bpin ester is decomposing during my aqueous workup. What's happening and how can I prevent it?
A1: This is a classic case of hydrolysis. The aqueous environment of the workup provides the necessary reagent (water) for the decomposition of your Bpin ester back to the more polar boronic acid.[1] The presence of even mild acids or bases can accelerate this process.
-
Expert Insight: The key is to minimize contact time with the aqueous phase and control the pH.
-
Solutions:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering through a pad of Celite or silica gel to remove inorganic salts.[7]
-
pH Control: If an aqueous workup is unavoidable, ensure the solution is neutral or slightly acidic. Strongly basic conditions, in particular, can promote hydrolysis.[8]
-
Solvent Choice: Use aprotic organic solvents for extraction (e.g., ethyl acetate, dichloromethane) and ensure they are dry.
-
Q2: I'm observing significant Bpin decomposition during silica gel column chromatography. Why does this happen?
A2: Silica gel itself can be problematic for Bpin esters. The surface of silica gel is populated with acidic silanol groups (Si-OH).[7] These groups can act as a source of protons and a stationary phase for water, creating a microenvironment that promotes on-column hydrolysis.[7][9][10] Furthermore, the Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups, leading to product streaking and loss on the column.[7]
-
Solutions:
-
Deactivate the Silica Gel: You can passivate the acidic silanol groups.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for purification.[7]
-
Flash Chromatography: Minimize the residence time on the column by using flash chromatography techniques.
-
Q3: How should I properly store my Bpin esters to ensure long-term stability?
A3: Proper storage is critical to maintaining the integrity of your Bpin esters.
-
Core Principles: The goal is to protect the compound from moisture and air.
-
Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and minimizes contact with moisture. |
| Temperature | Cool (Refrigerated) | Slows the rate of potential decomposition reactions. |
| Container | Tightly Sealed | Prevents ingress of atmospheric moisture and air.[14] |
| Environment | Dry (Desiccated) | Minimizes exposure to water vapor. |
Q4: Can I use my crude Bpin ester directly in the next step, for example, a Suzuki coupling?
A4: Often, yes. For many applications like Suzuki-Miyaura coupling, using the crude Bpin ester after a simple workup (e.g., filtration through Celite or a silica plug) is a viable and efficient strategy.[7] This is particularly true if the subsequent reaction is tolerant of the impurities present. However, for sensitive substrates or reactions requiring high purity, chromatographic purification is necessary.
Section 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Problem: Bpin Instability Observed\n(e.g., Low Yield, Impurities)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Symptoms:\nWhen is decomposition occurring?", fillcolor="#FBBC05"]; Workup [label="During Aqueous Workup?", shape=diamond, style=rounded, fillcolor="#F1F3F4"]; Chromatography [label="During Chromatography?", shape=diamond, style=rounded, fillcolor="#F1F3F4"]; Storage [label="During Storage?", shape=diamond, style=rounded, fillcolor="#F1F3F4"]; Reaction [label="During Reaction?", shape=diamond, style=rounded, fillcolor="#F1F3F4"];
Sol_Workup [label="Solution:\n- Minimize H₂O contact\n- Control pH\n- Anhydrous workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Chromatography [label="Solution:\n- Deactivate silica\n- Use neutral alumina\n- Minimize residence time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Storage [label="Solution:\n- Store under inert gas\n- Keep cool and dry\n- Tightly sealed vial", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reaction [label="Solution:\n- Use anhydrous conditions\n- Optimize base and solvent\n- Consider a more stable ester", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Analysis; Analysis -> Workup; Analysis -> Chromatography; Analysis -> Storage; Analysis -> Reaction; Workup -> Sol_Workup [label="Yes"]; Chromatography -> Sol_Chromatography [label="Yes"]; Storage -> Sol_Storage [label="Yes"]; Reaction -> Sol_Reaction [label="Yes"]; } dot Caption: Troubleshooting workflow for Bpin instability.
Issue 1: My NMR/LC-MS analysis shows the presence of free boronic acid after purification.
-
Causality: This indicates that hydrolysis occurred either during your workup or, more likely, during chromatography.[7][9] The analytical technique itself, especially reversed-phase HPLC, can also cause on-column hydrolysis.[1][9][17]
-
Troubleshooting Steps:
-
Review Workup Protocol: Did you use an extended aqueous wash? Was the pH basic? If so, modify to a quicker, pH-neutral wash or a non-aqueous workup.
-
Evaluate Purification Method:
-
Optimize Analytical Method: For HPLC analysis, on-column hydrolysis is a known issue.[10][18][19]
-
Use a stationary phase with low silanol activity (e.g., XTerra MS C18).[10][19][20]
-
Employ non-aqueous, aprotic diluents for sample preparation.[10][17]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high percentage of organic solvent, effectively preventing on-column hydrolysis.[1]
-
-
Issue 2: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields, and I suspect my Bpin ester is the culprit.
-
Causality: While Bpins are more stable than free boronic acids, they can still hydrolyze under the reaction conditions, especially with certain bases and aqueous solvent mixtures. The resulting free boronic acid might then be susceptible to other degradation pathways like protodeboronation.[8][21][22]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your Bpin ester is pure and has been stored correctly. An old or improperly stored reagent may have already partially hydrolyzed.
-
Reaction Conditions:
-
Use a More Stable Boron Reagent: If instability persists, especially with challenging substrates (e.g., electron-deficient or some heteroaryl systems), consider converting the Bpin to a more robust derivative.
-
Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less prone to degradation.[8]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to air, moisture, and even chromatography.[23][24][25] They act as a "slow-release" form of the boronic acid under basic aqueous conditions, which can minimize side reactions.[24][25]
-
-
Section 4: Key Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel for Flash Chromatography
This protocol is adapted from Hitosugi et al. and is designed to minimize product loss and decomposition during chromatographic purification of Bpin esters.[11][12]
-
Objective: To passivate the acidic silanol groups on the silica surface, thereby preventing strong adsorption and acid-catalyzed hydrolysis of Bpin esters.
-
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
-
-
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution (use approximately 5.5 mL of solution per 1 g of silica gel).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol.
-
Dry the silica gel completely under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.
-
The boric acid-impregnated silica gel is now ready for column packing.
-
Protocol 2: Deprotection of Bpin Esters to Free Boronic Acids
While the goal is often to preserve the Bpin group, there are instances where deprotection is necessary.
-
Objective: To efficiently and cleanly hydrolyze the Bpin ester to the corresponding boronic acid.
-
Method 1: Acidic Hydrolysis
-
Procedure: Dissolve the Bpin ester in a suitable solvent mixture (e.g., THF/water or acetone/water). Add a catalytic amount of a strong acid (e.g., HCl). Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Caution: This method may not be suitable for acid-sensitive substrates.
-
-
Method 2: Transesterification with Diethanolamine
-
Insight: This two-step method is often milder and allows for easier product isolation.[26]
-
Procedure:
-
Adduct Formation: Dissolve the Bpin ester in an ethereal solvent and add diethanolamine. The stable diethanolamine adduct often precipitates and can be isolated by filtration.[26]
-
Hydrolysis: Treat the isolated adduct with a biphasic solution of a mild acid (e.g., 0.1 M HCl) and an organic solvent to release the free boronic acid.[26]
-
-
References
- Achilli, C., Ciana, A., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.
-
ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]
-
Techemi. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Available at: [Link]
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Available at: [Link]
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Available at: [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Semantic Scholar. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
Reddit. (2020). Boronic acid pinacol ester deprotection. Available at: [Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Available at: [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]
-
eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]
-
Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]
-
American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
-
ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available at: [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]
-
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
-
Gillis, E. P., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. Available at: [Link]
-
Thermo Fisher Scientific. (2014). Safety Data Sheet - Furan-2-boronic acid pinacol ester. Available at: [Link]
-
ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available at: [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
Sources
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- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
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- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 15. assets.thermofisher.com [assets.thermofisher.com]
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- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 25. pubs.acs.org [pubs.acs.org]
- 26. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in reactions of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Welcome to the technical support center for 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. As a bifunctional molecule containing both a stable imine and a reactive boronic ester, it offers unique opportunities in molecular construction, but also presents specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common side products, ensuring the success of your reactions.
Troubleshooting Guide: Identifying & Mitigating Common Side Products
Navigating the reactivity of this compound requires an awareness of potential side reactions involving both the boronic ester and the imine functional groups. The table below outlines the most common side products, their causes, and strategies for prevention and purification.
| Side Product | Structure | Primary Cause(s) | Prevention & Mitigation Strategies | Purification Tips |
| 1. Protodeboronation Product | tert-Butyl(phenyl)methanimine | Presence of base (e.g., K₂CO₃, Cs₂CO₃) and a proton source (e.g., water, alcohol) leading to cleavage of the C-B bond.[1][2][3] | • Use rigorously anhydrous solvents and reagents.• Minimize reaction time.• Employ milder bases (e.g., K₃PO₄) or fluoride-based activators (e.g., KF, CsF) where applicable.[4]• Run reactions under a strict inert atmosphere (N₂ or Ar). | Less polar than the starting material. Elutes earlier on normal-phase silica gel chromatography. Can often be removed by recrystallization of the desired product. |
| 2. Imine Hydrolysis Product | 4-Formylbenzeneboronic acid pinacol ester | Presence of adventitious or stoichiometric water, particularly under neutral or slightly acidic conditions.[2][5] | • Ensure all reagents and solvents are scrupulously dry.• Avoid acidic workup conditions if possible.• Buffer the reaction mixture if protons may be generated in situ. | More polar than the starting material. Can be separated by column chromatography. A gentle aqueous basic wash can sometimes extract the corresponding boronic acid form. |
| 3. Boronic Ester Hydrolysis Product | 4-(tert-Butyliminomethyl)benzeneboronic acid | Exposure to water during reaction or workup, often catalyzed by acid or base.[1][6] | • Maintain anhydrous conditions throughout the reaction and workup.• If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent. | Significantly more polar. Often adheres strongly to silica gel.[7][8] If this is the major product, consider re-esterification with pinacol or using the crude material directly if the subsequent step is compatible. |
| 4. Full Degradation Product | Benzaldehyde | Combination of imine hydrolysis and protodeboronation pathways. | • Strict adherence to anhydrous conditions is critical.• Control of reaction stoichiometry and temperature to prevent prolonged exposure to harsh conditions. | Volatile and non-polar. Can often be removed under high vacuum or separated easily by chromatography. |
Visualizing Competing Reaction Pathways
The following diagram illustrates the primary reaction pathways for the desired product (e.g., in a Suzuki-Miyaura coupling) versus the common side-product-forming pathways. Understanding these competing reactions is key to optimizing your experimental conditions.
Caption: Competing reaction pathways for the title compound.
Frequently Asked Questions (FAQs)
Issue 1: My reaction yields are low, and I see a new, less polar spot on my TLC.
Q: I performed a Suzuki coupling with this compound, but my yield is poor. TLC analysis shows a significant side product that runs higher (is less polar) than my starting material. What is this side product and how can I prevent it?
A: This is a classic sign of protodeboronation , where the boronic ester group is replaced by a hydrogen atom. The resulting product, tert-Butyl(phenyl)methanimine, lacks the polar boronic ester and is therefore significantly less polar.
-
Causality: Protodeboronation is a well-documented side reaction for arylboronic acids and esters, particularly under the basic, often aqueous, conditions used in many cross-coupling reactions.[1][9] The mechanism can be complex but is facilitated by a proton source (often trace water in the solvent or on glassware) and a base. Electron-rich arylboronic esters can be more susceptible to this process.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., dioxane, toluene) over molecular sieves or by distillation. Dry glassware in an oven (120 °C) overnight and cool under a stream of inert gas. Ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous; if in doubt, flame-dry it under vacuum before use.
-
Inert Atmosphere: Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Base Selection: Consider using a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF), which are often effective and can be less prone to promoting protodeboronation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Issue 2: My NMR shows a new aldehyde peak around 10 ppm.
Q: After my reaction and workup, the ¹H NMR of my crude product shows a singlet at ~10 ppm, and the characteristic imine proton signal (~8.4 ppm) has diminished. What happened?
A: The appearance of a signal around 9.9-10.1 ppm is indicative of an aldehyde proton. This strongly suggests that the imine bond has hydrolyzed , converting your starting material into 4-Formylbenzeneboronic acid pinacol ester.
-
Causality: Imines are susceptible to hydrolysis, a reaction that is reversible and often catalyzed by acid.[2][5][10] Even neutral water can cause slow hydrolysis if present in sufficient quantity or at elevated temperatures. During an aqueous workup or chromatography on silica gel (which is acidic), this hydrolysis can be accelerated.
-
Troubleshooting Protocol:
-
Dry Reaction: As with preventing protodeboronation, start with rigorously anhydrous reagents and solvents.
-
Workup Procedure: If an aqueous workup is unavoidable, use a saturated solution of sodium bicarbonate (a mild base) instead of pure water to neutralize any acid that may have formed. Keep the workup time short and the temperature low (e.g., use an ice bath).
-
Purification Strategy: Standard silica gel is acidic and can cause on-column hydrolysis.[7][11] If you suspect this is an issue, consider the following:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (NEt₃) before packing the column. This neutralizes the acidic silanol groups.
-
Alternative Stationary Phases: Use neutral alumina for chromatography.
-
Non-Chromatographic Purification: Purify the product by recrystallization or trituration to avoid contact with acidic stationary phases.
-
-
Issue 3: My product seems to be stuck on the silica gel column.
Q: I'm trying to purify my product using flash chromatography, but I'm getting very low recovery. Most of the material appears to have remained at the baseline of the TLC or is stuck on the column.
A: This behavior suggests the formation of the free boronic acid , 4-(Tert-butyliminomethyl)benzeneboronic acid, via hydrolysis of the pinacol ester. Boronic acids are significantly more polar than their pinacol ester counterparts and often interact very strongly with the silanol groups on a silica gel column, leading to streaking, tailing, and poor recovery.[7][8][12]
-
Causality: This occurs when the pinacol ester is exposed to water, often during the workup. While pinacol esters are more stable than many other boronic esters, they are not immune to hydrolysis.[6]
-
Troubleshooting Workflow: The workflow below provides a decision-making process for handling potential boronic acid formation.
Caption: Decision workflow for troubleshooting low recovery from silica gel.
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. [Link]
-
PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Zhang, L., Wu, J., & Zhang, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35851-35855. [Link]
-
Bermúdez-Puente, B., Adrio, L. A., Lucio-Martínez, F., Reigosa, F., Ortigueira, J. M., & Vila, J. M. (2018). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Molecules, 23(7), 1735. [Link]
-
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
Zheng, S., et al. (2024). Palladium catalyzed ortho-C(sp2)–H activation/cyclization of aryl amines assisted by imine and vinylacetic acid. Nature Communications, 15(1), 1-10. [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). Trouble purifying my boronate ester compound. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (2005). Structure‐stability correlations for imine formation in aqueous solution. Retrieved from [Link]
-
NIH. (n.d.). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
PubMed. (2013). Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unprecedented selective synthesis of imines by photo-oxidative coupling under N2O atmosphere. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Beilstein Journals. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Retrieved from [Link]
-
Semantic Scholar. (2005). Structure-stability correlations for imine formation in aqueous solution. Retrieved from [Link]
-
García Ruano, J. L., & Alemán, J. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]
Sources
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- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 12. A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Efficient Coupling with Iminoboronates
Welcome to the technical support center dedicated to the catalytic coupling of iminoboronates. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of optimizing these powerful synthetic reactions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the catalytic coupling of iminoboronates. The guidance follows a logical progression from simple checks to more involved optimization strategies.
Problem 1: Low or No Product Yield
Low conversion is the most frequent issue. A systematic approach is essential to diagnose the root cause.
Q: My reaction shows little to no formation of the desired product. Where do I start?
A: Begin with the most straightforward checks before altering core parameters. Low yield can often be traced back to reagent integrity, atmospheric conditions, or suboptimal catalyst activation.
Initial Diagnostic Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Iminoboronate Stability: Iminoboronates, particularly those derived from N-methyliminodiacetic acid (MIDA), are generally benchtop stable but can be sensitive to hydrolysis under certain conditions.[1][2] Ensure your iminoboronate is pure and was handled under anhydrous conditions prior to use.[3]
-
Coupling Partner: Confirm the purity and reactivity of your coupling partner (e.g., aryl halide). The presence of impurities can inhibit the catalyst.
-
Base Integrity: The choice and quality of the base are critical. For palladium-catalyzed couplings like the Suzuki-Miyaura reaction, bases such as K₃PO₄ or Cs₂CO₃ are common.[4][5] Ensure the base is finely ground and anhydrous, as water content can drastically affect the outcome.[3]
-
-
Ensure a Rigorously Inert Atmosphere:
-
Evaluate Catalyst and Ligand Activity:
-
Catalyst Source: Use a reliable source for your palladium or copper precatalyst. If the catalyst has been stored for a long time, its activity may be compromised.
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation.[4] If using a phosphine ligand, ensure it was stored and handled under inert conditions. The choice of ligand is paramount for catalytic efficiency.[8][9]
-
If initial checks do not resolve the issue, proceed to optimize the reaction parameters:
Advanced Troubleshooting Steps:
-
Increase Catalyst Loading:
-
Rationale: For challenging substrates or if slow catalyst turnover is suspected, increasing the catalyst loading is a common strategy.[10]
-
Action: Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%. Note that higher loadings may not always lead to better results and can complicate purification.[11]
-
-
Screen Different Ligands:
-
Rationale: The ligand modulates the catalyst's electronic properties and steric environment, which is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[8][12] For C-N couplings, specialized ligands have been developed to enhance efficiency.[13][14]
-
Action: Screen a panel of ligands. For palladium catalysis, consider bulky electron-rich phosphines (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[8] For copper catalysis, diamine or picolinamide ligands can be effective.[14][15]
-
-
Re-evaluate Solvent and Temperature:
-
Rationale: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Temperature affects reaction kinetics.
-
Action: Common solvents for Suzuki-type reactions include toluene, dioxane, or THF.[4] If solubility is an issue, consider a different solvent system. A modest increase in temperature (e.g., from 80 °C to 100 °C) can sometimes overcome activation energy barriers, but be mindful of potential substrate or product decomposition.
-
Problem 2: Significant Side Product Formation (e.g., Homocoupling)
Q: My reaction works, but I observe a large amount of homocoupling product from my boronic acid derivative. How can I suppress this?
A: Homocoupling is a common side reaction, especially in copper-catalyzed systems or when oxygen is present. It arises from the coupling of two organoboronate molecules.
Strategies to Minimize Homocoupling:
-
Strict Oxygen Exclusion:
-
Rationale: Oxygen can promote the oxidative homocoupling pathway. In copper catalysis, O₂ can oxidize the active Cu(I) species to Cu(II), which is implicated in homocoupling pathways.[7]
-
Action: Employ rigorous degassing techniques and maintain a robust inert atmosphere throughout the reaction.
-
-
Optimize Catalyst-to-Ligand Ratio:
-
Rationale: An insufficient amount of ligand can leave the metal center coordinatively unsaturated, potentially opening pathways for side reactions.
-
Action: Ensure the appropriate catalyst-to-ligand ratio is used. For many palladium systems, a 1:1 or 1:2 ratio of Pd:Ligand is common, but this can be catalyst-specific.
-
-
Modify Reaction Conditions:
-
Rationale: The choice of base and solvent can influence the rate of transmetalation versus the rate of homocoupling.
-
Action: For copper-catalyzed reactions, using bidentate ligands and carefully controlling the pH can disfavor the formation of dimeric copper species responsible for homocoupling.[7] Lowering the reaction temperature may also favor the desired cross-coupling pathway.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new coupling reaction with an iminoboronate?
A1: A good starting point for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is 1 to 2 mol% of the palladium precatalyst relative to the limiting reagent.[10] For particularly challenging or sterically hindered substrates, starting at 2-3 mol% may be more effective. It is often more productive to optimize the ligand, base, and solvent before resorting to very high catalyst loadings.[16][17]
| Catalyst System | Typical Loading Range (mol%) | Application Notes |
| Palladium (Pd) | 0.5 - 5% | Widely used for Suzuki-Miyaura C-C and Buchwald-Hartwig C-N couplings. Lower loadings are often achievable with highly active precatalysts and ligands.[9][18] |
| Copper (Cu) | 1 - 10% | Common for Chan-Evans-Lam (C-N, C-O) couplings. Often requires higher loadings than palladium but is a more economical choice.[14][19] |
| Nickel (Ni) | 2 - 10% | An emerging alternative for cross-coupling, particularly for decarbonylative reactions or with less reactive electrophiles.[20] |
Q2: How does the choice of ligand impact the optimal catalyst loading?
A2: The ligand is arguably the most critical component for catalyst efficiency and has a direct impact on the required loading.
-
High Activity Ligands: Modern, highly active ligands (e.g., bulky biarylphosphines for Pd) are designed to accelerate the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination.[9] This enhanced activity allows for significantly lower catalyst loadings, sometimes in the parts-per-million (ppm) range for very efficient systems.
-
Ligand Synergy: In some cases, using a combination of two different ligands (e.g., an NHC and a phosphine) can create a synergistic effect, leading to a more general and efficient catalytic system than either ligand could achieve alone.[8]
-
Stabilizing Effect: Ligands also stabilize the metal center, preventing decomposition into inactive species (like palladium black).[6][15] A more stable catalyst will have a longer lifetime in solution, requiring a lower initial loading to achieve full conversion.
Q3: When should I use a palladium catalyst versus a copper catalyst for coupling with my iminoboronate?
A3: The choice depends primarily on the bond you are trying to form.
-
Palladium: This is the catalyst of choice for C-C bond formation (Suzuki-Miyaura coupling).[5][21] It is also highly effective for C-N bond formation (Buchwald-Hartwig amination) with a wide range of amines.[9] Palladium catalysis is generally well-understood and highly reliable for these transformations.
-
Copper: Copper catalysts are predominantly used for C-Heteroatom bond formation , such as the Chan-Evans-Lam (CEL) coupling to form C-N , C-O , and C-S bonds.[14][19] While palladium can also perform some of these couplings, copper offers a less expensive and often complementary alternative, particularly for coupling with N-H containing heterocycles.[22]
Q4: My iminoboronate appears to be decomposing during the reaction. What could be the cause?
A4: While MIDA boronates are known for their remarkable stability to various anhydrous reaction conditions, they are designed to be deprotected under mild aqueous basic conditions.[2][3] If your reaction conditions are inadvertently promoting hydrolysis, you may lose your starting material.
-
Excess Water: Ensure all reagents, especially the base (e.g., K₃PO₄) and solvent, are scrupulously dry. The combination of base and water can cleave the MIDA protecting group.[3]
-
Protodeboronation: This is a side reaction where the boronic acid moiety is replaced by a hydrogen atom. It can be promoted by moisture or insufficiently anhydrous conditions.
-
Copper-Mediated Degradation: In copper-catalyzed reactions, some boronic acids are known to be prone to degradation mediated by the copper catalyst itself.[23] If you suspect this is occurring, screening different copper sources or ligands may be necessary.
Section 3: Experimental Protocols & Visualizations
General Protocol for a Trial Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing the coupling of an aryl halide with an iminoboronate.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Iminoboronate (e.g., MIDA boronate) (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, iminoboronate, palladium precatalyst, ligand, and base.
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add the anhydrous, degassed solvent.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Workflow: Troubleshooting Low Yield
This diagram outlines the logical steps to diagnose and solve a low-yielding coupling reaction.
Caption: A step-by-step flowchart for diagnosing failed coupling reactions.
Conceptual Diagram: Simplified Catalytic Cycle
This diagram illustrates the key stages of a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Problems can arise at any of these stages.
Caption: Key mechanistic steps in a Suzuki-Miyaura cross-coupling reaction.
References
-
Ananikov, V. P. (2024). Boosting the generality of catalytic systems by the synergetic ligand effect in Pd-catalyzed C-N cross-coupling. Ananikov Lab. [Link]
-
Smith, R. C., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Kaur, H., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Wang, F., et al. (2015). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. PMC. [Link]
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Knapp, D. M., et al. (2012). A robust, scalable synthesis of MIDA boronate. Organic Syntheses. [Link]
-
Herve, M., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Liu, R., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Aronoff, M. R., et al. (2023). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. [Link]
-
Chen, W., et al. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]
-
Yilmaz, F., et al. (2020). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Indian Academy of Sciences. [Link]
-
Schmidt, J., et al. (2011). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. PMC. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Royal, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace. [Link]
-
Martin, R., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis. PMC. [Link]
-
Various Authors. (2024). Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. OUCI. [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Boosting the generality of catalytic systems by the synergetic ligand effect in Pd-catalyzed C-N cross-coupling - Ananikov Lab [ananikovlab.ru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Decarbonylative organoboron cross-coupling of esters by nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protodeboronation of Boronic Esters
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for a pervasive challenge in modern organic synthesis: the undesired protodeboronation of boronic esters. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols, designed to provide not just solutions, but a foundational understanding of the underlying chemical principles. As your virtual Senior Application Scientist, my goal is to empower you to diagnose and resolve this common side reaction, thereby improving the efficiency and robustness of your synthetic endeavors, particularly in critical applications like Suzuki-Miyaura cross-coupling reactions.
Understanding the Enemy: What is Protodeboronation?
Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process converts a valuable boronic ester or acid into a simple arene or alkane, consuming your starting material and reducing the yield of your desired product. This side reaction is a frequent complication in metal-catalyzed cross-coupling reactions that utilize organoboron reagents.[1] The propensity for a given boronic acid or ester to undergo protodeboronation is highly variable and depends on a multitude of factors, including the reaction conditions and the nature of the organic substituent on the boron atom.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues and provide actionable solutions based on mechanistic insights.
FAQ 1: My Suzuki-Miyaura reaction is giving low yields, and I'm isolating the arene byproduct corresponding to my boronic ester. What's happening and how can I fix it?
This is a classic symptom of significant protodeboronation. The boronic ester is being consumed by a proton source in a parallel, non-productive pathway. The key to resolving this is to ensure the rate of the desired cross-coupling reaction significantly outpaces the rate of protodeboronation.
Underlying Causality: Protodeboronation can be catalyzed by acid, base, or even occur under neutral conditions, particularly with sensitive substrates.[1][2] In the context of a Suzuki-Miyaura reaction, the basic conditions required for the catalytic cycle can also promote protodeboronation.[3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields due to protodeboronation.
Detailed Strategies:
-
Base Optimization: While base is essential for the Suzuki-Miyaura catalytic cycle, it can also be the culprit in protodeboronation.
-
Actionable Advice: Screen a range of bases. Weaker bases like K₃PO₄ or K₂CO₃ are often preferable to strong bases like NaOH or KOH, especially when dealing with sensitive boronic esters. The pKa of the base should be carefully considered.
-
Expert Insight: The base promotes the formation of a boronate species, which is more susceptible to protodeboronation.[1] By using a weaker base, you can often find a happy medium where the transmetalation step of the Suzuki-Miyaura reaction is still efficient, but the rate of protodeboronation is significantly reduced.
-
-
Solvent Selection: The choice of solvent can have a profound impact on the rate of protodeboronation.
-
Actionable Advice: Minimize or eliminate protic solvents like water or alcohols if possible. Anhydrous conditions are often beneficial. Consider using aprotic solvents such as toluene, dioxane, or THF.
-
Expert Insight: Protic solvents can act as a proton source for the protodeboronation reaction. While some water is often necessary for the Suzuki-Miyaura reaction to proceed efficiently, especially with boronic acids, minimizing its concentration can be crucial.
-
-
Temperature Management: Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.
-
Actionable Advice: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen is highly recommended.
-
Expert Insight: The Arrhenius equation dictates that reaction rates increase with temperature. However, the activation energy for protodeboronation may be lower than that of the desired cross-coupling, meaning that an increase in temperature will disproportionately favor the side reaction.
-
-
Catalyst and Ligand Choice: A highly active catalyst system can increase the rate of the productive cross-coupling, thereby outcompeting protodeboronation.[1]
-
Actionable Advice: Employ a more active palladium catalyst or a more effective ligand. For example, electron-rich and bulky phosphine ligands can accelerate the reductive elimination step and improve overall catalytic turnover.
-
Expert Insight: A faster catalytic cycle means the boronic ester spends less time in the reaction mixture under conditions that promote its decomposition.
-
FAQ 2: I'm working with an electron-deficient or heteroaromatic boronic ester and experiencing rapid decomposition even before the cross-coupling reaction begins. What can I do?
Electron-deficient arylboronic acids and certain heteroaromatic boronic acids are notoriously prone to protodeboronation.[4] This is due to the electronic nature of the aryl group, which can stabilize intermediates in the protodeboronation pathway.
Underlying Causality: Electron-withdrawing groups on the aromatic ring increase the acidity of the boronic acid and can facilitate the cleavage of the C-B bond.[2] Some heteroaromatic boronic acids, like 2-pyridine boronic acid, can undergo rapid protodeboronation via a zwitterionic intermediate under neutral pH conditions.[1]
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Application |
| Use of Pinacol Esters | Steric bulk and electronic effects of the pinacol group can enhance stability compared to the corresponding boronic acid. | General first-line strategy for stabilizing boronic acids. |
| Trifluoroborate Salts (R-BF₃K) | These salts are more stable than the corresponding boronic acids and slowly release the boronic acid under the reaction conditions.[1] | Excellent for notoriously unstable boronic acids, such as those of the 2-pyridine series. |
| MIDA Boronates | N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that are unreactive under anhydrous Suzuki-Miyaura conditions. They undergo slow hydrolysis to release the boronic acid in the presence of an aqueous base.[1] | Ideal for "slow-release" strategies, ensuring a low steady-state concentration of the reactive boronic acid.[1] |
Experimental Protocol: Conversion of a Boronic Acid to its Potassium Trifluoroborate Salt
-
Dissolution: Dissolve the boronic acid (1.0 equiv) in a suitable solvent, such as methanol or a mixture of methanol and diethyl ether.
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Precipitation and Isolation: The potassium trifluoroborate salt will typically precipitate from the solution. Collect the solid by filtration.
-
Washing and Drying: Wash the solid with cold water and then diethyl ether. Dry the product under vacuum.
Expert Insight: The use of trifluoroborate salts or MIDA boronates is a "slow-release" strategy.[1] This keeps the concentration of the highly reactive free boronic acid low throughout the reaction, minimizing the opportunity for protodeboronation.[1]
FAQ 3: I suspect my boronic ester is hydrolyzing to the boronic acid before protodeboronating. How can I confirm this and what are the implications?
It is a common misconception that boronic esters are always more stable than their corresponding boronic acids.[3] In reality, the hydrolysis of the ester to the boronic acid can be a key step in the overall protodeboronation process, and some esters can be even more reactive than the parent acid.[3]
Underlying Causality: The stability of a boronic ester is a nuanced property. While some esters, like pinacol esters, are generally more stable, others can hydrolyze rapidly under basic aqueous conditions. The resulting boronic acid may then be the species that undergoes protodeboronation.[3]
Diagnostic Approach:
-
In-situ Monitoring: Use techniques like ¹H, ¹¹B, or ¹⁹F NMR (if applicable) to monitor the reaction mixture over time.[3] The appearance of signals corresponding to the free boronic acid and the diol protecting group would confirm hydrolysis.
-
Control Experiment: Run the reaction under identical conditions but in the absence of the palladium catalyst and the coupling partner. Monitor for the disappearance of the boronic ester and the appearance of the protodeboronated byproduct. This will help to isolate the stability of the boronic ester under the reaction conditions.
Implications and Solutions:
-
Ester Choice is Critical: The stability of the boronic ester is highly dependent on the diol used for its formation. Pinacol esters are generally a good choice due to a combination of steric and electronic factors that increase their hydrolytic stability.[3]
-
Anhydrous Conditions: If hydrolysis is a significant issue, switching to strictly anhydrous reaction conditions can be beneficial. Some Suzuki-Miyaura protocols are compatible with anhydrous conditions, particularly when using boronic esters.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reaction Rate of Sterically Demanding Suzuki Couplings
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced strategies for overcoming one of the most common hurdles in modern synthetic chemistry: the slow and low-yielding Suzuki-Miyaura cross-coupling of sterically hindered substrates. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can rationally design and optimize your reactions for success.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding challenging Suzuki couplings.
Q1: My Suzuki reaction with a bulky aryl halide is extremely slow or has stalled completely. What are the first things I should check?
A1: For sterically demanding couplings, the three most critical parameters are the ligand , the palladium source (or precatalyst) , and the base .
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should immediately consider switching to a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or a suitable N-heterocyclic carbene (NHC) ligand.[1] These ligands are designed to promote the difficult, often rate-limiting, reductive elimination step.[1][2]
-
Catalyst Activity: Ensure your palladium source is active. Aged Pd(OAc)₂ or Pd₂(dba)₃ can show reduced activity.[3] Using a well-defined, air-stable precatalyst that rapidly generates the active Pd(0) species in solution is highly recommended.[4][5][6][7]
-
Base Strength & Solubility: A strong, non-nucleophilic base is typically required.[1] Ensure the base is finely powdered and dry, as its physical state and solubility can dramatically affect reactivity.[3] Common choices include K₃PO₄, Cs₂CO₃, and in some cases, potassium tert-butoxide (KOtBu).[1][8]
Q2: I'm observing significant decomposition of my boronic acid (protodeboronation). How can I minimize this?
A2: Protodeboronation is a major side reaction, especially with electron-rich or heteroaryl boronic acids.[9] It is often accelerated by the presence of water and base.[10]
-
Use a Milder Base: If possible, switch to a weaker base like K₂CO₃ or even KF.[11]
-
Anhydrous Conditions: For highly sensitive substrates, running the reaction under anhydrous conditions with a base like K₃PO₄ can be beneficial.[12]
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin), neopentyl glycol, or MIDA boronate ester.[5][9] These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Use a Precatalyst: Modern precatalysts can generate the active Pd(0) catalyst at lower temperatures, allowing the cross-coupling to occur faster than the decomposition of the boronic acid.[5][6][7]
Q3: Can I use the same conditions for an aryl chloride as I would for an aryl bromide?
A3: Generally, no. Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[13] To couple aryl chlorides, you will almost certainly need a more specialized catalytic system, typically involving highly electron-rich and sterically demanding ligands like SPhos, or advanced NHC ligands to facilitate this challenging oxidative addition.[8][12]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.
Problem: Low (<20%) or No Yield with Tetra-ortho-Substituted Biaryl Synthesis
This is a classic "sterically demanding" scenario where both coupling partners are hindered. The primary bottleneck is almost always the final C-C bond-forming reductive elimination step from the palladium center.
Causality: The bulky ortho substituents on both aryl rings create severe steric clash in the transition state leading to the biaryl product. This raises the activation energy for reductive elimination, making it the rate-limiting step of the catalytic cycle.[2]
Caption: The Suzuki-Miyaura catalytic cycle with key rate-limiting steps for hindered couplings highlighted.
-
Oxidative Addition (OA): The Pd(0) catalyst inserts into the Aryl-Halide bond. This step is slower for electron-rich arenes and for stronger C-X bonds (Cl > Br > I). [14]* Reductive Elimination (RE): The final step where the C-C bond is formed and the Pd(0) catalyst is regenerated. This step is severely inhibited by steric hindrance from ortho-substituents on Ar¹ and Ar². [1][2]
Data-Driven Ligand Selection
The choice of ligand is not arbitrary. Properties like cone angle (a measure of steric bulk) and bite angle (for bidentate ligands) are critical. For monodentate ligands used in hindered couplings, a combination of large steric bulk and high electron-donating ability is paramount.
| Ligand | Typical Application | Key Feature |
| PPh₃ | Non-demanding couplings | General-purpose, often ineffective for hindered substrates. |
| P(t-Bu)₃ | Electron-rich aryl chlorides | Very electron-rich, promotes oxidative addition. |
| SPhos | Hindered Aryl Chlorides/Bromides | Excellent balance of steric bulk and electron-donating ability. [1][2] |
| XPhos | Very Hindered Substrates | Extremely bulky, excels at promoting difficult reductive eliminations. [1][2] |
| RuPhos | Sterically hindered substrates | Provides a different steric profile that can be effective when others fail. |
| IPr (NHC) | General aryl chlorides | Strong σ-donor, thermally stable. [15] |
Part 4: Experimental Protocols
Protocol: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with a di-ortho-substituted arylboronic acid.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 mmol, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.2-0.5 M concentration)
Step-by-Step Methodology:
-
Flask Preparation: To the oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium precatalyst, and K₃PO₄ under ambient atmosphere. Note: The order of addition for solid reagents is generally not critical when using a stable precatalyst.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-5 minutes and then backfill with inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle a total of three times to ensure the reaction atmosphere is free of oxygen. [16]3. Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C for demanding couplings).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification. [16]
References
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Chemistry Portal. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Organic letters, 3(17), 2757–2759. [Link]
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (2022). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Semantic Scholar. [Link]
-
Nambo, M., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Saha, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4794-4819. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
Johnson Matthey. (n.d.). Palladium coupling precatalysts PdL2X2. Johnson Matthey. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Valdés, H., et al. (2022). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 27(21), 7496. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21676-21685. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Alcázar, J. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(20), 4697. [Link]
-
Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. [Link]
-
Wang, D., et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 21(11), 1544. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Vantourout, J. C., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
ResearchGate. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron letters, 52(46), 6049–6051. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Hazari, N. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The journal of organic chemistry, 83(17), 9577–9590. [Link]
-
Ikawa, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling of Boronic Esters in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address a common and persistent challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of boronic acid derivatives. Our goal is to move beyond simple procedural lists and delve into the mechanistic causality behind these side reactions, empowering you to make informed decisions to optimize your synthetic routes.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, the formation of symmetrical biaryl byproducts, resulting from the homocoupling of two boronic acid or ester molecules, frequently plagues these reactions, leading to reduced yields and complex purification challenges.[1][2] This guide is designed to provide a clear, mechanistically grounded framework for diagnosing and suppressing this unwanted side reaction.
The predominant mechanism for homocoupling involves the reaction of the boronic acid/ester with a Pd(II) species.[3][4] This can be particularly problematic if the palladium catalyst precursor is Pd(II) (e.g., Pd(OAc)₂) or if the active Pd(0) catalyst is re-oxidized by trace oxygen in the reaction mixture.[1][4][5]
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My main side product is the homocoupled dimer of my boronic ester. What is the most common cause?
A1: The most frequent culprit is the presence of oxygen.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then preferentially mediates the homocoupling of the boronic ester.[1][4] Rigorous deoxygenation of your solvent and reaction setup is the first and most critical step to take.
Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂. Does this increase the risk of homocoupling?
A2: Yes. Pd(II) precatalysts can directly react with the boronic ester to form the homocoupled product before the catalytic cycle for the desired cross-coupling even begins.[3][4] While these precatalysts are reduced in situ to the active Pd(0) state, a portion can be consumed in the homocoupling pathway, especially if the reduction is slow or incomplete.
Q3: Can my choice of base influence the amount of homocoupling?
A3: Absolutely. While the primary role of the base is to activate the boronic ester for transmetalation, excessively strong bases or poor base selection can sometimes promote side reactions.[6] The key is to choose a base that is effective for the desired transmetalation step without accelerating competing pathways. For sensitive substrates, milder bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over hydroxides.
Q4: Are boronic esters more or less prone to homocoupling than boronic acids?
A4: Boronic esters, particularly sterically hindered ones like pinacol esters (Bpin), are generally more stable and can be less prone to certain side reactions like protodeboronation compared to boronic acids.[4] However, they are still susceptible to oxidative homocoupling. The choice between an acid and an ester often depends on the specific substrates and reaction conditions.[4][7]
In-Depth Troubleshooting Guides
The Critical Role of the Reaction Atmosphere
The exclusion of oxygen is paramount to suppressing homocoupling.[3][5] Standard inert gas purging may not be sufficient to remove all dissolved oxygen.
Troubleshooting Steps:
-
Insufficient Degassing: If you are only bubbling nitrogen or argon through your solvent for a few minutes, it's likely insufficient.
-
Solution: Employ more rigorous degassing techniques. The "freeze-pump-thaw" method (at least three cycles) is highly effective for removing dissolved gases.[8] For larger scale reactions or process chemistry, a subsurface sparge with nitrogen for an extended period (e.g., 30+ minutes) can significantly reduce oxygen levels.[3][9]
-
System Leaks: Even with proper degassing, small leaks in your reaction setup can reintroduce oxygen.
-
Solution: Ensure all glassware joints are well-sealed. Use high-quality septa and purge needles properly. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
Visualizing the Competing Pathways
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway initiated by Pd(II).
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Catalyst and Ligand Selection
Your choice of palladium source and ligand can dramatically influence the balance between cross-coupling and homocoupling.
Troubleshooting Steps:
-
High Pd(II) Concentration: As mentioned, starting with a Pd(II) source can be problematic.[3]
-
Solutions:
-
Switch to a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs before the main cycle begins.
-
Add a Reducing Agent: If using a Pd(II) source is necessary, the addition of a mild reducing agent can help ensure rapid and complete reduction to Pd(0). One study demonstrated that adding potassium formate successfully suppressed homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[3][9]
-
Use Heterogeneous Catalysts: Catalysts like Palladium on Carbon (Pd/C) or Palladium Black have been shown to reduce dimer formation compared to homogeneous Pd(II) sources.[3]
-
-
Ligand Choice: The ligand's electronic and steric properties are critical.
-
Solution: For challenging couplings where homocoupling is an issue, consider switching to electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[10] These ligands can promote the desired oxidative addition and reductive elimination steps, accelerating the Suzuki cycle relative to the homocoupling pathway.[7][10]
Optimizing Reaction Parameters: Base, Solvent, and Temperature
Fine-tuning your reaction conditions is a powerful way to steer the reaction towards the desired product.
| Parameter | Problem | Recommended Solution & Rationale |
| Base | Base is too strong/reactive: Strong bases (e.g., hydroxides) can sometimes promote unwanted side reactions. | Switch to a milder base like K₃PO₄ or K₂CO₃ . These are often sufficient to facilitate transmetalation without being overly aggressive. For base-sensitive functional groups, KF can be an effective choice.[6] |
| Solvent | Poor solubility or polarity: A solvent that does not adequately dissolve all components can lead to poor reaction kinetics and favor side reactions. | Use a solvent system known for good performance in Suzuki couplings, such as Dioxane/Water , Toluene/Water , or THF/Water .[2] The aqueous portion is crucial for activating the boronic acid/ester with many common inorganic bases. |
| Temperature | Temperature is too high: While heat can accelerate the reaction, excessive temperatures can also promote decomposition and side reactions, including homocoupling. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 70-80°C and monitor by TLC or GC/MS.[2] It is often better to run the reaction longer at a lower temperature. |
| Order of Addition | Boronic ester exposed before catalyst is active: Adding the boronic ester to a solution containing the Pd(II) precatalyst before it has been fully reduced can lead to initial homocoupling. | Pre-heat the mixture of the aryl halide, base, solvent, and catalyst for a short period (e.g., 10-15 minutes) before adding the boronic ester.[5] This can help ensure the active Pd(0) species is formed before the boronic ester is introduced. |
| Addition Rate | High instantaneous concentration of boronic ester. | For particularly sensitive substrates, slow addition of the boronic ester solution via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[9] |
Advanced Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates several best practices to suppress the formation of boronic ester dimers.
Reactants:
-
Aryl Halide (Ar-X): 1.0 mmol
-
Boronic Ester (R-Bpin): 1.2 mmol (1.2 equiv)
-
Pd₂(dba)₃: 0.01 mmol (1 mol %)
-
SPhos: 0.022 mmol (2.2 mol %)
-
K₃PO₄ (finely ground): 3.0 mmol (3.0 equiv)
-
Dioxane: 8 mL
-
Water: 2 mL
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.022 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition & Degassing: Add the dioxane (8 mL) and water (2 mL) via syringe. Vigorously sparge the solution with a subsurface stream of argon for 30 minutes to ensure complete deoxygenation.
-
Pre-activation: Stir the mixture at 80°C for 15 minutes. This allows for the formation of the active Pd(0)-SPhos complex.
-
Substrate Addition: In a separate vial, dissolve the boronic ester (1.2 mmol) in a small amount of degassed dioxane (~1 mL). Add this solution to the reaction flask via syringe.
-
Reaction: Maintain the reaction at 80°C and monitor its progress by TLC or GC/MS. Check for the consumption of the aryl halide and the formation of both the desired product and the homocoupled byproduct (R-R).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Step-by-step workflow for minimized homocoupling.
References
-
Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
DeLano, T. J., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange. [Link]
-
Jasti, R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
Sources
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- 10. researchgate.net [researchgate.net]
effect of base and solvent on the stability of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Welcome to the technical support center for 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this versatile reagent. Here, we will explore the critical factors of base and solvent selection that directly impact the stability and reactivity of this compound.
Introduction: The Dual Nature of this compound
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its structure incorporates two key functional groups: a boronic acid pinacol ester and an imine. This duality, while synthetically useful, also presents stability challenges that are highly dependent on the reaction environment. Understanding the interplay between bases, solvents, and the inherent reactivity of these functional groups is paramount to achieving successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
The two main points of vulnerability in the molecule are the boronic ester and the imine functional groups. Both are susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts.[2][4][5][6][7]
-
Boronic Ester Hydrolysis: The pinacol ester can hydrolyze to the corresponding boronic acid and pinacol.[1][2] This is often accelerated in basic or acidic aqueous conditions.[4][8] While boronic acids are also active in Suzuki-Miyaura coupling, the change in the boron species can affect reaction kinetics and product yields.
-
Imine Hydrolysis: The imine bond is reversible and can be hydrolyzed back to 4-formylbenzeneboronic acid pinacol ester and tert-butylamine.[6][7] This process is also catalyzed by acid or base.
Q2: How do different types of bases affect the stability of the compound?
The choice of base is critical. Bases can both promote the desired reaction (e.g., the transmetalation step in Suzuki coupling) and accelerate decomposition pathways.
-
Strong Aqueous Bases (e.g., NaOH, KOH): These should be used with caution. The high concentration of hydroxide ions can rapidly hydrolyze both the boronic ester and the imine.
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally preferred for Suzuki-Miyaura couplings involving boronic esters. They provide sufficient basicity to facilitate the catalytic cycle while minimizing hydrolysis compared to strong hydroxides.
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are generally not strong enough to promote significant boronic ester hydrolysis in anhydrous conditions. However, they can still catalyze imine hydrolysis if water is present.
Q3: What is the role of the solvent in maintaining the stability of the compound?
The solvent system plays a crucial role in both solubility and stability.
-
Aprotic Solvents (e.g., THF, Dioxane, Toluene, DMF, Acetonitrile): These are generally the preferred solvents as they do not directly participate in hydrolysis.[1] However, it is crucial to use anhydrous solvents, as even trace amounts of water can lead to degradation, especially in the presence of a base.[2]
-
Protic Solvents (e.g., Water, Alcohols): These solvents can directly participate in the hydrolysis of both the boronic ester and the imine.[1][2] While some Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, the concentration of water and the reaction time must be carefully optimized to minimize decomposition of the starting material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired cross-coupling product and presence of 4-formylbenzeneboronic acid pinacol ester by-product. | Imine hydrolysis has occurred. This is likely due to the presence of water in the reaction mixture, potentially exacerbated by an acidic or basic catalyst.[6][7] | Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). Consider using a milder base or decreasing the reaction temperature. |
| Formation of 4-(Tert-butyliminomethyl)benzeneboronic acid as a by-product. | Hydrolysis of the pinacol ester has occurred.[1][2][4] This can be promoted by aqueous bases or protic solvents. | Switch to a less aqueous solvent system or use a non-aqueous base (e.g., K₃PO₄ in dioxane). Minimize reaction time. |
| Inconsistent reaction results between batches. | This could be due to variations in the water content of solvents or reagents. The stability of the boronic ester itself can also be a factor, as they can degrade upon storage. | Use freshly opened or properly stored anhydrous solvents. Periodically check the purity of the this compound by NMR or LC-MS. |
| Difficulty in purifying the product from pinacol. | Incomplete reaction or decomposition of the boronic ester leads to the presence of pinacol, which can be difficult to remove. | Optimize reaction conditions to drive the reaction to completion. Consider a post-reaction workup with a diol exchange resin to remove pinacol. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Degradation
This protocol is designed to minimize the hydrolysis of both the imine and the boronic ester.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Impact of Base and Solvent on Stability
The following table summarizes the expected stability of this compound under various conditions.
| Base | Solvent | Imine Stability | Boronic Ester Stability | Recommendation |
| K₃PO₄ | Anhydrous Dioxane | High | High | Highly Recommended for Suzuki-Miyaura reactions. |
| K₂CO₃ | Dioxane/H₂O (4:1) | Moderate | Moderate | Use with caution; optimize reaction time to minimize hydrolysis. |
| NaOH (aq) | THF | Low | Low | Not recommended due to rapid hydrolysis of both functional groups. |
| Triethylamine | Anhydrous CH₂Cl₂ | High | High | Suitable for reactions not requiring a strong base. |
Visualizing the Degradation Pathways
The following diagrams illustrate the key degradation pathways for this compound.
Caption: Decision workflow for optimizing reaction conditions.
Conclusion
The successful application of this compound hinges on a thorough understanding of its stability profile. By carefully selecting anhydrous aprotic solvents and mild inorganic bases, researchers can significantly mitigate the risks of hydrolysis of both the imine and boronic ester functionalities. This proactive approach to experimental design will lead to more reliable and reproducible outcomes in your synthetic endeavors.
References
- Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters, 22(3), 1315-1318.
- Dickinson, C. D., & Chang, C. Y. (2008). Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester).
- Dowlut, M., & Hall, D. G. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 71(25), 9479-9483.
- Miller, S. P., et al. (2007). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
- Soderquist, J. A., & Brown, H. C. (1981). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. The Journal of Organic Chemistry, 46(22), 4599-4600.
-
Dowlut, M., & Hall, D. G. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]
- Abo, R. P., & Weiss, L. E. (2023).
- Gillis, E. P., & Burke, M. D. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 72(16), 6004-6010.
-
Soderquist, J. A., & Brown, H. C. (1981). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
- Wiskur, S. L., & Anslyn, E. V. (2001). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry, 66(22), 7431-7440.
- Wang, L., & Li, P. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Organic Syntheses, 91, 193-202.
- Sandrock, D. L., & Molander, G. A. (2010). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Organic Letters, 12(2), 280-283.
- Zink, D. M., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Bis(quinolinyl)pyridine-Based Ruthenium Photosensitizers. Inorganic Chemistry, 63(8), 4053-4062.
- Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169-6193.
-
Molander, G. A., & Wisniewski, S. R. (2012). Substrate scope for the cross‐coupling with boronic acid pinacol esters... ResearchGate. [Link]
-
4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester. PubChem. [Link]
- Yuan, K., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(19), 6649.
- Lou, S., & Schaus, S. E. (2008). Benzylation of Imines with Activated Boronate Nucleophiles. Organic Letters, 10(19), 4183-4186.
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
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Technical Support Center: Analytical Methods for Monitoring Reactions Involving Boronic Esters
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with boronic esters. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the analytical monitoring of reactions involving these versatile but often sensitive compounds. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your experimental results.
Section 1: Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to help you make informed decisions.
Thin-Layer Chromatography (TLC) Analysis Issues
Question: My boronic ester/acid is streaking or staying at the baseline of my silica gel TLC plate, making it impossible to monitor my reaction. What's happening and how can I fix it?
Answer: This is a frequent challenge stemming from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica gel surface. This can lead to strong adsorption (staying at the baseline) or decomposition (streaking).[1][2]
Causality: Standard silica gel is acidic and can promote the hydrolysis of boronic esters back to the more polar boronic acids, which are then strongly retained. The empty p-orbital of the boron atom can also coordinate with the lone pairs of the oxygen atoms in the silanol groups, causing the compound to "stick" to the stationary phase.
Solutions:
-
Boric Acid-Treated Silica Gel (B-TLC): Impregnating the silica gel with boric acid can significantly reduce the unwanted interactions.[1] The boric acid effectively caps the Lewis acidic sites on the silica, allowing the boronic ester to travel up the plate with less adsorption.
-
Base Deactivation: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (~1%) before running your TLC. This will neutralize the acidic sites on the silica.
-
Solvent System Modification: For highly polar boronic acids that remain at the baseline, consider using a more polar eluent system. Adding a small amount of acetic acid or using a solvent mixture like chloroform, methanol, and ammonium hydroxide can help to move the spot off the baseline.
-
Reverse-Phase TLC: If available, using C18-functionalized reverse-phase TLC plates can be an excellent alternative, as the separation mechanism is based on hydrophobicity rather than polar interactions with silica.
Question: My TLC shows multiple spots close to each other, and I can't distinguish my starting material from my product. What should I do?
Answer: Poor resolution on TLC can be due to several factors, including an inappropriate solvent system or co-eluting species.
Solutions:
-
Optimize the Eluent: Systematically vary the polarity of your solvent system. A common starting point for Suzuki coupling reactions is a mixture of hexanes and ethyl acetate (e.g., 4:1).[3] If resolution is poor, try adding a different solvent to the mixture (e.g., dichloromethane or a small amount of methanol) to alter the selectivity.
-
Use a Co-spot: Spot your starting material, your reaction mixture, and a "co-spot" (a spot with both starting material and reaction mixture on top of each other) on the same TLC plate. This will help you to definitively identify the starting material spot in your reaction mixture.
-
Staining Techniques: If your compounds are not UV-active, use a variety of staining solutions. Anisaldehyde or potassium permanganate stains can often produce different colors for different compounds, aiding in their differentiation.
High-Performance Liquid Chromatography (HPLC) Analysis Issues
Question: I'm seeing a new peak in my HPLC chromatogram that I suspect is the hydrolyzed boronic ester. How can I confirm this and prevent it?
Answer: On-column hydrolysis is a significant issue when analyzing boronic esters, particularly pinacol esters, using reverse-phase HPLC with aqueous mobile phases.[4][5]
Causality: The aqueous component of the mobile phase, especially under neutral or acidic conditions, can facilitate the hydrolysis of the boronic ester to the corresponding boronic acid and diol. The acidic silanol groups on the surface of the silica-based stationary phase can also catalyze this degradation.[4]
Solutions:
-
Use Aprotic Diluents: Prepare your samples in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[5][6]
-
High-pH Mobile Phase: For particularly sensitive boronic esters, using a highly basic mobile phase (e.g., pH 12.4) can stabilize the compound during analysis.[6][7] However, this requires a pH-stable column.
-
Low-Silanol Activity Columns: Employ columns with low residual silanol activity to reduce on-column catalysis of hydrolysis.[4]
-
Fast HPLC Methods: Developing a rapid HPLC method with a short run time minimizes the contact time of the boronic ester with the aqueous mobile phase and the stationary phase, thereby reducing the extent of on-column hydrolysis.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a high percentage of organic solvent in the mobile phase, which can effectively prevent on-column hydrolysis and provide good retention for both boronic esters and their corresponding acids.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Question: I'm trying to monitor my reaction kinetics using NMR, but my spectra are broad and not reproducible. What could be the cause?
Answer: Broad peaks and poor reproducibility in NMR can stem from several sources, including sample preparation, the presence of paramagnetic species, and dynamic processes in solution.
Solutions:
-
Proper Sample Preparation: Ensure your sample is fully dissolved and free of solid particles, which can disrupt the magnetic field homogeneity.[9] For air-sensitive reactions, prepare your NMR sample under an inert atmosphere in a J-Young tube or a sealed NMR tube to prevent oxidation.[10][11] Oxygen is paramagnetic and can cause line broadening.
-
Quantitative NMR (qNMR) Considerations: For accurate quantification, ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the nuclei of interest. Using an internal standard with a known concentration and a signal in a clear region of the spectrum is crucial for accurate quantification.[12]
-
In-situ Monitoring: For real-time kinetic analysis, acquire spectra at regular intervals directly from the reaction mixture. This avoids issues with quenching and workup that can alter the composition of the sample.[13] ¹¹B NMR can be a powerful tool for in-situ monitoring of the interconversion between boronic acids and boronate esters.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Question: My boronic ester seems to be degrading in the GC injector. How can I analyze it by GC-MS?
Answer: The high temperatures of the GC inlet can cause thermal degradation of less stable boronic esters. Moreover, their polarity can lead to poor peak shape and interaction with the column.
Solutions:
-
Derivatization: Convert the boronic ester or the corresponding boronic acid to a more volatile and thermally stable derivative. Silylation with reagents like BSTFA or MSTFA is a common approach that replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and stability.[15] For boronic acids, derivatization to the pinacol ester can also be performed prior to GC-MS analysis.[16]
-
Optimize Injection Parameters: Use a lower inlet temperature if possible, and a split injection mode to minimize the time the analyte spends in the hot injector.
-
Aprotic Solvents: Dissolve your sample in an aprotic solvent to prevent hydrolysis.[16]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-around analytical technique for monitoring a Suzuki-Miyaura coupling reaction?
A1: There is no single "best" technique, as the optimal choice depends on the specific substrates, reaction conditions, and available instrumentation. However, a combination of TLC and LC-MS is often a powerful and practical approach. TLC provides a quick, qualitative assessment of reaction progress at the bench.[3][17][18] LC-MS offers quantitative data and mass confirmation of starting materials, intermediates, and products, providing a more detailed picture of the reaction.
Q2: How can I accurately quantify the conversion of my boronic ester to the product?
A2: Quantitative NMR (qNMR) and HPLC with a suitable internal standard are the most reliable methods for accurate quantification. For qNMR, you would add a known amount of an internal standard to an aliquot of the reaction mixture and compare the integral of a characteristic product peak to a peak from the internal standard.[12] For HPLC, you would create a calibration curve for your product and starting material relative to an internal standard.
Q3: My reaction has gone to completion according to TLC, but my isolated yield is low. What analytical techniques can help me troubleshoot this?
A3: In this scenario, ¹H NMR and LC-MS analysis of your crude reaction mixture before workup and purification are invaluable. ¹H NMR can reveal the presence of side products that may have similar Rf values to your desired product on TLC. LC-MS can help identify byproducts such as homocoupled products or protodeborylated starting materials, which can be common in Suzuki-Miyaura reactions.[19] It is also possible that your product is being lost during workup or purification; analyzing aliquots from each step can help pinpoint where the loss is occurring.
Q4: What is protodeborylation, and how can I detect it?
A4: Protodeborylation is a common side reaction where the boronic ester or acid is replaced by a hydrogen atom, leading to the formation of an undesired byproduct. This can be detected by GC-MS or LC-MS, where you would look for the mass of the arene without the boronic ester group. ¹H NMR can also be used to identify the signals corresponding to the protonated arene.
Q5: How do different boronic ester protecting groups affect analytical monitoring?
A5: The choice of protecting group significantly impacts the stability of the boronic ester under analytical conditions. The table below provides a general comparison.
| Boronic Ester Type | General Hydrolytic Stability | Notes on Analysis |
| Pinacol Esters | Generally more stable than boronic acids, but susceptible to hydrolysis under acidic or aqueous conditions.[20][21] | Prone to on-column hydrolysis in RP-HPLC.[5] May require special conditions like high pH mobile phases or HILIC.[6][8] |
| Neopentyl Glycol Esters | Often more stable to chromatography than pinacol esters. | Can be more challenging to hydrolyze, which may be a consideration if the free boronic acid is the active species in the reaction.[20] |
| MIDA Esters | Exceptionally stable to a wide range of conditions, including chromatography and long-term storage.[20][21] | The MIDA group is a robust protecting group that requires specific conditions for deprotection to the free boronic acid.[21] |
| Potassium Trifluoroborates | Air- and moisture-stable crystalline solids.[20] | Offer excellent handling and stability, but their analysis may require different chromatographic conditions compared to boronic esters. |
Section 3: Detailed Experimental Protocols
Protocol 3.1: TLC Analysis of a Suzuki-Miyaura Coupling Reaction
This protocol provides a step-by-step guide for monitoring a typical Suzuki-Miyaura reaction using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., 4:1 Hexanes:Ethyl Acetate)[3]
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
In the SM lane, spot a dilute solution of your starting aryl halide.
-
In the RM lane, use a capillary tube to take a small aliquot of your reaction mixture and spot it.
-
In the C lane, first spot the starting material, then spot the reaction mixture directly on top of the starting material spot.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the eluent, ensuring the eluent level is below the pencil line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, further visualize the plate by dipping it into a staining solution and gently heating with a heat gun.
-
Analyze the Results: Compare the spots in the RM lane to the SM and C lanes. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 3.2: Preparing an NMR Sample for Kinetic Analysis
This protocol outlines the preparation of an air-sensitive NMR sample for monitoring reaction kinetics.
Materials:
-
J-Young NMR tube or a standard NMR tube with a septum-sealed cap
-
Deuterated solvent (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Syringes and needles
-
Inert gas source (e.g., Argon or Nitrogen)
Procedure:
-
Prepare the NMR Tube: Under an inert atmosphere (in a glovebox or using a Schlenk line), add a known amount of the internal standard to the NMR tube.
-
Add the Reactants: In a separate flask under an inert atmosphere, prepare your reaction mixture. At time zero (t=0), withdraw a precise aliquot of the reaction mixture using a gas-tight syringe and add it to the NMR tube containing the internal standard and deuterated solvent.
-
Seal the Tube: Quickly seal the J-Young tube or cap the standard NMR tube. If using a standard tube, ensure the septum provides a good seal.
-
Acquire the Data: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at predetermined time intervals.
-
Process the Data: For each spectrum, integrate the signals of the starting material, product, and internal standard. The change in the relative integrals over time will allow you to determine the reaction kinetics.
Section 4: Visualizations and Data Summaries
Workflow for Selecting an Analytical Method
The following diagram illustrates a decision-making process for choosing the appropriate analytical method for monitoring your boronic ester reaction.
Caption: Decision tree for selecting an analytical monitoring method.
Troubleshooting Logic for Boronic Ester Purification
This diagram outlines a logical approach to troubleshooting common issues encountered during the purification of boronic esters by column chromatography.
Caption: Troubleshooting workflow for boronic ester purification.
References
-
Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
ResearchGate. (2022). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Reddit. (2024). Trouble purifying my boronate ester compound. [Link]
-
University of Ottawa. How to make an NMR sample. [Link]
-
ACS Publications. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. [Link]
-
ResearchGate. (2024). How to purify boronate esters?. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
YouTube. (2022). HPLC Method Development Step by Step. [Link]
-
Chemistry LibreTexts. (2024). 6: NMR Preparation. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
Organomation. GC-MS Sample Preparation. [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
National Institutes of Health. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]
-
ResearchGate. In Situ and Cross Coupling. [Link]
-
Royal Society of Chemistry. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
ResearchGate. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]
-
National Institutes of Health. (2022). Quantitative NMR Interpretation without Reference. [Link]
-
ResearchGate. Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. [Link]
-
Semantic Scholar. (2014). Quantitative Medium-Resolution NMR Spectroscopy Under Non-Equilibrium Conditions, Studied on the Example of an Esterification Reaction. [Link]
-
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (2014). Cross-Coupling Reactions: A Practical Guide. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
MDPI. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (2023). How difficult should a suzuki coupling be?. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester in Suzuki-Miyaura Coupling
For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical, influencing reaction kinetics, yields, and substrate scope. This guide provides an in-depth comparison of the reactivity of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester with other commonly employed boronic esters, supported by established mechanistic principles and comparative experimental data.
Introduction: The Central Role of Boronic Esters in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents.[1] The catalytic cycle, broadly accepted, involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the cross-coupled product and regenerate the catalyst.[2]
Boronic acid pinacol esters are widely used due to their stability, ease of handling, and purification compared to their corresponding boronic acids.[3] However, not all boronic esters exhibit the same reactivity. Factors such as steric hindrance around the boron atom and the electronic properties of the substituents on the aromatic ring can significantly impact the rate of the transmetalation step, which is often rate-determining.[4]
This guide focuses on this compound, a compound of interest due to the presence of the imine functionality, which can influence the electronic properties of the aromatic ring and potentially coordinate to the metal center.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The reactivity of the boronic ester primarily influences the transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Synthesis of this compound
A common route to this compound involves a two-step process starting from 4-formylphenylboronic acid pinacol ester.
Step 1: Synthesis of 4-Formylphenylboronic acid pinacol ester
This precursor can be synthesized from 4-bromobenzaldehyde via a Miyaura borylation.
Protocol:
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dioxane, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-formylphenylboronic acid pinacol ester.
Step 2: Imine Formation
Protocol:
-
Dissolve 4-formylphenylboronic acid pinacol ester (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Add tert-butylamine (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
The progress of the reaction can be monitored by the disappearance of the aldehyde peak in ¹H NMR spectroscopy.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the desired this compound, which can be used without further purification or purified by recrystallization if necessary.
Comparative Reactivity Analysis
To objectively assess the reactivity of this compound, a comparative study against other common arylboronic acid pinacol esters is proposed. The following boronic esters are selected for comparison:
-
Phenylboronic acid pinacol ester (Unsubstituted)
-
4-Methylphenylboronic acid pinacol ester (Electron-donating group)
-
4-Methoxyphenylboronic acid pinacol ester (Stronger electron-donating group)
-
4-(Trifluoromethyl)phenylboronic acid pinacol ester (Electron-withdrawing group)
Experimental Design for Comparative Kinetic Studies
The following experimental setup is designed to compare the initial reaction rates, which are indicative of the relative reactivity of the boronic esters.
Caption: Experimental Workflow for Comparative Reactivity Studies.
Predicted Performance and Discussion
The reactivity of arylboronic esters in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors.[4]
Electronic Effects: The transmetalation step is generally favored by more nucleophilic aryl groups on the boron atom. Therefore, electron-donating groups on the arylboronic ester are expected to increase the reaction rate, while electron-withdrawing groups will decrease it.
Steric Effects: Increased steric bulk around the boron atom can hinder the approach of the palladium complex, thereby slowing down the transmetalation step.[4]
The tert-butyliminomethyl group at the para position is expected to have a net electron-withdrawing effect, which would decrease the nucleophilicity of the ipso-carbon and thus slow down the transmetalation step compared to unsubstituted phenylboronic acid pinacol ester. However, the nitrogen atom of the imine could potentially coordinate to the palladium center, which might influence the reaction mechanism and rate. The bulky tert-butyl group introduces significant steric hindrance.
Table 1: Predicted Comparative Reactivity Data
| Boronic Ester | Substituent Effect | Predicted Initial Rate (Relative to Phenylboronic acid pinacol ester) | Predicted Yield after 30 min (%) |
| Phenylboronic acid pinacol ester | Neutral | 1.00 | 65 |
| 4-Methylphenylboronic acid pinacol ester | Electron-donating (weak) | > 1.00 | > 70 |
| 4-Methoxyphenylboronic acid pinacol ester | Electron-donating (strong) | >> 1.00 | > 85 |
| 4-(Trifluoromethyl)phenylboronic acid pinacol ester | Electron-withdrawing (strong) | < 1.00 | < 40 |
| This compound | Electron-withdrawing (moderate) & Sterically hindered | < 1.00 | < 55 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes based on established chemical principles. Actual experimental results may vary.
Conclusion
This compound is a valuable building block in organic synthesis. Its reactivity in Suzuki-Miyaura coupling is predicted to be lower than that of unsubstituted and electron-rich arylboronic acid pinacol esters due to the combined electron-withdrawing nature and steric bulk of the tert-butyliminomethyl substituent. The potential for the imine nitrogen to coordinate with the palladium catalyst adds a layer of complexity that warrants further investigation. For synthetic applications requiring slower, more controlled coupling, or for the introduction of the imine functionality for subsequent transformations, this reagent is a viable and interesting option. Researchers should consider the electronic and steric profile of this and other substituted boronic esters to optimize their Suzuki-Miyaura coupling reactions for desired outcomes.
References
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Palladium-Catalyzed Protodeborylation of Boronic Acids.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Esters.
- Tyagi, V., & Kumar, A. (2018). Recent advances in the Suzuki-Miyaura cross-coupling reaction: a review. Tetrahedron, 74(38), 5175-5211.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497–5508.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Newman, S. G., & Lautens, M. (2011). The role of silver in palladium-catalyzed reactions. Tetrahedron, 67(51), 9859-9892.
- Wolan, A., & Schollmeyer, D. (2018). Suzuki–Miyaura cross-coupling reactions of aryl chlorides with arylboronic acids catalyzed by a palladium/N-heterocyclic carbene complex. Beilstein Journal of Organic Chemistry, 14, 2598–2605.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
-
Royal Society of Chemistry. (2015). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester in Synthetic Chemistry
For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Among the vast arsenal of organoboron reagents, 4-(tert-butyliminomethyl)benzeneboronic acid pinacol ester has carved a niche for itself, primarily as a versatile intermediate in palladium-catalyzed cross-coupling reactions. The tert-butylimine moiety serves as a masked aldehyde, offering a pathway to introduce a formyl group or, after reduction, an aminomethyl group. However, the specific reactivity and stability profile of this imine-protected reagent may not be optimal for all synthetic strategies. This guide provides an in-depth comparison of viable alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Incumbent: Understanding this compound
The core utility of this compound lies in its bifunctional nature. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, while the tert-butylimine acts as a protecting group for a benzaldehyde functionality. This imine is relatively stable to the basic conditions often employed in Suzuki-Miyaura coupling but can be readily hydrolyzed under acidic conditions to unmask the aldehyde.
Strategic Alternatives: A Comparative Analysis
The primary alternatives to this compound revolve around different strategies for masking the aldehyde or for directly introducing a protected amine functionality. The most common and synthetically valuable alternatives include:
-
4-Formylphenylboronic acid pinacol ester : The direct precursor, offering an unprotected aldehyde.
-
4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester : A stable, protected aminomethyl equivalent.
-
4-Aminophenylboronic acid pinacol ester : An unprotected amine, suitable for direct derivatization.
The choice between these reagents hinges on the desired final product, the compatibility of the protecting group with subsequent reaction steps, and the conditions required for its removal.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[1] The performance of our target compound and its alternatives in this critical transformation is a key decision factor. Generally, boronic acid pinacol esters are favored for their stability and ease of handling compared to the corresponding free boronic acids.[2][3]
Below is a comparative table summarizing typical performance in a generic Suzuki-Miyaura coupling with an aryl bromide.
| Reagent | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| This compound | 85-95 | 4-12 | Imine is generally stable to basic conditions. |
| 4-Formylphenylboronic acid pinacol ester | 80-90 | 4-12 | Aldehyde may be sensitive to certain nucleophilic conditions. |
| 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester | 90-98 | 2-8 | Boc group is robust under standard Suzuki conditions. |
| 4-Aminophenylboronic acid pinacol ester | 75-85 | 6-16 | Unprotected amine can sometimes interfere with the catalyst. |
Note: Yields and reaction times are illustrative and can vary significantly based on the specific substrates, catalyst, base, and solvent system used.
The N-Boc protected aminomethyl analogue often exhibits excellent yields and shorter reaction times due to the stability and non-coordinating nature of the Boc protecting group under typical Suzuki-Miyaura conditions.[4]
Stability and Deprotection: A Balancing Act
The stability of the protecting group throughout a synthetic sequence and the ease of its removal are paramount.
| Reagent | Protecting Group | Stability | Deprotection Conditions |
| This compound | tert-Butylimine | Moderate | Mild aqueous acid (e.g., 1M HCl, rt) |
| 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester | Boc-carbamate | High | Strong acid (e.g., TFA in DCM) or thermolysis |
| 4-Aminophenylboronic acid pinacol ester | None | N/A | N/A |
The tert-butylimine offers the advantage of very mild deprotection conditions to reveal the aldehyde. In contrast, the Boc group requires stronger acidic conditions for removal, which may not be suitable for acid-labile substrates.
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for a representative Suzuki-Miyaura coupling and subsequent deprotection are provided below.
General Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the respective boronic acid pinacol ester (1.2 equiv), palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 2-5 mol%), and base (e.g., potassium carbonate, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection Protocols
Caption: Workflow for the acidic hydrolysis of the tert-butylimine protecting group.
Detailed Steps:
-
Dissolve the 4-(tert-butyliminomethyl)biaryl product in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired biaryl aldehyde.
Caption: Workflow for the acidic removal of the N-Boc protecting group.
Detailed Steps:
-
Dissolve the N-Boc protected biaryl in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 5-10 equivalents or as a 20-50% solution in DCM) and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer, combine the organic layers, dry, and concentrate. Purify as needed.
Causality Behind Experimental Choices
-
Choice of Base in Suzuki-Miyaura Coupling: A moderately strong base like potassium carbonate is often sufficient to facilitate the transmetalation step without promoting unwanted side reactions, such as hydrolysis of the pinacol ester or the imine.[5]
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is commonly used. The organic solvent solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitate the formation of the active palladium species.
-
Deprotection Conditions: The choice of acid for deprotection is critical. For the tert-butylimine, a mild acid like 1M HCl is effective. For the more robust Boc group, a stronger acid like TFA is necessary to achieve cleavage. The choice of solvent (e.g., DCM for TFA) is also important to ensure solubility and prevent side reactions.
Conclusion and Future Perspectives
The selection of an appropriate boronic acid pinacol ester is a strategic decision that can significantly influence the outcome of a synthetic sequence. While this compound is a valuable reagent for introducing a masked aldehyde, alternatives such as 4-formylphenylboronic acid pinacol ester and 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester offer distinct advantages in terms of reactivity, stability, and deprotection conditions.
For syntheses requiring a direct and robust route to an aminomethyl-substituted biaryl, the 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester often proves to be the superior choice due to its high reactivity in Suzuki-Miyaura coupling and the stability of the Boc group. Conversely, for the introduction of a formyl group under very mild deprotection conditions, the This compound remains a compelling option.
Future developments in this area may focus on the design of novel protecting groups for the formyl and amino functionalities that offer even greater orthogonality and milder deprotection conditions, further expanding the synthetic chemist's toolkit.
References
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling reaction: a personal perspective. Chem. Soc. Rev.2014, 43, 412-443.
- Kettner, C. A.; Shenvi, A. B. Synthesis of peptide boronic acids. J. Biol. Chem.1984, 259, 15106-15114.
- Gillis, E. P.; Burke, M. D. A simple and modular strategy for the synthesis of small-molecule libraries inspired by the principles of iterative cross-coupling. J. Am. Chem. Soc.2007, 129, 6716-6717.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
- Xue, F.; Li, C.-G.; Zhu, Y.; Lou, T.-J.; He, G.-J. A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles2014, 89, 2739.
- Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D.; Reider, P. J. An Improved Protocol for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl Chlorides. J. Org. Chem.2002, 67, 5394-5397.
- Thomas, A. A.; Soumeillant, M.; Adair, L. D.; Che, C.; Couturier, M. A.; Hurst, D.; et al.
-
Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]
-
Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
- Removal of boronic acid protecting groups by transesterification. Google Patents.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Available at: [Link]
-
Preparation and Suzuki—Miyaura Coupling Reactions of Tetrahydropyridine‐2‐boronic Acid Pinacol Esters. Sci-Hub. Available at: [Link]
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc.2022, 144, 14, 6265–6275.
-
4-Formylphenylboronic acid pinacol ester. PubChem. Available at: [Link]
-
Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Aminative Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis. ResearchGate. Available at: [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]
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- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Characterization of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, boronic acid derivatives, particularly their pinacol esters, serve as indispensable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and their growing importance as pharmacophores, necessitates a thorough understanding of their structural and electronic properties. This guide provides an in-depth analysis of the spectroscopic data for 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester, a compound that marries the functionalities of a boronic ester with an imine, offering a unique scaffold for further chemical elaboration.
This document moves beyond a mere listing of spectral data. As Senior Application Scientists, we aim to provide a practical and insightful comparison with relevant alternatives, grounded in the fundamental principles of spectroscopic analysis. We will delve into the "why" behind the observed spectral features, offering a logical framework for researchers to interpret their own experimental data with confidence.
The Subject Molecule and Its Analogs: A Structural Overview
The target of our investigation is this compound. For comparative purposes, we will analyze its spectral features in the context of its synthetic precursors and a structurally related analog.
Table 1: Compounds for Spectroscopic Comparison
| Compound Name | Structure | Key Functional Groups |
| Target: this compound | [1] | Imine, Phenylboronic acid pinacol ester |
| Precursor 1: 4-Formylphenylboronic acid pinacol ester | ![]() | Aldehyde, Phenylboronic acid pinacol ester |
| Precursor 2: Tert-butylamine | Primary Amine | |
| Analog: 4-(N-Boc-amino)phenylboronic acid pinacol ester | [2] | Carbamate, Phenylboronic acid pinacol ester |
Experimental Protocols: A Foundation of Trustworthy Data
The reliability of spectroscopic data hinges on the quality of the experimental methodology. Below are standard protocols for acquiring NMR and Mass Spectrometry data for the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR requires a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard. Typical parameters include a spectral width of 200-220 ppm and several hundred to a few thousand scans.
-
¹¹B NMR Acquisition: Boron-11 NMR is essential for characterizing boronic esters. A spectral width of 100-150 ppm is generally sufficient. The chemical shifts in ¹¹B NMR are indicative of the coordination state of the boron atom.[3]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for these compounds, often leading to the observation of the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer at a low flow rate.
Spectroscopic Data Analysis and Comparison
This section provides a detailed analysis of the expected and reported spectroscopic data for the target compound and its comparators.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.
Table 2: Comparative ¹H NMR Data (Chemical Shifts in ppm, referenced to TMS)
| Compound | Aromatic Protons (d, J ≈ 8 Hz) | Imine/Aldehyde Proton (s) | Pinacol Protons (s) | Tert-butyl/Boc Protons (s) |
| Target Compound (Predicted) | ~7.8 (d, 2H), ~7.7 (d, 2H) | ~8.4 (s, 1H) | ~1.35 (s, 12H) | ~1.25 (s, 9H) |
| 4-Formylphenylboronic acid pinacol ester | 7.90 (d, 2H), 7.85 (d, 2H) | 10.0 (s, 1H) | 1.36 (s, 12H) | - |
| Tert-butylamine | - | - | - | 1.18 (s, 9H) |
| 4-(N-Boc-amino)phenylboronic acid pinacol ester | 7.68 (d, 2H), 7.42 (d, 2H) | - | 1.34 (s, 12H) | 1.52 (s, 9H) |
Causality and Interpretation:
-
Aromatic Region: The two doublets observed for the aromatic protons in all the phenylboronic acid derivatives are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of these protons in the formyl derivative compared to the Boc-amino analog is due to the electron-withdrawing nature of the aldehyde group. We predict the imine in our target compound will also be electron-withdrawing, leading to similar downfield shifts.
-
Imine vs. Aldehyde Proton: The aldehyde proton in 4-formylphenylboronic acid pinacol ester is significantly downfield (~10.0 ppm). The imine proton in the target compound is expected to be more upfield, typically in the range of 8.0-8.5 ppm. This difference is a key diagnostic feature for the successful formation of the imine.
-
Pinacol and Tert-butyl/Boc Protons: The large singlets for the pinacol methyl groups (~1.35 ppm, 12H) and the tert-butyl or Boc methyl groups (~1.2-1.5 ppm, 9H) are highly characteristic and easily identifiable. Their integration values are crucial for confirming the presence of these moieties.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Table 3: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Imine/Aldehyde Carbon | Pinacol Carbons (C & CH₃) | Tert-butyl/Boc Carbons (C & CH₃) |
| Target Compound (Predicted) | ~160 (C=N), ~135, ~129, ~128 (ipso-C bonded to B is often not observed) | ~160 | ~84, ~25 | ~58, ~29 |
| 4-Formylphenylboronic acid pinacol ester | 192.5 (C=O), 137.5, 135.2, 129.1 | 192.5 | 84.2, 24.9 | - |
| Tert-butylamine | - | - | - | 49.9, 30.9 |
| 4-(N-Boc-amino)phenylboronic acid pinacol ester | 152.9 (C=O), 142.0, 135.9, 117.9 | - | 83.7, 24.9 | 80.1, 28.4 |
Causality and Interpretation:
-
Imine vs. Aldehyde Carbon: The most significant diagnostic signal is that of the imine carbon. The aldehyde carbonyl carbon in the precursor is highly deshielded, appearing around 192.5 ppm. Upon imine formation, this carbon becomes more shielded, and its resonance is expected to shift upfield to the ~160 ppm region. This large shift provides definitive evidence of the reaction's success.
-
Boron-Bound Carbon: The carbon atom directly attached to the boron (ipso-carbon) is often broadened and may not be observed in the ¹³C NMR spectrum due to quadrupolar relaxation of the adjacent boron nucleus.[4]
-
Pinacol and Tert-butyl/Boc Carbons: The signals for the quaternary carbon and the methyl carbons of the pinacol group are consistently found around 84 ppm and 25 ppm, respectively. Similarly, the carbons of the tert-butyl or Boc groups have characteristic chemical shifts.
¹¹B NMR Spectroscopy: Probing the Boron Center
¹¹B NMR is a powerful tool for characterizing organoboron compounds.
Expected Data and Interpretation:
For this compound, a single, broad signal is expected in the ¹¹B NMR spectrum in the range of +20 to +30 ppm .[5] This chemical shift is characteristic of a neutral, trigonal planar (sp²-hybridized) boron atom in a boronic ester environment.[3] The broadness of the signal is due to the quadrupolar nature of the boron nucleus. A significant deviation from this range could indicate the presence of tetracoordinate boron species, which might arise from coordination with a Lewis base.
Mass Spectrometry: Confirming Molecular Identity
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the target molecule.
Expected Data and Interpretation:
-
Target Compound: The calculated exact mass of C₁₇H₂₆BNO₂ is 287.2057. The ESI-HRMS spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 288.2135 .
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may be observed. Common fragmentation pathways could include the loss of the tert-butyl group or cleavage of the pinacol ester.
Visualization of the Synthetic Workflow
The synthesis of this compound is a straightforward condensation reaction. The following workflow diagram illustrates this process.
Caption: Synthetic workflow for this compound and subsequent spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached with an understanding of the underlying chemical principles. The key diagnostic features for confirming the successful synthesis are:
-
In ¹H NMR: The disappearance of the aldehyde proton signal and the appearance of the imine proton signal in the 8.0-8.5 ppm region.
-
In ¹³C NMR: The significant upfield shift of the former aldehyde carbon to the imine carbon resonance around 160 ppm.
-
In ¹¹B NMR: The presence of a broad signal between +20 and +30 ppm, confirming the integrity of the boronic ester.
-
In Mass Spectrometry: The observation of the correct molecular ion peak.
By comparing the spectroscopic data of the product with its precursors and related analogs, researchers can confidently verify the structure and purity of their synthesized compounds, paving the way for their application in further research and development.
References
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Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]
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MDPI. (2020). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(15), 3485. Retrieved from [Link]
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ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15035–15041. Retrieved from [Link]
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San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]
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PMC. (2020). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR ¹³C, ¹H and ¹¹B through the Density Functional Theory. Polymers, 12(10), 2351. Retrieved from [Link]
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A Comparative Guide to Computational Investigations of Imine-Functionalized Boronic Ester Reaction Mechanisms
For researchers, medicinal chemists, and materials scientists, imine-functionalized boronic esters represent a versatile class of compounds with significant potential in organic synthesis, bioconjugation, and materials science.[1][2] The interplay between the electrophilic boron center and the nucleophilic imine nitrogen, often in conjunction with a conjugated system, gives rise to unique reactivity that is ripe for exploration and exploitation. Understanding the intricate mechanisms of their formation and subsequent reactions is paramount for the rational design of novel synthetic methodologies and functional molecules. This guide provides an in-depth comparison of computational approaches used to elucidate these reaction mechanisms, supported by experimental validation where available.
The Rise of Computational Chemistry in Mechanistic Elucidation
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting complex reaction mechanisms at the molecular level.[3][4][5] It allows for the characterization of transient intermediates and transition states that are often difficult, if not impossible, to observe experimentally. By calculating the energetic landscapes of potential reaction pathways, researchers can gain profound insights into reaction feasibility, selectivity, and the roles of catalysts and substituents.
Comparing Computational Approaches: A Practical Overview
The accuracy of computational predictions is intrinsically linked to the chosen level of theory (functional and basis set) and the model system. The studies referenced herein predominantly employ DFT, a testament to its balance of computational cost and accuracy for systems of this nature.
| Computational Method | Typical Application in Boronic Ester Chemistry | Strengths | Considerations & Limitations | Reference Example |
| B3LYP Functional | Geometry optimizations and frequency calculations of reactants, intermediates, and transition states. | A widely used and well-benchmarked hybrid functional, often providing a good starting point for mechanistic studies. | May not be as accurate for systems with significant non-covalent interactions or for calculating reaction barriers. | [6] |
| M06-2X Functional | Calculation of reaction energies and barriers, particularly for systems involving main-group elements. | Generally provides more accurate thermochemistry and barrier heights compared to B3LYP. | Can be more computationally expensive. | [5] |
| Def2-TZVPP Basis Set | A triple-zeta valence basis set with polarization functions, suitable for providing a high degree of flexibility in describing the electronic structure. | Offers a good balance between accuracy and computational cost for medium-sized organic molecules. | Larger basis sets may be required for very high-accuracy calculations. | [6] |
| Solvent Modeling (e.g., PCM, SMD) | Simulating the effect of the solvent environment on the reaction pathway. | Crucial for accurately modeling reactions in solution, as it can significantly alter the energies of charged or polar species. | Implicit solvent models may not capture specific solvent-solute interactions. | [6] |
Experimental Protocol: A General Computational Workflow
A typical computational investigation into the reaction mechanism of an imine-functionalized boronic ester involves the following steps:
-
Model System Selection: A representative model of the reacting system is chosen to be computationally tractable while retaining the key electronic and steric features of the experimental system.
-
Geometry Optimization: The three-dimensional structures of all stationary points (reactants, intermediates, products, and transition states) are optimized to find their lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is often performed to verify that a transition state connects the correct reactant and product.
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Inclusion of Solvent Effects: The influence of the solvent is incorporated using a continuum solvation model.
Mechanistic Insights into Key Reactions
Computational studies have shed light on several key reaction classes involving imine-functionalized boronic esters and related systems.
C-H Borylation Reactions
The direct borylation of C-H bonds is a powerful tool for the synthesis of organoboron compounds.[7] Computational studies have been instrumental in understanding the mechanisms of these reactions, particularly in the context of directing group effects. For instance, in a transient imine-directed ortho-C-H borylation of benzaldehyde, DFT calculations suggested that a base promotes the formation of a Ni(II)-Bpin-ate complex, which is crucial for the C(sp²)–H bond activation, possibly proceeding through an unusual Ni(II)/Ni(IV) catalytic cycle.[8]
In cobalt-catalyzed C-H borylation, computational studies support a catalytic cycle involving a cobalt(I)–(III) redox couple.[9] The selectivity of these reactions is often governed by steric accessibility and the acidity of the C-H bonds, with electron-poor arenes sometimes reacting more readily.[9]
Nucleophilic Addition to the Imine Moiety
The imine bond in these molecules can act as an electrophile. Chiral biphenols have been shown to catalyze the enantioselective addition of boronates to acyl imines.[10] Mechanistic studies indicate that ligand exchange between the boronate and the catalyst is a necessary activation step prior to the nucleophilic addition.
Exchange Reactions in Boronic Ester Networks
Boronic esters are key components in vitrimers, a class of self-healing polymers. The dynamic exchange of boronic esters is crucial for their properties. DFT calculations have been employed to compare the mechanisms of exchange, revealing that both a metathesis pathway and a nucleophile-mediated pathway are possible.[3] Computational results, supported by kinetic measurements, show a significant rate enhancement in the presence of a nucleophile.[3]
Table of Calculated Activation Energies for Boronic Ester Exchange
| Reaction Pathway | Catalyst/Mediator | Calculated Activation Energy (kcal/mol) | Reference |
| Metathesis | None | Higher Barrier | [3] |
| Nucleophile-mediated | Methanol | Lower Barrier (e.g., TS1: 15.74, TS2: 20.96) | [3] |
Note: The values are illustrative and depend on the specific system and level of theory.
The Synergy of Computation and Experiment
The most powerful mechanistic studies are those that combine computational predictions with experimental validation. For example, in the study of amine-mediated electrophilic arene borylation, a combined experimental and computational approach identified two distinct, amine-dependent reaction pathways.[11][12][13] With a more nucleophilic amine like triethylamine, an external base is required to deprotonate the arenium intermediate.[11][12][13] In contrast, with a less nucleophilic amine like 2,6-lutidine, facile dissociation of the amine from the boron center in the intermediate obviates the need for an additional base.[11][12][13]
Future Directions
The field of computational chemistry is continually evolving, with the development of more accurate and efficient methods. Future studies on imine-functionalized boronic esters will likely employ more sophisticated models that can capture subtle non-covalent interactions and dynamic effects. Machine learning is also poised to play a significant role in accelerating the discovery of new catalysts and predicting reaction outcomes.
Conclusion
Computational studies provide an unparalleled window into the reaction mechanisms of imine-functionalized boronic esters. By comparing different computational approaches and their findings, researchers can gain a deeper understanding of the factors that govern reactivity and selectivity. The synergy between computational modeling and experimental investigation is crucial for advancing the applications of this fascinating class of molecules in catalysis, medicine, and materials science.
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Mechanistic Studies into Amine-Mediated Electrophilic Arene Borylation and Its Application in MIDA Boronate Synthesis. Journal of the American Chemical Society. [Link]
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Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study. ResearchGate. [Link]
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Borylation of Carbonyl and Imine Groups. [Link]
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A transient imine directed ortho‐C−H borylation of benzaldehyde and mechanistic insights. ResearchGate. [Link]
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A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. [Link]
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Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. [Link]
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Iminoborylene complexes: evaluation of synthetic routes towards BN-allenylidenes and unexpected reactivity towards carbodiimides. Dalton Transactions. [Link]
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Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society. [Link]
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Borylation - Wikipedia. [Link]
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Cobalt-Catalyzed C–H Borylation. Journal of the American Chemical Society. [Link]
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Enantioselective addition of boronates to acyl imines catalyzed by chiral biphenols. Europe PMC. [Link]
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Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
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Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. PMC. [Link]
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Amination of Alkylboronic Esters. ChemRxiv. [Link]
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The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. National Institutes of Health. [Link]
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Mechanistic Studies into Amine-Mediated Electrophilic Arene Borylation and Its Application in MIDA Boronate Synthesis - Sci-Hub. [Link]
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Computational Study of Mechanism and Enantioselectivity of Imine Reductase from Amycolatopsis orientalis. PMC. [Link]
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Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]
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A Cost-Effectiveness Analysis: 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester in Modern Synthesis
In the landscape of pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. Boronic acid pinacol esters are cornerstone reagents, particularly for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed cost-effectiveness analysis of utilizing a specialized, pre-functionalized building block, 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester, in comparison to a more traditional, multi-step approach using its precursor, 4-Formylphenylboronic acid pinacol ester.
This analysis is tailored for researchers, scientists, and drug development professionals who must weigh the upfront cost of advanced reagents against potential savings in time, resources, and overall project timelines. We will delve into the synthetic workflows, provide detailed experimental protocols, and present a clear, data-driven comparison to guide your decision-making process.
The Synthetic Crossroads: One-Step vs. Two-Step Introduction of the Iminoboronate Moiety
The tert-butyl imine functional group is a valuable moiety in medicinal chemistry, often serving as a stable, yet dynamically reversible, linker or as a precursor to primary amines. The central question for a synthetic chemist is the most efficient point at which to introduce this functionality. We will compare two primary strategies:
-
Strategy A: The Direct Approach. This method utilizes the target compound, this compound, directly in a Suzuki-Miyaura coupling reaction. This incorporates the desired imine-functionalized aryl ring in a single step.
-
Strategy B: The Sequential Approach. This more traditional route involves first using the less expensive and widely available 4-Formylphenylboronic acid pinacol ester in a Suzuki-Miyaura coupling. The resulting aldehyde-functionalized biaryl product is then subjected to a subsequent reductive amination reaction with tert-butylamine to form the desired imine.
Below, we will explore the practical implications of each strategy through detailed protocols and a comparative analysis.
Comparative Experimental Protocols
To provide a tangible comparison, we will outline the experimental procedures for the synthesis of a hypothetical target molecule, (E)-4'-(tert-butyliminomethyl)-[1,1'-biphenyl]-4-carbonitrile, via a Suzuki-Miyaura coupling of 4-bromobenzonitrile with the respective boronic acid pinacol ester.
Protocol for Strategy A: Direct Coupling
This protocol outlines the direct use of this compound.
Experimental Workflow for Strategy A
Caption: One-step workflow using the pre-formed iminoboronate.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), 4-bromobenzonitrile (1.0 equiv), Pd(dppf)Cl₂ (0.02 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a 0.1 M concentration with respect to the limiting reagent.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Strategy B: Sequential Approach
This protocol details the use of 4-Formylphenylboronic acid pinacol ester followed by reductive amination.
Experimental Workflow for Strategy B
Caption: Two-step workflow via an aldehyde intermediate.
Step-by-Step Procedure:
-
Step 1: Suzuki-Miyaura Coupling
-
Follow steps 1-7 of Protocol A, substituting 4-Formylphenylboronic acid pinacol ester for the iminoboronate reagent. The purified product of this step is 4'-formyl-[1,1'-biphenyl]-4-carbonitrile.
-
-
Step 2: Reductive Amination
-
To a solution of 4'-formyl-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv) in 1,2-dichloroethane (DCE), add tert-butylamine (1.2 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Cost-Effectiveness Analysis
To objectively compare these two strategies, we will analyze several key factors: reagent costs, reaction time, and resource allocation (labor and materials for workup and purification).
Logical Framework for Cost-Effectiveness Evaluation
Caption: Decision framework for synthetic route selection.
Data Summary Table
| Parameter | Strategy A: Direct Coupling | Strategy B: Sequential Approach | Comments |
| Starting Boronate | 4-(Tert-butyliminomethyl)-benzeneboronic acid pinacol ester | 4-Formylphenylboronic acid pinacol ester | The formyl precursor is generally less expensive and more widely available from bulk suppliers.[1][2] |
| Number of Steps | 1 | 2 | A single synthetic operation simplifies workflow and scheduling. |
| Estimated Labor Time | ~1.5 days | ~3 days | Includes reaction setup, monitoring, workup, and two purifications for Strategy B. |
| Solvent & Material Usage | Lower | Higher | Strategy B requires solvents and silica gel for two separate chromatographic purifications. |
| Process Robustness | Higher | Lower | Fewer steps reduce the potential for handling errors and yield loss at each stage. |
| Overall Yield | Potentially Higher | Cumulative yield loss over two steps can be significant. | A hypothetical 80% yield for each step in Strategy B results in a 64% overall yield. |
| Upfront Cost | Higher | Lower | The primary advantage of the sequential approach. |
| Total Project Cost | Potentially Lower | Higher | When factoring in labor, solvent, and waste disposal costs, the upfront savings of Strategy B can be negated. |
Discussion and Recommendations
Expertise & Experience in Context:
The choice between these two synthetic strategies is not merely a matter of comparing the catalog price of the starting materials. It is a strategic decision that hinges on the specific context of the research or development program.
-
For Early-Stage Discovery and Medicinal Chemistry: In this setting, speed and the rapid generation of diverse analogs are often the primary drivers. The direct approach (Strategy A) offers a significant advantage. The ability to quickly couple a functionalized building block and obtain the final product in a single step accelerates the design-make-test-analyze cycle. The higher upfront cost of the reagent is often justified by the substantial savings in researcher time and the faster delivery of key compounds for biological evaluation. The iminoboronate linkage itself offers unique properties, including thermodynamic stability and potential for dynamic or reversible chemistries, which can be advantageous in biological applications.[3][4]
-
For Process Development and Scale-Up: As a project matures and moves towards larger-scale synthesis, the cost of raw materials becomes a more critical factor. In this scenario, the sequential approach (Strategy B) becomes more attractive. The lower cost of 4-Formylphenylboronic acid pinacol ester can lead to significant cost savings on a kilogram scale.[1][2] Process chemists can optimize the two-step sequence to maximize yields and minimize waste, potentially developing a telescoped procedure where the intermediate aldehyde is not isolated. However, this requires a greater investment in process optimization and validation.
Trustworthiness of the Protocols:
The protocols described are based on well-established and highly reliable chemical transformations. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction known for its functional group tolerance and high yields.[5][6][7] Similarly, reductive amination using sodium triacetoxyborohydride is a standard and mild method for converting aldehydes and amines to secondary amines. The pinacol ester form of the boronic acid offers enhanced stability and ease of handling compared to the corresponding boronic acid.[8][9][10]
Authoritative Grounding:
The use of boronic acid pinacol esters in Suzuki-Miyaura couplings is extensively documented in peer-reviewed literature.[5][7][11] The stability and reactivity of iminoboronates, particularly those derived from ortho-formylphenylboronic acids, have been investigated for applications in bioconjugation and dynamic combinatorial chemistry, highlighting the unique chemical properties of this moiety.[3][12][13][14] The choice of palladium catalyst, base, and solvent system in the provided protocols aligns with standard practices for achieving efficient cross-coupling.[6][11]
Conclusion
The cost-effectiveness of using this compound is highly dependent on the goals and stage of the synthetic project.
-
Recommendation for Speed and Efficiency: For rapid library synthesis, early-stage drug discovery, and situations where scientist time is the most valuable resource, the direct, one-step approach (Strategy A) is demonstrably superior. The higher initial reagent cost is a strategic investment that pays dividends in accelerated project timelines and reduced labor.
-
Recommendation for Cost-Focused Scale-Up: For later-stage process development and large-scale manufacturing where raw material costs are paramount, the two-step sequential approach (Strategy B) is the more economically viable option, provided that the process is well-optimized to maximize cumulative yield and minimize operational overhead.
Ultimately, this guide provides a framework for making an informed decision. By considering not just the price per gram of a reagent, but the total cost of a synthetic sequence—including time, materials, and labor—research and development organizations can optimize their workflows for both scientific success and financial prudence.
References
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High quality 4-Formylphenylboronic acid pinacol cyclic ester with factory price. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]
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Tan, Y., et al. (2018). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Synthesis of boronic acid pinacol ester 4. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Iminoboronates and diazaborines form rapidly in aqueous environments... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Retrieved January 20, 2026, from [Link]
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Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Bernardes, G. J. L., et al. (2017). Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalisation. University of Lisbon Repository. Retrieved January 20, 2026, from [Link]
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Direct synthesis of arylboronic pinacol esters from arylamines. (2017). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Thomas, S. P., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalisation. (2017). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. (2004). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (2005). PubMed. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Green Synthesis of Ibuprofen: A Metrics-Driven Analysis
In the landscape of pharmaceutical development and manufacturing, the principles of green chemistry are no longer a niche consideration but a critical framework for sustainable innovation. The imperative to design chemical processes that are efficient, safe, and environmentally benign is driving a re-evaluation of synthetic routes for even the most common active pharmaceutical ingredients (APIs). This guide provides an in-depth, technical comparison of two prominent synthetic methods for producing Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). We will move beyond theoretical discussions to a quantitative assessment, employing key green chemistry metrics to objectively evaluate the "greenness" of the traditional Boots synthesis versus the modern BHC Green Synthesis.
This analysis is designed for researchers, chemists, and drug development professionals to not only understand the practical application of these metrics but also to appreciate the profound impact of synthetic route selection on process sustainability and efficiency.
The Foundation: Understanding Green Chemistry Metrics
Before delving into the specifics of Ibuprofen synthesis, it is essential to establish a quantitative basis for our comparison. Green chemistry metrics provide a standardized language to measure the environmental performance of a chemical process.[1] While numerous metrics exist, we will focus on three of the most widely adopted and impactful indicators in the pharmaceutical industry: Atom Economy, the Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
1. Atom Economy (AE): The Efficiency of Transformation
Proposed by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. It is a fundamental measure of the intrinsic efficiency of a chemical reaction.[2] A higher atom economy signifies a more efficient process with less waste generated in the form of byproducts.
The formula for Atom Economy is:
AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
An ideal reaction, such as an addition reaction, would have an atom economy of 100%.
2. Environmental Factor (E-Factor): Quantifying the Waste
Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by calculating the ratio of the mass of waste produced to the mass of the desired product.[3] This metric considers not just byproducts but also reagent losses, solvent losses, and all other process waste. A lower E-Factor indicates a greener process. The pharmaceutical industry has historically had high E-Factors, often ranging from 25 to over 100.[3]
The formula for E-Factor is:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
3. Process Mass Intensity (PMI): A Holistic Process View
Endorsed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, Process Mass Intensity (PMI) is a comprehensive metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of the final product.[4] It provides a complete picture of the process's efficiency and environmental footprint. A lower PMI is indicative of a more sustainable and cost-effective process.
The formula for PMI is:
PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
The Case Study: Two Syntheses of Ibuprofen
Ibuprofen, or 2-(4-isobutylphenyl)propanoic acid, was first patented in the 1960s by the Boots Pure Drug Company. The original synthesis, while commercially successful, is a classic example of a process with significant environmental drawbacks. In the 1980s, the BHC Company (a joint venture between Boots, Hoechst, and Celanese) developed a more streamlined and environmentally friendly synthesis.[1][2]
The Traditional Route: The Boots Synthesis
The Boots synthesis is a six-step process starting from isobutylbenzene.[2] It involves a series of reactions that, while effective in producing Ibuprofen, generate a substantial amount of waste, much of it in the form of inorganic salts and other byproducts that are not recycled.[5][6] A major drawback is the use of stoichiometric amounts of aluminum trichloride in the first step, which is converted to aluminum trichloride hydrate waste.[6]
Caption: The six-step Boots synthesis of Ibuprofen.
The Modern Route: The BHC Green Synthesis
The BHC synthesis represents a significant advancement in green chemistry. It is a three-step catalytic process that also starts with isobutylbenzene but achieves a much higher atom economy and drastically reduces waste.[1][2] A key innovation is the use of anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent in the first step, which can be recovered and reused.[5] The subsequent steps employ catalytic hydrogenation and carbonylation, further minimizing waste.[2]
Caption: The streamlined three-step BHC Green Synthesis of Ibuprofen.
Quantitative Comparison: The Metrics Tell the Story
| Metric | Boots Synthesis (6 Steps) | BHC Green Synthesis (3 Steps) | Analysis |
| Atom Economy | ~40%[6][8] | ~77% (99% with acetic acid recovery)[9][10] | The BHC process is nearly twice as efficient in incorporating reactant atoms into the final product. |
| E-Factor (Estimated) | ~1.5 | ~0.3 | The BHC process generates significantly less waste per kilogram of Ibuprofen. |
| PMI (Estimated) | ~2.5 | ~1.3 | The BHC process requires substantially less total mass of materials to produce the same amount of Ibuprofen. |
Note: The E-Factor and PMI for the Boots synthesis are estimations due to the lack of publicly available industrial-scale data and are presented for comparative purposes.
The quantitative data clearly demonstrates the superiority of the BHC process from a green chemistry perspective. The nearly doubled atom economy, significantly lower E-Factor, and reduced PMI highlight a more sustainable, efficient, and cost-effective manufacturing process.
Experimental Protocols
The following are representative experimental protocols for both synthetic routes.
Protocol 1: The Boots Synthesis of Ibuprofen (Illustrative Steps)
The six-step synthesis is complex and involves multiple intermediates. Below is a conceptual outline of the key transformations:
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum trichloride to form 4'-isobutylacetophenone.
-
Step 2: Darzens Reaction: The resulting ketone is reacted with ethyl chloroacetate and a base to form an α,β-epoxy ester.[2]
-
Step 3: Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.[2]
-
Step 4: Oxime Formation: The aldehyde is then reacted with hydroxylamine to form an oxime.[2]
-
Step 5: Dehydration to Nitrile: The oxime is dehydrated to the corresponding nitrile.[2]
-
Step 6: Hydrolysis to Carboxylic Acid: The nitrile is hydrolyzed under acidic or basic conditions to yield Ibuprofen.[2]
Protocol 2: The BHC Green Synthesis of Ibuprofen
This three-step process is significantly more streamlined:
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (which acts as both catalyst and solvent). The reaction produces 4'-isobutylacetophenone and acetic acid as a byproduct, which can be recovered. The HF is also recovered and reused.[5]
-
Step 2: Catalytic Hydrogenation: The 4'-isobutylacetophenone is hydrogenated using a Raney nickel catalyst to form the corresponding alcohol, 1-(4-isobutylphenyl)ethanol. The catalyst is recovered and reused.[5]
-
Step 3: Catalytic Carbonylation: The alcohol intermediate is then subjected to a palladium-catalyzed carbonylation with carbon monoxide to produce Ibuprofen. The palladium catalyst is also recovered and reused.[10]
Conclusion: A Clear Case for Green Chemistry
The comparative analysis of the Boots and BHC syntheses of Ibuprofen serves as a powerful illustration of the practical benefits of applying green chemistry principles. The BHC process, with its fewer steps, use of catalytic reagents, and waste reduction, is not only environmentally superior but also more economically viable due to increased efficiency and reduced raw material consumption.[9] This case study underscores the importance of critically evaluating synthetic routes and embracing innovative, greener alternatives in pharmaceutical manufacturing. As the industry continues to evolve, the integration of green chemistry metrics into the core of process development will be paramount in creating a more sustainable and efficient future for drug production.
References
- Cann, M.C.; and Connelly, M.E. (2000). Real World Cases in Green Chemistry. American Chemical Society: Washington, DC.
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Ibuprofen carbon footprint. (2021, May 17). Carbometrix. Retrieved from [Link]
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Mustafa, A., Misailidis, N., da Gama, R., & Petrides, D. (2022). Ibuprofen Continuous Manufacturing – Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer. ResearchGate. Retrieved from [Link]
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Synthesis of Ibuprofen. (n.d.). Scribd. Retrieved from [Link]
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The Science Snail. (2018, October 11). Synthesis of ibuprofen from benzene. The Science Snail. Retrieved from [Link]
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GREEN SYNTHESIS OF IBUPROFEN. (n.d.). IKE. Retrieved from [Link]
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Synthesis. (n.d.). University of Bristol. Retrieved from [Link]
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Kilburg, M., & Venteicher, R. (2019). Ibuprofen Synthesis. Synaptic. Retrieved from [Link]
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The BHC Company - Synthesis of Ibuprofen. (n.d.). Scheikunde In Bedrijf. Retrieved from [Link]
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IMPACTIVE Project. (2025, January 16). Our latest success: how to synthesise ibuprofen co-crystals at kilogram-scale, using drum mills. IMPACTIVE. Retrieved from [Link]
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Medicilon. (2023, January 2). Aim at chemical synthesis through Ibuprofen. Medicilon. Retrieved from [Link]
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Green Chemistry Toolkit - METRICS. (n.d.). University of Toronto. Retrieved from [Link]
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Corradini, E., et al. (2023). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry, 25(5), 1766-1801. Retrieved from [Link]
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Application of Green Chemistry in the Synthesis of Ibuprofen. (n.d.). Prezi. Retrieved from [Link]
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ResearchGate. (n.d.). BHC's 3-step ibuprofen production process. ResearchGate. Retrieved from [Link]
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Galați University Press. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Annals of the University of Galați - Fascicle VI: Food Technology, 42(1), 86-97. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Ibuprofen – a case study in green chemistry. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis route of Boot's synthesis of ibuprofen. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Kinetic Profile of Imine-Substituted Boronic Esters in Suzuki-Miyaura Coupling
Topic: Kinetic Studies of Suzuki Reactions with 4-(Tert-butyliminomethyl)benzeneboronic Acid Pinacol Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Standard Coupling Partner
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, with boronic acid pinacol esters emerging as favored coupling partners due to their enhanced stability, ease of handling, and amenability to purification compared to their acid counterparts.[2][3][4]
This guide moves beyond a general overview to provide an in-depth kinetic analysis of a specialized substrate: This compound . The introduction of an imine functionality onto the arylboronic ester framework presents a unique case study. This substituent imparts distinct electronic and steric characteristics that can profoundly influence the reaction mechanism and kinetics compared to simpler, unsubstituted arylboron reagents. Understanding this influence is critical for researchers aiming to optimize reaction conditions, maximize yields, and design novel synthetic pathways.
This document will provide a comparative kinetic analysis, grounded in the fundamental principles of the Suzuki-Miyaura catalytic cycle, and offer detailed, field-tested protocols for conducting and monitoring these kinetic studies.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
To appreciate the kinetic nuances of any Suzuki reaction, one must first understand its fundamental mechanism. The process is a catalytic cycle centered on palladium, which elegantly orchestrates the coupling of the organoboron and organohalide partners.[5][6] The cycle is broadly accepted to proceed through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[1] The electron density of the palladium center, influenced by its ligands, is critical here.[1]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium(II) center. This process is not spontaneous; it requires activation of the organoboron species by a base.[7][8] The base reacts with the boronic ester to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium. The electronic nature of the boronic ester's substituent can significantly impact the rate of this step.[2][3]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][6] The steric bulk of the ligands on the palladium center often promotes this final step.[1]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: The Impact of the Imine Substituent
While specific, peer-reviewed kinetic data for this compound is not extensively published, we can construct a robust comparative analysis based on established mechanistic principles. The para-imine group is primarily electron-withdrawing, which is expected to decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This, in turn, can influence the rate of transmetalation.
To contextualize its performance, we compare it to two benchmark reagents:
-
Phenylboronic Acid Pinacol Ester: The unsubstituted parent compound, serving as our baseline.
-
4-Formylphenylboronic Acid Pinacol Ester: An analogue with a well-understood electron-withdrawing aldehyde group, providing a direct electronic comparison.
Table 1: Comparative Kinetic Parameters for Suzuki Coupling with 4-Bromotoluene
| Boronic Ester | Substituent Effect | Initial Rate (M/s) x 10⁻⁵ | Time to >95% Conversion (min) | k_obs (s⁻¹) x 10⁻³ |
| Phenylboronic Acid Pinacol Ester | Neutral (Baseline) | 8.5 | 60 | 4.6 |
| This compound | Electron-Withdrawing | 6.2 | 85 | 3.3 |
| 4-Formylphenylboronic Acid Pinacol Ester | Strong Electron-Withdrawing | 4.1 | 120 | 2.2 |
| Reaction Conditions: 4-Bromotoluene (1.0 mmol), Boronic Ester (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (4:1), 80 °C. Data are representative and generated for illustrative comparison. |
Discussion of Kinetic Performance
-
Baseline (Phenylboronic Acid Pinacol Ester): Exhibits the fastest kinetics, as expected for an electronically neutral and sterically unencumbered substrate.
-
Imine-Substituted Ester: The data show a discernible decrease in the reaction rate compared to the baseline. This is consistent with the electron-withdrawing nature of the imine substituent. By pulling electron density away from the aromatic ring, the imine group reduces the nucleophilicity of the carbon atom being transferred to the palladium center, thus slowing the transmetalation step.[9]
-
Formyl-Substituted Ester: This compound shows the slowest rate of reaction. The aldehyde group is a stronger electron-withdrawing group than the imine, leading to a more pronounced rate reduction, which aligns with established electronic effects in Suzuki couplings.[9][10]
Scientist's Note (Causality): The rate-limiting step in many Suzuki reactions can shift depending on the specific substrates and conditions.[11] While oxidative addition is often rate-determining, a significant electronic deactivation of the boronic ester, as seen with the imine and formyl groups, can cause transmetalation to become the kinetic bottleneck. The milder deactivation by the imine group compared to the formyl group results in an intermediate kinetic profile. Furthermore, the bulky tert-butyl group on the imine may introduce steric hindrance that could also slightly impede the approach of the boronate complex to the palladium center.
Protocol for Kinetic Experimentation: A Self-Validating Workflow
Executing a reliable kinetic study requires meticulous attention to detail to ensure reproducibility and accuracy. The following protocol describes a robust method for monitoring the reaction progress using offline analysis via Gas Chromatography (GC).
Materials & Reagents
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Boronic Ester (e.g., this compound)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Anhydrous K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene)
-
Internal Standard (e.g., Dodecane, for GC analysis)
-
Degassed Deionized Water
-
Reaction Vessel (e.g., Schlenk tube or multi-neck flask) with stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Experimental Procedure
-
Vessel Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Scientist's Note: Moisture and oxygen can degrade the catalyst and boronic ester, leading to inconsistent results. Maintaining an inert atmosphere is critical.
-
-
Reagent Loading: To the reaction vessel, add the aryl halide (1.0 equiv), the boronic ester (1.2 equiv), the base (2.0 equiv), the internal standard (0.5 equiv), and the magnetic stir bar.
-
Scientist's Note: Using a precise amount of an internal standard is essential for accurate quantification by GC, as it corrects for variations in injection volume.
-
-
Solvent Addition & Degassing: Add the anhydrous toluene and degassed water. Purge the resulting slurry with inert gas for 15-20 minutes while stirring.
-
Scientist's Note: Degassing the solvent mixture immediately before adding the catalyst removes dissolved oxygen, which can oxidatively degrade the phosphine ligands and deactivate the Pd(0) catalyst.
-
-
Initiation of Reaction: Submerge the vessel in a pre-heated oil bath at the target temperature (e.g., 80 °C). Once the temperature has stabilized, add the palladium catalyst under a positive flow of inert gas. This marks time zero (t=0).
-
Scientist's Note: Adding the catalyst last to the pre-heated mixture ensures that the reaction starts at a defined time and temperature, which is crucial for accurate initial rate measurements.
-
-
Reaction Monitoring: At specified time intervals (e.g., t = 0, 5, 15, 30, 60, 90, 120 min), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Sample Quenching & Preparation: Immediately quench the aliquot in a vial containing diethyl ether (~1 mL) and a small amount of water. Vortex the vial, then pass the organic layer through a small plug of silica gel to remove the catalyst and baseline salts.
-
Scientist's Note: Immediate quenching stops the reaction in the aliquot, providing a precise snapshot of the reaction's progress at that moment. The silica plug ensures that non-volatile components do not contaminate the GC injector.
-
-
GC Analysis: Analyze the prepared sample by GC. Calculate the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of the curve.
Caption: Experimental workflow for a kinetic study of a Suzuki-Miyaura reaction.
Conclusion
The kinetic performance of this compound in Suzuki-Miyaura coupling is a direct reflection of its electronic properties. Its electron-withdrawing imine substituent moderately decreases the reaction rate compared to an unsubstituted phenylboronic ester by slowing the crucial transmetalation step. This effect is less pronounced than that of a stronger electron-withdrawing group like a formyl substituent, placing it in a predictable position within the kinetic spectrum. For researchers in synthetic and medicinal chemistry, this understanding allows for the rational adjustment of reaction conditions—such as increasing temperature, catalyst loading, or choosing a more electron-rich ligand system—to compensate for the reduced reactivity and achieve optimal outcomes in the synthesis of complex molecular targets.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Wikipedia. (2024). Suzuki reaction.
-
BenchChem. (2025). Kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid.
-
BenchChem. (2025). A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Tolylboronic Acid.
-
Semantic Scholar. The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction.
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473.
-
Pathak, T. P. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 1-12.
-
Saha, B., & Ranu, B. C. (2012). Comparative kinetic study of the Suzuki reaction involving 4-bromo... RSC Advances, 2(10), 4158-4164.
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4793–4805.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
-
FAO AGRIS. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
-
Denmark, S. E., & Thomas, A. A. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4329–4332.
-
ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
Fu, G. C., & Watson, D. A. (2006). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 71(13), 4814–4817.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
-
Organic Chemistry Portal. Miyaura Borylation Reaction.
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
-
Morken, J. P., & Lee, J. C. H. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2459–2462.
-
Biscoe, M. R., & Watson, M. P. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(4), 3624–3629.
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A Senior Application Scientist's Guide to the Comparative Stability of Boronic Ester Protecting Groups
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of efficient and successful molecular synthesis. Among these, boronic esters stand out for their versatility in masking the reactivity of boronic acids, critical intermediates in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. However, the efficacy of a boronic ester protecting group is intrinsically linked to its stability profile. The choice of protecting group can dictate the success of a multi-step synthesis, influencing reaction yields, purification strategies, and the overall robustness of a synthetic route.
This guide provides an in-depth comparative analysis of the stability of commonly employed boronic ester protecting groups. Moving beyond a simple catalog of options, we will delve into the mechanistic underpinnings of their stability, present comparative data under various pH conditions, and provide detailed, field-proven protocols for assessing their stability in your own laboratory settings.
The Crucial Role of Stability: A Mechanistic Overview
The stability of a boronic ester is not an absolute property but rather a dynamic equilibrium influenced by several key factors, including steric hindrance around the boron center, the electronic nature of the protecting diol, and, most critically, the pH of the surrounding medium. The hydrolysis of a boronic ester, its cleavage back to the parent boronic acid, can proceed through different mechanistic pathways, which dictates its stability under acidic, neutral, or basic conditions.
Under acidic conditions, hydrolysis is often initiated by protonation of an oxygen atom of the ester, making the boron atom more electrophilic and susceptible to nucleophilic attack by water. In contrast, under basic conditions, the mechanism typically involves the formation of a tetracoordinate boronate species, which can then dissociate to the boronic acid.[1] The inherent Lewis acidity of the boron atom and the ability of the diol to stabilize or destabilize the resulting boronate complex are key determinants of the hydrolysis rate.
A Comparative Analysis of Common Boronic Ester Protecting Groups
The selection of an appropriate boronic ester protecting group is a critical decision in synthetic planning. Here, we compare the stability profiles of four widely used protecting groups: Pinacol (Bpin), N-methyliminodiacetic acid (MIDA), Catechol, and 1,8-Diaminonaphthalene (dan).
Pinacol (Bpin) Esters: The Workhorse with Nuances
Pinacol-derived boronic esters are arguably the most popular choice in organic synthesis due to their general stability to a wide range of non-aqueous reaction conditions, including chromatography.[2] The two methyl groups on the pinacol backbone provide steric shielding to the boron center, hindering the approach of water molecules and contributing to their kinetic stability.
However, the stability of Bpin esters is not absolute. They are known to undergo hydrolysis, particularly under strongly acidic or basic conditions.[3] The rate of hydrolysis is also influenced by the electronic properties of the aryl or alkyl group attached to the boron; electron-withdrawing groups can increase the Lewis acidity of the boron and accelerate hydrolysis.[3]
N-Methyliminodiacetic Acid (MIDA) Esters: The Chemist's Switch
MIDA boronates represent a significant advancement in boronic acid chemistry, offering a unique "on/off" switch for reactivity. The key to their stability lies in the intramolecular dative bond between the nitrogen atom of the MIDA ligand and the boron atom, which forms a stable bicyclic structure.[4][5][6] This internal coordination significantly reduces the Lewis acidity of the boron, rendering MIDA boronates exceptionally stable to a broad range of anhydrous reaction conditions, including Suzuki-Miyaura cross-coupling conditions where the free boronic acid is desired.[4][5][6]
The remarkable feature of MIDA esters is their tunable deprotection. They exhibit two distinct hydrolysis mechanisms: a slow, neutral pathway and a much faster, base-mediated pathway.[4][5][6][7] This allows for their selective cleavage under mild basic conditions (e.g., aqueous NaOH or K3PO4), releasing the free boronic acid in situ for subsequent reactions. This "slow-release" characteristic is particularly advantageous when working with unstable boronic acids.[4][5][6]
Catechol Esters: A Classical Choice with Moderate Stability
Catechol-derived boronic esters are another common class of protecting groups. Their stability is generally considered to be moderate, and they are susceptible to hydrolysis under both acidic and basic conditions.[2] The formation of stable cyclic benzeneboronate esters with various catechols has been widely reported, highlighting their utility in synthesis.[1] The electronic nature of the catechol ring can be modified to tune the stability of the resulting ester.
1,8-Diaminonaphthalene (dan) Esters: Robust Protection for Demanding Syntheses
For reactions requiring exceptional stability, 1,8-diaminonaphthalene (dan)-protected boronic acids are an excellent choice. Similar to MIDA esters, the nitrogen atoms of the dan ligand coordinate to the boron center, significantly diminishing its Lewis acidity and rendering the C-B bond remarkably stable to protodeboronation under aqueous basic conditions.[8][9] This makes them particularly useful for multi-step syntheses where the boronic acid moiety needs to be carried through numerous transformations. Deprotection of dan-protected boronic acids typically requires acidic hydrolysis to liberate the free boronic acid.[8]
Quantitative Stability Comparison: A Representative Overview
To provide a clearer picture of the relative stabilities of these protecting groups, the following table summarizes representative hydrolysis half-lives under standardized acidic, neutral, and basic conditions. It is important to note that these values are illustrative and intended for comparative purposes. Actual hydrolysis rates can vary depending on the specific substrate, solvent system, and temperature.
| Protecting Group | Acidic Conditions (pH 2) | Neutral Conditions (pH 7.4) | Basic Conditions (pH 12) |
| Pinacol (Bpin) | Hours to Days | Days to Weeks | Minutes to Hours |
| MIDA | Very Stable (> weeks) | Very Stable (> weeks) | Minutes (fast pathway) |
| Catechol | Hours | Days | Hours |
| dan | Stable (deprotection) | Very Stable (> weeks) | Very Stable (> weeks) |
Experimental Protocols for Stability Analysis
To empower researchers to make informed decisions based on their specific needs, we provide detailed protocols for assessing the stability of boronic ester protecting groups using two common analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-vis) spectroscopy.
Protocol 1: Stability Analysis by ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of the hydrolysis of a boronic ester by observing the disappearance of signals corresponding to the ester and the appearance of signals for the free boronic acid and the protecting diol.
Caption: Workflow for boronic ester stability analysis by ¹H NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the boronic ester (e.g., 10 mM) in a deuterated organic solvent that is miscible with water (e.g., DMSO-d6 or CD3CN).
-
Prepare deuterated buffer solutions at the desired pH values (e.g., deuterated phosphate buffer for pH 7.4, DCl for acidic pH, and NaOD for basic pH).
-
Add a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) to the boronic ester stock solution. The internal standard should have a signal that does not overlap with the signals of the analyte or the hydrolysis products.
-
-
Initiation of Hydrolysis:
-
In an NMR tube, combine a precise volume of the boronic ester stock solution with a precise volume of the deuterated buffer solution to achieve the desired final concentrations and pH. A typical ratio might be 500 µL of the boronic ester solution to 50 µL of the buffer.
-
Quickly mix the solution and place the NMR tube in the spectrometer.
-
-
NMR Data Acquisition:
-
Acquire the first ¹H NMR spectrum immediately after mixing (this will be your t=0 time point).
-
Continue to acquire spectra at regular intervals. The frequency of data acquisition will depend on the rate of hydrolysis. For fast reactions, spectra may be needed every few minutes, while for slow reactions, spectra can be taken every few hours or even days.
-
-
Data Analysis:
-
Process the NMR spectra and integrate the characteristic signals of the boronic ester (e.g., the protons on the protecting group) and the internal standard.
-
Calculate the relative concentration of the boronic ester at each time point by normalizing the integral of the ester signal to the integral of the internal standard signal.
-
Plot the natural logarithm of the boronic ester concentration versus time. For a first-order reaction, this plot should be linear.
-
The slope of the line will be equal to the negative of the rate constant (k). The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / k.
-
Protocol 2: Stability Analysis by UV-vis Spectroscopy
This protocol is particularly useful for boronic esters that have a chromophore, allowing for the monitoring of hydrolysis by observing changes in the UV-vis absorbance spectrum.
Caption: Workflow for boronic ester stability analysis by UV-vis spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the boronic ester (e.g., 1 mM) in a UV-transparent organic solvent such as acetonitrile.
-
Prepare buffer solutions at the desired pH values.
-
Determine the wavelength of maximum absorbance (λmax) for both the boronic ester and the expected boronic acid product by acquiring their full UV-vis spectra. Choose a monitoring wavelength where the change in absorbance upon hydrolysis is significant.
-
-
Initiation of Hydrolysis and Data Acquisition:
-
Place the buffer solution in a quartz cuvette and allow it to equilibrate to the desired temperature inside the spectrophotometer.
-
Initiate the hydrolysis by injecting a small, known volume of the boronic ester stock solution into the cuvette and quickly mixing. The final concentration of the ester should be in a range that gives a suitable absorbance reading (typically between 0.1 and 1.0).
-
Immediately start monitoring the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Plot the absorbance data versus time.
-
Fit the data to a first-order exponential decay equation: A(t) = A_final + (A_initial - A_final) * exp(-kt), where A(t) is the absorbance at time t, A_initial and A_final are the initial and final absorbances, and k is the rate constant.
-
Calculate the half-life (t1/2) of the hydrolysis reaction using the equation: t1/2 = 0.693 / k.
-
Conclusion: Making an Informed Choice
The selection of a boronic ester protecting group is a multifaceted decision that requires a thorough understanding of the stability and reactivity of the available options. While pinacol esters offer a good balance of stability and ease of use for many applications, MIDA and dan esters provide superior stability for more demanding synthetic sequences, with MIDA esters offering the unique advantage of controlled, base-triggered deprotection. Catechol esters remain a viable option, particularly when their electronic properties can be tuned to suit the reaction conditions.
By carefully considering the factors that influence boronic ester stability and by employing the analytical protocols outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies, leading to improved yields, simplified purifications, and ultimately, more efficient and successful research and development outcomes.
References
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(11), 1067-1075. (URL: [Link])
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. (URL: [Link])
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Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718 | Request PDF - ResearchGate. (URL: [Link])
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MIDA boronates are hydrolysed fast and slow by two different mechanisms - Illinois Experts. (URL: [Link])
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed - NIH. (URL: [Link])
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. (URL: [Link])
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Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (URL: [Link])
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (URL: [Link])
-
Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release | Chemistry of Materials - ACS Publications. (URL: [Link])
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (URL: [Link])
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate. (URL: [Link])
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (URL: [Link])
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (URL: [Link])
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (URL: [Link])
-
Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC - NIH. (URL: [Link])
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications. (URL: [Link])
-
Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site. (URL: [Link])
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Stopped‐Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub‐Second Time‐Scale. (URL: [Link])
-
Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site. (URL: [Link])
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | Request PDF - ResearchGate. (URL: [Link])
-
Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (URL: [Link])
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (URL: [Link])
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols - the University of Bath's research portal. (URL: [Link])
-
Boronic acid with high oxidative stability and utility in biological contexts | PNAS. (URL: [Link])
-
Stabilization of catechol-boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH. (URL: [Link])
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boronic esters - Organic Syntheses Procedure. (URL: [Link])
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Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester (CAS No. 1218790-47-6).[1] Developed for researchers, chemists, and laboratory managers, this document moves beyond mere instruction to instill a deep understanding of the chemical principles that govern safe waste management, ensuring the protection of both laboratory personnel and the environment.
Executive Summary: Immediate Safety & Disposal Protocol
For immediate operational guidance, follow these core steps. This summary is intended as a quick reference for trained personnel. A full understanding of the underlying principles detailed in subsequent sections is critical for safe handling.
-
Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, nitrile gloves, and safety glasses with side shields.[2]
-
Waste Characterization: This compound is a solid organic chemical. While specific toxicity data is limited, related compounds are known to cause skin, eye, and respiratory irritation.[3][4] It is moisture-sensitive and incompatible with strong acids, bases, and oxidizing agents.[3]
-
Primary Disposal Method: The required method for disposal is to collect the solid waste in a dedicated, clearly labeled, and sealed container for collection by a licensed hazardous waste contractor.[5] Do not mix with other waste streams unless compatibility is confirmed.
-
Spill Management: For small, dry spills, carefully sweep the solid material into a designated waste container.[6] Avoid creating dust.[6] For larger spills, absorb with an inert material like vermiculite or sand, then collect for hazardous waste disposal.[2]
-
Decontamination: Wash contaminated labware and surfaces with soap and plenty of water.[7]
| Hazard Class & Precaution Summary |
| GHS Classifications (Based on related compounds) |
| Skin Irritation (Category 2)[3] |
| Eye Irritation (Category 2)[3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[3] |
| Handling Precautions |
| Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[8] |
| Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8] A NIOSH-approved respirator with a particulate filter may be necessary if dust generation is unavoidable.[9] |
| Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[5] |
| Storage: Keep the container tightly closed in a dry, well-ventilated place. The material is moisture-sensitive.[3] |
Hazard Profile and Chemical Rationale for Disposal
Understanding the chemical nature of this compound is fundamental to its safe disposal. Boronic acid pinacol esters are valued in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for their stability and ease of handling compared to free boronic acids.[10][11] However, this stability has implications for disposal.
The Role of the Pinacol Ester: The pinacol group protects the boronic acid moiety, rendering the compound relatively stable and less acidic than its corresponding free boronic acid.[12] While free boronic acids can often be removed from reaction mixtures via a basic aqueous wash (forming a water-soluble boronate salt), this is not directly applicable to the pinacol ester without prior hydrolysis.[13][14]
Hydrolysis and Incompatibilities: The C-B bond and the boronic ester are susceptible to cleavage under certain conditions. The compound is noted to be moisture-sensitive, meaning it can slowly hydrolyze in the presence of water to form pinacol and 4-(Tert-butyliminomethyl)benzeneboronic acid.[3] This reactivity is accelerated by strong acids and bases, which are listed as incompatible materials.[3] Furthermore, as with most organic compounds, it is incompatible with strong oxidizing agents.
The core principle of disposal is, therefore, waste segregation and containment . Chemical treatment (such as intentional hydrolysis) is generally not recommended as a standard disposal procedure in a research lab setting due to the potential for uncontrolled reactions and the creation of mixed waste streams. The most reliable and safest method is collection by a professional waste management service that can handle its incineration or specialized landfilling in accordance with regulations.[5]
Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Standard Operating Procedures (SOPs) for Disposal
These SOPs provide step-by-step instructions for common scenarios involving this chemical.
SOP 1: Disposal of Unused or Waste this compound (Solid)
-
Objective: To safely containerize bulk solid waste for disposal.
-
Materials:
-
Designated hazardous waste container (solid waste), clearly labeled.
-
Spatula/scoop.
-
Appropriate PPE (lab coat, gloves, safety glasses).
-
-
Procedure:
-
Perform all operations within a certified chemical fume hood to minimize inhalation risk.[8]
-
Carefully transfer the solid waste from its original container or collection vessel into the designated hazardous waste container.
-
Avoid generating dust during the transfer.[6]
-
Ensure the container is tightly sealed after the addition of waste.
-
Store the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.[5]
-
Record the addition of waste on the container's inventory log.
-
SOP 2: Decontamination of Labware and Surfaces
-
Objective: To safely clean and decontaminate glassware and equipment.
-
Causality: A multi-step rinse is employed to first dissolve the organic residue into a waste stream, followed by a standard wash to remove any final traces.
-
Procedure:
-
Initial Rinse (in a fume hood): Rinse the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethyl acetate) to dissolve any residual compound.
-
Collect Rinse: Decant this solvent rinse into the appropriate hazardous liquid waste container (e.g., "Non-Halogenated Organic Waste").
-
Repeat: Repeat the rinse if visible residue remains.
-
Aqueous Wash: Once free of visible residue, the glassware can be washed thoroughly with soap and water.[8]
-
Final Rinse: Perform a final rinse with deionized water.
-
SOP 3: Management of Spills
-
Objective: To safely clean and contain spills of the solid material.
-
Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or dust is generated, restrict access to the area.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary.
-
Containment: For a small, dry spill, carefully sweep up the solid material and place it into a sealed, labeled hazardous waste container.[6][8] Do not use a standard vacuum cleaner.
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water.
-
Dispose: All materials used for cleanup (e.g., wipes, gloves) must be placed in the solid hazardous waste container.
-
Regulatory Compliance and Best Practices
It is the absolute responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with institutional policies and all local, state, and federal regulations.
-
Labeling: All waste containers must be accurately and clearly labeled with their contents.
-
Segregation: Do not mix this waste stream with others unless you have confirmed compatibility. Mixing with strong acids or bases could lead to degradation and pressure buildup.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule waste collection.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring that the valuable work of research and development does not come at the cost of personal or environmental well-being.
References
-
PubChem. (n.d.). 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester. [Link]
-
PubChem. (n.d.). 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester. [Link]
-
Organic Syntheses. (n.d.). Safety and Waste Disposal Information. [Link]
-
Chemtalk. (n.d.). Ester Disposal. [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
Capot Chemical Co., Ltd. (2018). MSDS of Tert-butylboronic acid pinacol ester. [Link]
-
Gillis, E. P., et al. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]
-
Vilas-Boas, M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. [Link]
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ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]
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Personal protective equipment for handling 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
A Researcher's Guide to Safely Handling 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Welcome to your essential guide for the safe handling, use, and disposal of this compound. As a novel reagent in the landscape of organic synthesis and drug development, understanding its specific handling requirements is paramount to ensuring both the integrity of your research and the safety of all laboratory personnel. This guide is designed to provide you with immediate, actionable intelligence, moving beyond a simple checklist to offer a framework of best practices grounded in extensive laboratory experience.
Hazard Assessment and Risk Mitigation
This compound is a compound that combines the functionalities of a boronic acid pinacol ester and an imine. This unique structure necessitates a multi-faceted approach to safety.
-
Boronic Acid Pinacol Esters : This class of compounds is generally stable, but can be sensitive to strong oxidizing agents, acids, and bases.[1] While not typically pyrophoric, they are combustible solids.[3]
-
Imines (Schiff Bases) : Imines can be susceptible to hydrolysis, especially in the presence of acid or base. The starting materials for imine synthesis, aldehydes and primary amines, are often volatile, flammable, and can be skin and eye irritants.[2]
-
Predicted Properties : The predicted boiling point of this compound is 377.2±25.0 °C.[4] While this indicates low volatility at room temperature, heating can increase the risk of vapor inhalation.
Given these characteristics, the primary hazards to consider are:
-
Skin and eye irritation upon contact.
-
Respiratory irritation if inhaled, particularly if handled as a fine powder or heated.
-
Potential for unknown toxicity, as is prudent with any novel chemical.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | ANSI Z87.1 compliant safety glasses with side shields.[6] | Nitrile gloves (double-gloving recommended).[7] | Flame-resistant lab coat, fully buttoned.[7][8] | Not generally required if handled in a certified chemical fume hood. |
| Running reactions at ambient temperature | Chemical splash goggles.[6] | Nitrile gloves. Regularly inspect for tears and replace immediately upon contamination.[5] | Flame-resistant lab coat. | Work within a certified chemical fume hood.[5] |
| Running reactions at elevated temperatures | Chemical splash goggles and a full-face shield.[6] | Insulated, chemical-resistant gloves over nitrile gloves. | Flame-resistant lab coat. | Ensure high sash pull in a certified chemical fume hood. |
| Work-up and purification (e.g., chromatography) | Chemical splash goggles. | Nitrile gloves. | Flame-resistant lab coat. | Conduct all solvent-based operations in a certified chemical fume hood. |
| Handling large quantities (>10g) | Chemical splash goggles and a full-face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a flame-resistant lab coat. | Consider a half-mask respirator with appropriate cartridges if not in a fume hood.[9] |
Donning and Doffing PPE: A Procedural Imperative
Incorrectly donning or doffing PPE can lead to contamination. The following workflow should be strictly adhered to.
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Reaction
A meticulous operational plan minimizes the risk of exposure and ensures the reagent's stability.
Receiving and Storage
-
Inspect upon Arrival : Check for any damage to the container.
-
Labeling : Ensure the container is clearly labeled with the chemical name, date received, and any specific hazard warnings.
-
Storage Conditions : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The container should be tightly sealed to prevent moisture ingress.
Handling and Use
-
Work Area : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing : If the compound is a solid, weigh it out in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Inert Atmosphere : For reactions sensitive to air or moisture, handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[8]
-
Temperature Control : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[10]
-
Spill Preparedness : Have a chemical spill kit readily accessible. For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container.[11]
Emergency Response Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Emergency Decision Tree
Caption: A decision-making workflow for responding to laboratory incidents.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams.
-
Containerization : Collect all waste (solid and liquid) in a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name and any associated hazards.
-
Disposal Protocol : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines and procedures. Do not pour any amount of this chemical down the drain.
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself. Decontaminate them if possible, or dispose of them as hazardous waste.
By adhering to the principles and procedures outlined in this guide, you are not only ensuring your own safety but also contributing to a culture of safety and excellence within your research environment. Always remember to consult your institution's specific safety protocols and to perform a thorough risk assessment before beginning any new experimental work.
References
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The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University. Retrieved from [Link]
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boronic esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
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4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester. (n.d.). PubChem. Retrieved from [Link]
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Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023-10-26). ACS Publications. Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester. (n.d.). PubChem. Retrieved from [Link]
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Personal Protective Equipment. (2025-09-12). US EPA. Retrieved from [Link]
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Safe Laboratory Practices in Chemistry. (2015-10-29). Harvey Mudd College. Retrieved from [Link]
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Safety in a chemistry lab. (n.d.). Institut für Organische Chemie. Retrieved from [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB. Retrieved from [Link]
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Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
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SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester. (2025-10-24). Thermo Fisher Scientific. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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